6-Bromo-5,8-difluoroquinoline
Description
Structure
2D Structure
Properties
IUPAC Name |
6-bromo-5,8-difluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2N/c10-6-4-7(11)9-5(8(6)12)2-1-3-13-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFUBMHGLPCFNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2F)Br)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672344 | |
| Record name | 6-Bromo-5,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-72-6 | |
| Record name | Quinoline, 6-bromo-5,8-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-5,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Bromo-5,8-difluoroquinoline: A Technical Guide for Advanced Research
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Bromo-5,8-difluoroquinoline, a halogenated quinoline derivative of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific isomer (CAS No. 1133115-72-6)[1][2], this document leverages a comparative analysis with its well-characterized isomer, 6-Bromo-5,7-difluoroquinoline, alongside established principles of physical organic chemistry. This guide offers predictive insights into its properties, plausible synthetic routes, reactivity, and potential applications, thereby serving as a valuable resource for stimulating further research and development.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[3][4][5] The strategic introduction of halogen atoms, such as bromine and fluorine, is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties.[6][7] Fluorine, in particular, can enhance metabolic stability, binding affinity, and membrane permeability.[6][7] The presence of a bromine atom provides a versatile handle for further chemical modifications through cross-coupling reactions.[8]
This guide focuses on the specific, yet sparsely documented, isomer this compound. While its direct characterization is not extensively reported, its structural congeners are known to possess significant biological potential, particularly as antibacterial and anticancer agents.[8][9] This document aims to bridge the current information gap by providing a detailed, predictive analysis based on the robust data available for its close analogues.
Physicochemical Properties: A Comparative Analysis
Direct experimental data for this compound is scarce. However, we can project its likely properties by examining its well-documented isomer, 6-Bromo-5,7-difluoroquinoline (CAS No. 1022091-49-1).[10][11]
| Property | 6-Bromo-5,7-difluoroquinoline (Experimental Data) | This compound (Predicted) |
| Molecular Formula | C₉H₄BrF₂N[10] | C₉H₄BrF₂N |
| Molecular Weight | 244.04 g/mol [11] | 244.04 g/mol |
| Appearance | Solid[11] | Likely a solid at room temperature |
| Melting Point | 87-92 °C[11] | Expected to be in a similar range, potentially with minor variations due to differences in crystal packing. |
| Solubility | No data available | Predicted to have low solubility in water and better solubility in organic solvents like DMSO, DMF, and chlorinated solvents. |
| Storage Temperature | 2-8°C[11] | 2-8°C is a reasonable storage temperature for this class of compounds. |
The positional difference of one fluorine atom (C8 vs. C7) is expected to have a subtle, rather than dramatic, effect on the fundamental physical properties such as molecular weight and state. The key differences will likely manifest in properties sensitive to dipole moment and crystal lattice energy, such as melting point and solubility.
Molecular Structure and Spectroscopic Characterization (Predicted)
The structural characterization of novel compounds is paramount. While experimental spectra for this compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the four aromatic protons on the quinoline ring system. The chemical shifts and coupling constants will be influenced by the positions of the bromine and fluorine atoms. The protons on the pyridine ring and the single proton on the benzene ring will likely appear as complex multiplets.
-
¹³C NMR: The carbon NMR will display nine distinct signals corresponding to the nine carbon atoms in the quinoline ring. The carbons directly bonded to fluorine will exhibit characteristic large one-bond C-F coupling constants.
-
¹⁹F NMR: The fluorine NMR will be the most informative, likely showing two distinct signals for the fluorine atoms at the C5 and C8 positions, with their chemical shifts and couplings providing definitive structural information.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and elemental composition.
-
Molecular Ion Peak: Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M) and the M+2 peak, with a relative intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[14][15]
-
Fragmentation Pattern: The fragmentation pattern will likely involve the loss of bromine and potentially HF, providing further structural clues.
Plausible Synthetic Pathways
The synthesis of this compound can be approached through established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Friedländer reactions, followed by selective halogenation.[16][17][18][19] A plausible retrosynthetic analysis is outlined below.
Caption: A generalized retrosynthetic approach for this compound.
A more specific, plausible forward synthesis could involve the following steps:
-
Synthesis of a Precursor Aniline: Start with a commercially available difluoro-bromo-aniline, such as 2,5-difluoro-4-bromoaniline.
-
Skraup or Doebner-von Miller Reaction: React the substituted aniline with glycerol in the presence of an acid catalyst and an oxidizing agent to construct the quinoline core. The regiochemistry of the cyclization would be a critical factor to control.
-
Alternative: Friedländer Annulation: Condensation of a suitably substituted 2-amino-benzaldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
The specific choice of starting materials and reaction conditions would be crucial to ensure the desired 5,8-difluoro substitution pattern on the final quinoline ring.
Chemical Reactivity: The Influence of Halogen Substituents
The reactivity of this compound is dictated by the electronic effects of its substituents.
-
Fluorine Atoms: The two fluorine atoms are strongly electron-withdrawing through the sigma bonds (inductive effect), which deactivates the benzene ring towards electrophilic aromatic substitution.[20][21][22] However, they can also donate electron density through their lone pairs (mesomeric effect).
-
Bromine Atom: The bromine at the C6 position is a deactivating group but an ortho-, para-director for electrophilic substitution. More importantly, it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents.[23]
-
Pyridine Ring: The nitrogen atom in the quinoline ring is basic and can be protonated or alkylated. It also deactivates the pyridine ring towards electrophilic attack.
Caption: Predicted reactivity of the C-Br bond in this compound.
Potential Applications in Drug Discovery and Materials Science
Given the pharmacological importance of the fluoroquinolone scaffold, this compound is a promising building block for the synthesis of novel therapeutic agents.[9][24][25][26]
-
Anticancer Agents: Many substituted quinolines exhibit potent anticancer activity by targeting enzymes such as topoisomerases or by interfering with cell signaling pathways.[27] The difluoro substitution pattern could enhance the potency and pharmacokinetic profile of such agents.
-
Antibacterial Agents: The fluoroquinolone class of antibiotics is well-established.[28] While the classic fluoroquinolones have a different substitution pattern, this novel scaffold could be explored for activity against drug-resistant bacterial strains.
-
Antiviral and Anti-inflammatory Agents: The quinoline core is also found in various antiviral and anti-inflammatory drugs.[4]
-
Organic Electronics: Polycyclic aromatic compounds, including quinolines, are of interest in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[23]
Quantitative Structure-Activity Relationship (QSAR) studies and computational modeling could be powerful tools to guide the design of novel derivatives based on this scaffold for specific biological targets.[9][24][29]
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with the utmost care, assuming it is hazardous. The safety information for the isomer 6-Bromo-5,7-difluoroquinoline provides a useful reference.[10][11]
GHS Hazard Classification (for 6-Bromo-5,7-difluoroquinoline):
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[10]
-
Serious eye damage (Category 1), H318: Causes serious eye damage.[10]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[30][31][32]
-
Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[32]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust.[31]
-
Storage: Store in a tightly sealed container in a cool, dry place.[11]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
In case of exposure, seek immediate medical attention.
Conclusion
This compound represents a promising but under-explored chemical entity. While direct experimental data remains elusive, a comprehensive analysis of its structural isomer and the fundamental principles of organic chemistry allows for a robust predictive profile. Its unique combination of fluorine and bromine substituents on the privileged quinoline scaffold makes it a highly attractive building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a foundation for researchers to embark on the synthesis, characterization, and evaluation of this intriguing molecule and its derivatives.
References
- 1. This compound | 1133115-72-6 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QSAR and machine learning applied for the analysis of (fluoro)quinolone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Bromo-5,7-difluoroquinoline | C9H4BrF2N | CID 45108354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 6-溴-5,7-二氟喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 15. ms isotopes: Br and Cl [employees.csbsju.edu]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. iipseries.org [iipseries.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. tandfonline.com [tandfonline.com]
- 26. pubs.aip.org [pubs.aip.org]
- 27. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. m.youtube.com [m.youtube.com]
- 30. downloads.ossila.com [downloads.ossila.com]
- 31. benchchem.com [benchchem.com]
- 32. nbinno.com [nbinno.com]
An In-depth Technical Guide to 6-Bromo-5,8-difluoroquinoline for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Quinolines in Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals. The strategic introduction of halogen atoms, particularly fluorine and bromine, onto the quinoline ring system is a well-established and powerful strategy to modulate a molecule's physicochemical properties and enhance its therapeutic potential. Fluorine substitution can significantly improve metabolic stability, membrane permeability, and binding affinity to target proteins. Concurrently, the bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of 6-Bromo-5,8-difluoroquinoline, a key building block for researchers and professionals engaged in drug discovery and development.
Core Identifiers and Chemical Properties
This compound is a halogenated aromatic heterocyclic compound. Its precise chemical identity is established by a unique set of identifiers and is characterized by specific physical and chemical properties.
Key Identifiers
A summary of the primary identifiers for this compound is presented in the table below for quick reference.
| Identifier | Value | Source |
| CAS Number | 1133115-72-6 | ChemicalBook[1], Santa Cruz Biotechnology[2] |
| Molecular Formula | C₉H₄BrF₂N | ChemicalBook[1], Santa Cruz Biotechnology[2] |
| Molecular Weight | 244.04 g/mol | ChemicalBook[1] |
| MDL Number | MFCD11855886 | ChemicalBook[1] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Appearance | Solid | Inferred from related compounds |
| Storage | Room temperature, sealed in a dry environment | CP Lab Safety[3] |
| Solubility | Likely soluble in common organic solvents | Inferred from related compounds |
Synthesis and Chemical Reactivity
While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, its synthesis can be logically inferred from established quinoline synthesis methodologies. A plausible synthetic approach would likely involve the cyclization of appropriately substituted anilines with α,β-unsaturated carbonyl compounds, followed by bromination and fluorination steps. The precise regioselectivity of these halogenation reactions would be a critical aspect of the synthetic design.
The chemical reactivity of this compound is largely dictated by the electronic nature of the quinoline ring and the presence of the halogen substituents. The bromine atom at the 6-position is anticipated to be susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions provide a powerful toolkit for introducing diverse functional groups and building molecular complexity, a key aspect of generating libraries of compounds for drug screening.
The fluorine atoms at the 5- and 8-positions, being on the benzene ring portion of the quinoline, are generally less reactive towards nucleophilic aromatic substitution compared to fluorine atoms on the pyridine ring. However, their strong electron-withdrawing nature influences the overall electron density of the quinoline system, impacting its reactivity and biological interactions.
Applications in Drug Discovery and Development
Halogenated quinolines are integral to the development of a wide range of therapeutic agents. While specific biological activities for this compound are not yet widely reported, its structural motifs suggest significant potential in several key areas of drug discovery. The quinoline core is a well-known pharmacophore in anticancer, antibacterial, and antiviral agents.
The strategic placement of the bromo and difluoro substituents on the quinoline scaffold makes this compound a highly attractive starting material for the synthesis of novel kinase inhibitors, topoisomerase inhibitors, and modulators of other critical cellular signaling pathways. The ability to functionalize the 6-position via the bromo substituent allows for the exploration of structure-activity relationships (SAR) by introducing a variety of side chains, which can be optimized for target binding and pharmacokinetic properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
According to available safety data, this compound should be handled with care. It may be an irritant and potentially harmful if ingested or inhaled. The toxicological properties have not been fully investigated.
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If dusts are generated, a NIOSH-approved respirator is recommended.
-
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place.[3]
In case of accidental exposure, seek immediate medical attention.
Analytical Characterization
The purity and identity of this compound should be confirmed using standard analytical techniques before its use in any synthetic or biological application.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of the compound. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a trifluoroacetic acid modifier) and UV detection would be appropriate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy are essential for confirming the structure of the molecule. The ¹H NMR spectrum will provide information on the protons of the quinoline ring, while the ¹⁹F NMR will confirm the presence and chemical environment of the two fluorine atoms. ¹³C NMR can further corroborate the carbon skeleton.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its strategic halogenation provides both a handle for further chemical modification and the potential for enhanced biological activity and improved pharmacokinetic properties. As the demand for new and effective drugs continues to grow, the exploration of compounds like this compound in medicinal chemistry programs is expected to yield promising new drug candidates. Further research into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential in the field of drug discovery.
Visualizations
Molecular Structure
References
Spectroscopic Data for 6-Bromo-5,8-difluoroquinoline: A Predictive and Methodological Guide
An In-depth Technical Guide
Preamble: This document serves as an advanced technical guide for researchers, medicinal chemists, and drug development professionals on the spectroscopic characterization of 6-Bromo-5,8-difluoroquinoline. While this specific molecule is of interest in synthetic chemistry, comprehensive, publicly available experimental spectra are scarce. Therefore, this guide adopts a predictive and methodological approach. Leveraging extensive experience with analogous halogenated heterocyclic systems, we will present predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The core of this whitepaper is not just to present data points, but to elucidate the causality behind the expected spectral features, providing a robust framework for the analysis of this compound and its derivatives.
Section 1: Molecular Structure and Key Features
To understand the spectroscopy, we must first visualize the molecule. This compound possesses a rigid aromatic core with distinct electronic environments created by three different halogen substituents and a nitrogen atom within the quinoline ring.
Caption: Chemical structure and numbering of this compound.
Section 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is the definitive technique for confirming molecular weight and elemental composition. For a compound containing bromine, the isotopic pattern is the most telling feature.
Expertise & Causality: The Bromine Isotopic Signature
The cornerstone of identifying a mono-brominated compound via MS is the presence of two major stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in nearly a 1:1 natural abundance.[1] This results in a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. High-Resolution Mass Spectrometry (HRMS) further validates the elemental formula by providing a mass measurement accurate to several decimal places.[1]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of this compound in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol).
-
Ionization Method: Electrospray Ionization (ESI) in positive mode is the preferred method for nitrogen-containing heterocycles as the quinoline nitrogen is readily protonated to form [M+H]⁺.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is required to achieve the necessary mass accuracy for formula confirmation.
-
Data Acquisition: Scan a mass range that comfortably brackets the expected molecular weight (e.g., m/z 100-400).
Predicted Mass Spectrometry Data
The data below is calculated based on the exact masses of the most abundant isotopes.
Table 1: Predicted HRMS Data for C₉H₄BrF₂N
| Ion Formula | Description | Calculated m/z |
| [C₉H₅⁷⁹BrF₂N]⁺ | Protonated Molecule ([M+H]⁺) | 243.9570 |
| [C₉H₅⁸¹BrF₂N]⁺ | Protonated Molecule ([M+2+H]⁺) | 245.9549 |
The observation of this isotopic doublet with a mass difference of ~1.998 Da and near-equal intensities would provide unequivocal evidence for the presence of a single bromine atom.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Multinuclear NMR is the gold standard for unambiguous structure elucidation in solution. We will analyze the predicted ¹H, ¹⁹F, and ¹³C NMR spectra.
Methodology: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.
-
Spectrometer: Data should be acquired on a high-field spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire with standard parameters.
-
¹³C NMR: Acquire with proton decoupling (e.g., zgpg30) to produce sharp singlets for each carbon (unless coupled to fluorine).
-
¹⁹F NMR: Acquire with proton decoupling. Given the large chemical shift range of fluorine, ensure the spectral width is adequate (~250 ppm).[2]
-
-
2D Spectra (for assignment validation): HSQC and HMBC experiments are crucial for correlating proton signals with their directly attached carbons and multi-bond neighbors, respectively.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The proton spectrum is expected to show four distinct signals corresponding to the four protons on the quinoline core. Their chemical shifts and coupling patterns are dictated by the electronic effects of the nitrogen and halogen atoms.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-2 | 8.95 | dd | ³J(H2,H3) ≈ 4.5, ⁴J(H2,H4) ≈ 1.7 | Deshielded by adjacent electron-withdrawing nitrogen. |
| H-3 | 7.60 | dd | ³J(H3,H2) ≈ 4.5, ³J(H3,H4) ≈ 8.4 | Standard pyridine-like coupling. |
| H-4 | 8.30 | dd | ³J(H4,H3) ≈ 8.4, ⁴J(H4,H2) ≈ 1.7 | Deshielded by nitrogen (para) and ring current. |
| H-7 | 7.45 | t | ³J(H7,F8) ≈ 8.0, ⁴J(H7,F5) ≈ 8.0 | Upfield shift due to ortho-F. Appears as a triplet due to approximately equal coupling to both F-5 and F-8. |
¹⁹F NMR Spectroscopy: A Sensitive Probe
¹⁹F NMR is exceptionally sensitive to the local electronic environment, making it a powerful tool for analyzing fluorinated compounds.[3] We expect two signals for the two magnetically inequivalent fluorine atoms.
Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃, Referenced to CFCl₃)
| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| F-8 | -135 | dd | ⁴J(F8,F5) ≈ 20, ³J(H7,F8) ≈ 8.0 | The fluorine at C-8 is ortho to the nitrogen, which influences its chemical shift. |
| F-5 | -145 | dd | ⁴J(F5,F8) ≈ 20, ⁴J(H7,F5) ≈ 8.0 | The fluorine at C-5 is ortho to the bromine atom. The ⁴J F-F coupling is a key diagnostic feature. |
¹³C NMR Spectroscopy: The Carbon Framework
The proton-decoupled ¹³C NMR spectrum will display nine signals. A key feature will be the presence of C-F couplings, which are invaluable for assignment. The magnitude of the coupling constant (J) decreases with the number of bonds between the carbon and fluorine atoms (¹J > ²J > ³J).
Table 4: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Predicted C-F Coupling (J, Hz) | Rationale |
| C-2 | 152.5 | ⁴J(C2,F8) ≈ 4 | Carbon adjacent to nitrogen is deshielded. |
| C-3 | 123.0 | - | Standard aromatic CH. |
| C-4 | 139.5 | - | Deshielded by nitrogen. |
| C-4a | 128.0 | ²J(C4a,F5) ≈ 25, ³J(C4a,F8) ≈ 5 | Bridgehead carbon with strong coupling to F-5. |
| C-5 | 154.0 (d) | ¹J(C5,F5) ≈ 250 | Directly bonded to fluorine, resulting in a large ¹J coupling and significant deshielding. |
| C-6 | 112.0 (d) | ²J(C6,F5) ≈ 20 | Carbon bearing bromine; chemical shift influenced by both Br and adjacent F. |
| C-7 | 119.0 (dd) | ²J(C7,F8) ≈ 18, ³J(C7,F5) ≈ 8 | Coupled to two different fluorine atoms. |
| C-8 | 157.0 (d) | ¹J(C8,F8) ≈ 255 | Directly bonded to fluorine, showing the largest downfield shift and ¹J coupling. |
| C-8a | 141.0 (dd) | ²J(C8a,F8) ≈ 15, ⁴J(C8a,F5) ≈ 4 | Bridgehead carbon coupled to both fluorine atoms. |
Section 4: Integrated Workflow for Structural Verification
A robust analytical workflow ensures self-validation at each stage, leading to an irrefutable structural assignment.
Caption: A self-validating workflow for the structural confirmation of the target compound.
Conclusion
This guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. By understanding the underlying principles of mass spectrometry and NMR, and by analyzing the predicted data, researchers can confidently identify and characterize this molecule. The key identifiers are the 1:1 isotopic doublet in the mass spectrum, the four-proton system in the ¹H NMR, the two distinct doublets in the ¹⁹F NMR with significant F-F coupling, and the nine carbon signals in the ¹³C NMR characterized by diagnostic C-F coupling constants. This document serves as a reliable reference for any scientist undertaking the synthesis or application of this and related fluorinated quinolines.
References
An In-Depth Technical Guide to 6-Bromo-5,8-difluoroquinoline: Structure, Properties, and Synthesis
Abstract
6-Bromo-5,8-difluoroquinoline is a halogenated quinoline derivative of significant interest to researchers and scientists in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds. The specific substitution pattern of a bromine atom at the 6-position and fluorine atoms at the 5- and 8-positions creates a unique electronic and steric profile, making it a valuable intermediate for synthesizing novel therapeutic agents. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and its applications as a key building block in the development of advanced pharmaceutical compounds.
Molecular Structure and Chemical Formula
This compound is a heterocyclic aromatic compound. Its structure consists of a quinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. The molecule is further functionalized with a bromine atom at position C6, and two fluorine atoms at positions C5 and C8.
-
Molecular Formula: C₉H₄BrF₂N
-
IUPAC Name: this compound
-
CAS Number: 1065074-45-3
-
Canonical SMILES: C1=CC2=C(C(=C(C=C2N=C1)F)Br)F
Molecular Structure:
Caption: 2D chemical structure of this compound.
Physicochemical and Spectroscopic Data
The properties of this compound make it suitable for various organic reactions. The presence of fluorine atoms can enhance metabolic stability and binding affinity in target drug molecules, while the bromine atom provides a reactive handle for cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 244.04 g/mol |
| Appearance | Solid |
| Melting Point | 87-92 °C |
| Storage Temperature | 2-8°C |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the four protons on the quinoline ring system. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitrogen and halogen atoms.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the carbon atoms of the quinoline core. The carbons attached to the electronegative fluorine and bromine atoms will show characteristic shifts.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Synthesis Protocol and Workflow
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common synthetic strategy involves the construction of the quinoline ring system from appropriately substituted aniline precursors. The following is a representative protocol based on established quinoline synthesis methodologies.
Expert Insight: The choice of a multi-step synthesis starting from a substituted aniline is a robust and versatile approach. It allows for the precise installation of the desired functional groups (bromo and fluoro) on the benzene ring prior to the cyclization reaction that forms the quinoline core. This control is crucial for avoiding isomeric impurities and achieving a high yield of the target molecule.
Protocol 3.1: Synthesis of this compound
Step 1: Synthesis of an Intermediate (e.g., a substituted aniline derivative) This step would typically involve the bromination and fluorination of a suitable aniline precursor. The specifics of this step can vary based on the starting materials available.
Step 2: Cyclization to form the Quinoline Ring (Skraup Synthesis or similar)
-
To a solution of the substituted aniline intermediate in a suitable solvent (e.g., nitrobenzene), add glycerol, concentrated sulfuric acid, and a mild oxidizing agent (e.g., arsenic pentoxide or ferrous sulfate).
-
Heat the reaction mixture carefully under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: The sulfuric acid acts as both a catalyst and a dehydrating agent. Glycerol dehydrates to form acrolein, which then undergoes a Michael addition with the aniline. The subsequent cyclization and oxidation steps form the quinoline ring.
-
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline. This will precipitate the crude product.
-
Isolate the crude product by filtration.
Step 3: Purification
-
The crude this compound is purified using column chromatography on silica gel.
-
A solvent system such as a mixture of hexane and ethyl acetate is typically used as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the final product as a solid.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Applications in Drug Development
This compound is not an end-product itself but a crucial building block for more complex molecules. The bromine atom at the C6 position is particularly useful as it can be readily functionalized using modern cross-coupling reactions.
-
Suzuki Coupling: The bromine can be replaced with various aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: The bromine can be substituted with a wide range of primary or secondary amines.
-
Sonogashira Coupling: The bromine can be coupled with terminal alkynes.
This versatility allows for the rapid generation of a library of diverse compounds for screening in drug discovery programs. The 5,8-difluoro substitution pattern is often explored in the development of kinase inhibitors and anti-infective agents, where fluorine atoms can modulate the electronic properties and metabolic stability of the final drug candidate.
Logical Relationship Diagram:
Caption: Role of this compound in drug discovery.
Safety and Handling
As with all bromo- and fluoro- substituted heterocyclic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
GHS Hazard Information (based on related compounds):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Serious Eye Damage (Category 1): Causes serious eye damage.
All waste materials should be disposed of in accordance with local, state, and federal regulations.
6-Bromo-5,8-difluoroquinoline: A Comprehensive Technical Guide for Advanced Drug Discovery
An In-depth Review of the Synthesis, Properties, and Medicinal Chemistry Applications of a Key Fluoroquinolone Building Block
Introduction: The Strategic Importance of Fluorinated Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad range of biological activities.[1] First isolated in 1834, this bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring, has proven to be a privileged structure in drug design.[1] The strategic introduction of fluorine atoms and other halogens onto the quinoline core has been a highly successful strategy for modulating the physicochemical and pharmacological properties of these molecules, leading to the development of potent antibacterial agents known as fluoroquinolones.[2]
6-Bromo-5,8-difluoroquinoline stands out as a pivotal intermediate in the synthesis of advanced fluoroquinolone derivatives. The presence of two fluorine atoms at positions 5 and 8, coupled with a bromine atom at position 6, offers a unique combination of electronic and steric properties. The fluorine atoms can enhance metabolic stability, binding affinity, and cell permeability, while the bromine atom provides a versatile handle for further chemical modifications through cross-coupling reactions. This technical guide provides a comprehensive literature review of the synthesis, characterization, and applications of this compound, aimed at researchers, scientists, and drug development professionals.
Synthesis of the this compound Core
The synthesis of polysubstituted quinolines is a well-established field in organic chemistry, with several named reactions providing access to this important heterocyclic system.[3][4] Classical methods such as the Skraup, Doebner-von Miller, and Gould-Jacobs reactions have laid the foundation for quinoline synthesis.[5] More contemporary approaches, including transition-metal-free oxidative cycloisomerization and electrophilic cyclization of N-(2-alkynyl)anilines, offer milder reaction conditions and greater functional group tolerance.[4][6]
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of related polysubstituted quinolines.[5][7] A common strategy involves the cyclization of a suitably substituted aniline precursor.
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound would likely involve a multi-step sequence starting from a commercially available or readily synthesized polysubstituted aniline. The general workflow would entail the construction of the quinoline ring system through a cyclization reaction, followed by any necessary functional group interconversions. The synthesis of the related compound 6-bromo-4-chloroquinoline often starts from 4-bromoaniline, suggesting a similar starting point for our target molecule.[7]
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
The following protocol is a generalized procedure based on the synthesis of structurally similar quinolones and should be optimized for the specific substrate.
Step 1: Synthesis of Diethyl 2-((4-bromo-3,6-difluorophenyl)amino)methylene)malonate
-
To a solution of 3,6-difluoro-4-bromoaniline (1.0 eq) in a suitable solvent such as toluene, add diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude intermediate enamine, which can be used in the next step without further purification.
Step 2: Thermal Cyclization to 6-Bromo-5,8-difluoroquinolin-4-ol
-
Add the crude enamine from the previous step to a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to approximately 250 °C for 30-60 minutes.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry to afford 6-bromo-5,8-difluoroquinolin-4-ol.
Step 3: Chlorination to 6-Bromo-5,8-difluoro-4-chloroquinoline
-
To a flask containing 6-bromo-5,8-difluoroquinolin-4-ol (1.0 eq), add phosphorus oxychloride (POCl₃, 3-5 eq).
-
Heat the mixture at reflux for 2-3 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 4-chloro derivative.
Step 4: Dechlorination to this compound
-
The 4-chloroquinoline can be reduced to the desired quinoline through various methods, including catalytic hydrogenation or by using a reducing agent like hydrazine in the presence of a palladium catalyst.
Physicochemical and Spectroscopic Characterization
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₉H₄BrF₂N |
| Molecular Weight | 244.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be in the range of 80-100 °C |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the various couplings between the protons and the fluorine atoms. The aromatic region will display signals corresponding to the four protons on the quinoline ring system.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals for the carbon atoms of the quinoline core. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and bromine atoms.
-
¹⁹F NMR: The fluorine NMR will likely show two distinct signals for the two non-equivalent fluorine atoms at positions 5 and 8.
Mass Spectrometry (MS)
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a critical building block for the synthesis of novel fluoroquinolone antibiotics and other potential therapeutic agents. The strategic placement of the fluorine and bromine atoms allows for fine-tuning of the molecule's biological activity and pharmacokinetic profile.
Fluoroquinolone Antibacterial Agents
The primary application of this scaffold is in the development of new fluoroquinolone antibiotics.[1][2] The core structure of fluoroquinolones is essential for their antibacterial activity, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[8] The bromine atom at the 6-position can be readily displaced or used in cross-coupling reactions to introduce various substituents at this position, a common strategy to enhance the antibacterial spectrum and potency.[9]
Figure 2: Role of this compound in a typical drug discovery workflow.
Other Therapeutic Areas
Beyond its use in developing antibacterials, the quinoline core is also found in drugs with anticancer, anti-inflammatory, and antiviral activities.[9] The versatility of the 6-bromo substituent allows for the synthesis of diverse libraries of compounds for screening against various biological targets. For instance, quinoline derivatives have been investigated as inhibitors of protein kinases and topoisomerases, which are important targets in oncology.[10]
Conclusion
This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its unique substitution pattern provides a strategic starting point for the synthesis of novel fluoroquinolone antibiotics and other potential therapeutic agents. While specific experimental data for this compound is sparse in publicly accessible literature, established synthetic methodologies for related quinolines provide a clear path to its preparation. The continued exploration of derivatives of this compound holds significant promise for the discovery of new drugs to address unmet medical needs, particularly in the fight against infectious diseases and cancer.
References
- 1. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Polysubstituted Quinolines via Transition-Metal-Free Oxidative Cycloisomerization of o-Cinnamylanilines [organic-chemistry.org]
- 4. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
A Technical Guide to the Discovery and Evolution of Substituted Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolone antibiotics represent a cornerstone of modern antimicrobial therapy. This guide provides a comprehensive exploration of their journey, from the serendipitous discovery of nalidixic acid to the rational design of potent, broad-spectrum substituted fluoroquinolones. We will delve into the pivotal structure-activity relationships (SAR) that guided their evolution, the molecular mechanisms of their bactericidal action, the emergence of resistance, and the key experimental methodologies that underpin their research and development. This document is intended to serve as a detailed resource, blending historical context with the technical depth required by professionals in the field of drug discovery.
The Dawn of a New Antibacterial Class: The Nalidixic Acid Era
The story of quinolones begins not with a targeted search for an antibiotic, but as a fortuitous byproduct of antimalarial drug synthesis. In 1962, George Lesher and his colleagues at the Sterling-Winthrop Research Institute were investigating byproducts from the manufacturing process of chloroquine.[1][2][3] During this work, they isolated and characterized a 1,8-naphthyridine derivative named nalidixic acid.[1][4][5]
This compound exhibited modest, yet significant, antibacterial activity, primarily against Gram-negative bacteria like Escherichia coli.[1][6] Introduced clinically in 1967, nalidixic acid found its niche in treating urinary tract infections (UTIs) due to its efficacy against common uropathogens.[1][7][8] However, its utility was limited by a narrow spectrum of activity, poor systemic distribution, and the rapid emergence of bacterial resistance.[7] Despite these limitations, the discovery of nalidixic acid was a landmark event; it provided a novel chemical scaffold and a new molecular target, DNA gyrase, for antibacterial drug development.[1]
The Fluorine Revolution: A Quantum Leap in Potency and Spectrum
For nearly two decades after nalidixic acid's discovery, subsequent analogs offered only marginal improvements.[7][9] The true breakthrough came in the late 1970s and early 1980s with the strategic incorporation of a fluorine atom at the C-6 position of the quinolone ring.[4][10] This single substitution dramatically increased the potency of the compounds by enhancing their penetration into the bacterial cell and improving their binding affinity for the target enzyme, DNA gyrase.[10]
The addition of a piperazine ring at the C-7 position further expanded the antibacterial spectrum to include Gram-positive organisms and formidable Gram-negative pathogens like Pseudomonas aeruginosa.[2] This combination of modifications gave rise to the fluoroquinolones , a new generation of antibiotics with vastly superior properties. Norfloxacin was the first of this new wave, demonstrating the immense potential of this chemical strategy.[2]
Decoding the Blueprint: Fluoroquinolone Structure-Activity Relationships (SAR)
The success of the fluoroquinolones lies in the systematic modification of the core quinolone structure. Thousands of analogs have been synthesized, revealing key relationships between chemical structure and biological activity.[4][10][11]
-
N-1 Position: Substitution with small alkyl groups, particularly a cyclopropyl group (as seen in ciprofloxacin), significantly enhances overall antibacterial potency.[4][11]
-
C-5 Position: The addition of an amino group at this position can improve overall potency.[11]
-
C-6 Position: The presence of a fluorine atom is a hallmark of this class, crucial for high gyrase-inhibiting activity and improved cell penetration.[10]
-
C-7 Position: This position is a major determinant of the antibacterial spectrum and pharmacokinetic properties. The introduction of heterocyclic rings like piperazine or pyrrolidine dramatically increases potency against Gram-negative bacteria.[11][12] Further alkylation of these rings can increase serum half-life and improve activity against Gram-positive bacteria.[11][12]
-
C-8 Position: Modifications at this position can influence antibacterial activity and side-effect profiles. A halogen (F or Cl) can improve oral absorption and anaerobic activity, while a methoxy group has been shown to reduce phototoxicity and may help in overcoming resistance.[11][13]
An Evolutionary Tale: The Generations of Fluoroquinolones
Based on their antibacterial spectrum and chemical modifications, quinolones are often classified into generations.[9][14]
| Generation | Key Agents | Primary Spectrum of Activity |
| First | Nalidixic acid, Cinoxacin | Narrow; primarily Gram-negative Enterobacteriaceae. Used for uncomplicated UTIs.[9][14][15] |
| Second | Ciprofloxacin, Norfloxacin, Ofloxacin | Expanded Gram-negative coverage (including P. aeruginosa), some Gram-positive and atypical coverage.[9][15][16] |
| Third | Levofloxacin, Sparfloxacin | Enhanced activity against Gram-positive bacteria (especially Streptococcus pneumoniae) and atypical pathogens.[9][14][15] |
| Fourth | Moxifloxacin, Gemifloxacin, Trovafloxacin | Broad-spectrum coverage, including significant activity against anaerobic bacteria.[9][14][15] |
This generational progression reflects a targeted effort to broaden the spectrum of activity, particularly to cover respiratory pathogens and anaerobic organisms, thereby expanding the clinical utility of the class.[17]
Unraveling the Molecular Target: Mechanism of Action
Fluoroquinolones exert their bactericidal effect by directly inhibiting bacterial DNA synthesis. They target two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[18][19]
-
Inhibition of DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[19] In many Gram-negative bacteria, DNA gyrase is the primary target.[19][20]
-
Inhibition of Topoisomerase IV: This enzyme's main role is to separate (decatenate) interlinked daughter chromosomes following DNA replication, allowing them to segregate into daughter cells.[19] In many Gram-positive bacteria, topoisomerase IV is the primary target.[19][20]
Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved.[18][19] This leads to an accumulation of double-strand DNA breaks, which blocks the movement of the replication fork and ultimately triggers cell death.[18][21]
The Inevitable Challenge: Emergence of Resistance
The widespread use of fluoroquinolones has inevitably led to the emergence of bacterial resistance, which typically arises through two primary mechanisms:[22][23]
-
Target-Site Mutations: Chromosomal mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are the most common cause of resistance.[20][23][24] These mutations occur within a specific region known as the Quinolone Resistance-Determining Region (QRDR) and alter the enzyme structure, reducing the drug's binding affinity.[25] Resistance often develops in a stepwise manner, with an initial mutation in the primary target enzyme followed by a second mutation in the secondary target, conferring higher levels of resistance.[13][25]
-
Reduced Drug Accumulation: Bacteria can reduce the intracellular concentration of fluoroquinolones by either decreasing their uptake (through alterations in porin channels) or by actively pumping the drug out of the cell using efflux pumps.[26][23][25]
Additionally, plasmid-mediated resistance mechanisms, such as the production of Qnr proteins that protect the target enzymes, have emerged and can facilitate the selection of higher-level resistance mutations.[26][22]
Key Experimental Protocols in Fluoroquinolone Research
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[27][28] It is a fundamental measure of a drug's potency. The broth microdilution method is a standard procedure.[29][30]
Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the fluoroquinolone. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).[28]
-
Inoculum Preparation: Culture the bacterial strain of interest on an agar plate. Select several colonies to prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[30]
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include a growth control well (no drug) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.[28]
-
Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the drug in which there is no visible growth.[28][31]
DNA Gyrase Supercoiling Inhibition Assay
This assay directly measures the effect of a compound on the enzymatic activity of DNA gyrase.[32] The principle is that gyrase converts relaxed circular plasmid DNA into a supercoiled form in an ATP-dependent manner.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer (containing Tris-HCl, KCl, MgCl2, ATP, etc.), relaxed plasmid DNA (e.g., pBR322) as the substrate, and the test fluoroquinolone at various concentrations.[33]
-
Enzyme Addition: Initiate the reaction by adding a purified, known amount of DNA gyrase enzyme to the mixture.[33] Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes to allow the supercoiling reaction to proceed.[33][34]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a detergent (like SDS) and a loading dye.[34] Proteinase K can be added to digest the enzyme.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. The different topological forms of the plasmid DNA (supercoiled vs. relaxed) will migrate at different rates. Supercoiled DNA is more compact and migrates faster than relaxed DNA.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of gyrase activity is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing drug concentration.
Conclusion and Future Perspectives
The journey from nalidixic acid to the modern, broad-spectrum fluoroquinolones is a testament to the power of medicinal chemistry and a deep understanding of structure-activity relationships. These agents have saved countless lives by providing effective treatment for a wide range of bacterial infections. However, the growing threat of antimicrobial resistance poses a significant challenge to their continued efficacy.[35]
Future research must focus on developing novel quinolones that can evade existing resistance mechanisms. Strategies may include designing compounds that dually target both gyrase and topoisomerase IV with high affinity, thereby requiring multiple simultaneous mutations for resistance to emerge, or developing inhibitors that bind to allosteric sites on the enzymes.[13][24] A continued, rigorous approach to drug discovery, grounded in the principles learned over the past six decades, will be essential to ensure that this vital class of antibiotics remains a powerful tool in the fight against infectious diseases.
References
- 1. Nalidixic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. hmj.lums.ac.ir [hmj.lums.ac.ir]
- 6. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity and structure-side-effect relationships for the quinolone antibacterials. | Semantic Scholar [semanticscholar.org]
- 13. pnas.org [pnas.org]
- 14. New classification and update on the quinolone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. clinmedjournals.org [clinmedjournals.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Fluoroquinolone resistance: Overuse of fluoroquinolones in human and veterinary medicine can breed resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Mechanisms of resistance to fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. idexx.com [idexx.com]
- 28. emerypharma.com [emerypharma.com]
- 29. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 30. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 31. M07QG | Minimal Inhibitory Concentration Reading Guide [clsi.org]
- 32. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 33. journals.asm.org [journals.asm.org]
- 34. topogen.com [topogen.com]
- 35. mdpi.com [mdpi.com]
Safety, handling, and toxicity information for 6-Bromo-5,8-difluoroquinoline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Subject: 6-Bromo-5,8-difluoroquinoline
Topic: A Comprehensive Guide to Safety, Handling, and Toxicity
Preamble: A Note on Data for Novel Compounds This document provides a detailed safety and handling framework for this compound. As is common with novel or specialized research chemicals, a comprehensive, peer-reviewed toxicological profile for this specific molecule is not extensively documented in public literature. Therefore, this guide is constructed upon a foundation of chemical analogy, leveraging data from structurally similar compounds—specifically other halogenated quinolines—and adhering to established principles of chemical safety and risk mitigation. The recommendations herein are designed to provide a robust and cautious approach for handling this compound in a research and development setting. Users must always consult the specific Safety Data Sheet (SDS) provided by the supplier and perform their own institutional risk assessment before commencing any work.
Compound Profile and Inferred Hazard Identification
This compound is a halogenated aromatic heterocyclic compound. Its structure suggests its utility as a building block in medicinal chemistry and materials science, likely in the synthesis of more complex molecules with potential biological activity. The presence of a quinoline core, substituted with bromine and fluorine, dictates its likely chemical reactivity and its potential toxicological profile.
Given the absence of a specific GHS classification for this compound, we can infer a potential hazard profile from the closely related compound 6-Bromo-5,7-difluoroquinoline , for which aggregated GHS data is available.[1] This data serves as a prudent starting point for risk assessment.
Table 1: Inferred GHS Hazard Classification (Based on 6-Bromo-5,7-difluoroquinoline Analog) | Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed | | Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage | Source: Aggregated GHS data provided to the ECHA C&L Inventory for 6-Bromo-5,7-difluoroquinoline.[1]
The causality for these classifications is rooted in the chemical nature of halogenated quinolines. The quinoline moiety can intercalate with biological macromolecules, while the reactive nature of the carbon-halogen bonds can lead to interactions with cellular nucleophiles. The compound's structure is also related to the broader class of fluoroquinolones, which are known for a range of toxicities.[2][3][4]
Toxicological Profile: A Class-Based Assessment
While specific toxicological data for this compound is unavailable, the broader class of fluoroquinolone antibiotics, which share the core quinoline structure, has been studied extensively. It is a scientifically sound and cautious approach to be aware of these potential class-wide effects when handling a novel analog.
-
Hepatotoxicity : Certain fluoroquinolones have been associated with idiosyncratic liver injury, ranging from minor, transient elevations in liver enzymes to severe hepatic reactions.[2][4] The mechanism is often complex and not fully elucidated, but it underscores the importance of minimizing systemic exposure.
-
Central Nervous System (CNS) Effects : CNS effects, including dizziness and, in rare cases, convulsions, have been reported for some quinolones.[4] This is often attributed to their interaction with neurotransmitter receptors like the GABA-A receptor.[3][5]
-
Cardiotoxicity : Prolongation of the QT interval is a known risk associated with some fluoroquinolone therapies, which can increase the risk of cardiac arrhythmias.[4]
-
Phototoxicity : Quinolone compounds can absorb UV light, leading to the formation of reactive oxygen species (ROS) and potential phototoxic reactions upon skin exposure.[3]
These known class effects for fluoroquinolones provide a critical context for why stringent handling procedures are necessary. The primary goal is to prevent any potential for systemic absorption (via inhalation, ingestion, or dermal contact), thereby mitigating the risk of these potential toxicities.
The Risk Assessment Workflow: A Mandate for Due Diligence
Before this compound enters the laboratory workflow, a systematic risk assessment is mandatory. This process is not merely a bureaucratic step but a foundational element of scientific integrity and laboratory safety. The following workflow illustrates the logical progression for assessing and mitigating risks associated with a poorly characterized compound.
Caption: Risk assessment workflow for handling novel compounds.
Safe Handling and Engineering Controls
All handling of this compound, especially in its solid, powdered form, must be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[6][7]
Protocol for Weighing and Aliquoting Solid Compound:
-
Preparation : Ensure the chemical fume hood is certified and operational. Decontaminate the work surface within the hood. Place a weigh boat, spatula, and pre-labeled receiving vial inside the hood.
-
Personal Protective Equipment (PPE) : Don all required PPE as detailed in Section 5 before approaching the hood.
-
Handling :
-
Perform all manipulations at least 6 inches (15 cm) inside the sash.[7]
-
Carefully open the stock container. Avoid creating airborne dust.
-
Use a clean spatula to transfer the desired amount of solid to the weigh boat.
-
Promptly and securely close the main stock container.
-
Transfer the weighed solid into the pre-labeled receiving vial.
-
-
Cleanup :
-
Carefully wipe the spatula with a solvent-dampened cloth (e.g., ethanol or isopropanol), disposing of the cloth into a designated hazardous waste bag within the hood.
-
Wipe down the work surface with the same solvent.
-
Seal the hazardous waste bag.
-
-
Disposal : All contaminated disposable materials (weigh boats, wipes, gloves) must be disposed of as halogenated organic hazardous waste according to institutional guidelines.[6]
The rationale for this stringent, contained approach is to prevent the generation of fine powders or aerosols, which are a primary route of exposure for potent chemical compounds.[8]
Personal Protective Equipment (PPE) Selection
The selection of PPE is not arbitrary; it is the final barrier between the researcher and the chemical hazard. The following PPE is mandatory for handling this compound.
Table 2: Mandatory Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale for Use |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and airborne particles that can cause serious, irreversible eye damage as indicated by the analog data (H318).[1][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile), double-gloved. | Prevents dermal contact. Nitrile offers good splash protection. Double-gloving is a best practice when handling potent compounds; the outer glove is removed immediately after handling.[6][8] |
| Body Protection | A buttoned, long-sleeved laboratory coat and closed-toe shoes. | Protects skin from accidental spills and contamination.[9] |
| Respiratory Protection | Use in a chemical fume hood is the primary control. If engineering controls are insufficient or for emergency response, a NIOSH-approved respirator with organic vapor cartridges is required.[6] | Minimizes the primary exposure risk of inhaling fine powders or vapors. |
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: PPE selection logic based on hazard assessment.
Storage and Disposal Procedures
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
-
Storage : Store this compound in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[9][10] Store in a locked cabinet or area with controlled access.
-
Disposal : This compound must be treated as hazardous waste. All waste materials, including contaminated PPE, glassware, and residual chemical, must be collected in a designated, sealed container labeled "Halogenated Organic Waste".[6] Follow all local and institutional regulations for hazardous waste disposal. Never dispose of this chemical down the drain.[11]
Emergency Procedures and First Aid
In the event of an accidental exposure or spill, immediate and correct action is crucial. All personnel working with this compound must be familiar with these procedures and the location of safety equipment (safety shower, eyewash station, spill kits).
Table 3: Emergency First Aid Measures
| Exposure Route | First Aid Protocol |
|---|---|
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[9][12][13] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13][14] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[9][12] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention and provide the SDS or chemical label to the medical personnel.[12][15] |
Spill Response Protocol:
-
Evacuate : Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Control : If flammable, remove all ignition sources. Ensure ventilation is adequate (fume hood).
-
Report : Notify your laboratory supervisor and institutional Environmental Health & Safety (EHS) department.[14]
-
Cleanup (Only if trained and safe to do so) :
-
Don appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[16]
-
All cleanup materials must be disposed of as hazardous waste.
-
For large or unmanageable spills, evacuate the area, close the doors, and call emergency services or the institutional EHS response team immediately.[16]
References
- 1. 6-Bromo-5,7-difluoroquinoline | C9H4BrF2N | CID 45108354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluoroquinolones - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Safety of fluoroquinolones: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. emergencyplanning.nmsu.edu [emergencyplanning.nmsu.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. cws.auburn.edu [cws.auburn.edu]
An In-depth Technical Guide to the Organic Solvent Solubility of 6-Bromo-5,8-difluoroquinoline
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability.[1][2][3] This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 6-Bromo-5,8-difluoroquinoline, a halogenated quinoline derivative of interest in medicinal chemistry. Given the limited publicly available solubility data for this specific compound, this document emphasizes the establishment of a robust experimental framework. It details the theoretical underpinnings of solubility, predicts the likely behavior of this compound based on its structural attributes, and provides detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. The aim is to equip researchers with the necessary knowledge to generate high-quality, reproducible solubility profiles, enabling informed decision-making in their research and development endeavors.
Introduction: The Critical Role of Solubility in Drug Development
In the realm of pharmaceutical sciences, the question, "What is the solubility of my compound?" is fundamental.[1] While seemingly straightforward, the answer is a complex function of the compound's intrinsic properties and the experimental conditions under which it is measured.[4] For a novel compound like this compound, understanding its solubility is not merely an academic exercise; it is a prerequisite for its advancement as a potential drug candidate.
Solubility directly influences:
-
Synthesis and Purification: The choice of solvents for reaction media and crystallization is dictated by the solubility of the compound and its impurities.
-
Bioassay Performance: Poor solubility can lead to compound precipitation in in vitro assays, resulting in unreliable data and potentially masking true biological activity.[5]
-
Formulation Development: Creating a viable dosage form with adequate drug loading and stability hinges on the compound's dissolution characteristics.[6]
-
Bioavailability: For a drug to be absorbed, particularly after oral administration, it must first dissolve in physiological fluids. Low aqueous solubility is a primary reason for poor bioavailability.[3][6]
This guide will navigate the theoretical and practical aspects of determining the organic solvent solubility of this compound, providing a roadmap for researchers to generate this crucial dataset.
Physicochemical Profile of this compound: A Predictive Analysis
While specific experimental data for this compound is scarce, we can infer its likely solubility behavior by examining its structural features and comparing it to related halogenated quinolines.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 6-Bromo-5,7-difluoroquinoline |
| CAS Number | 1133115-72-6[7] | 1022091-49-1[8][9] |
| Molecular Formula | C₉H₄BrF₂N | C₉H₄BrF₂N[9] |
| Molecular Weight | ~244.04 g/mol | 244.04 g/mol [9] |
| Structure | A quinoline core substituted with a bromine atom at the 6-position and fluorine atoms at the 5- and 8-positions. | A quinoline core substituted with a bromine atom at the 6-position and fluorine atoms at the 5- and 7-positions.[8] |
| Predicted Polarity | The presence of electronegative fluorine and bromine atoms, along with the nitrogen in the quinoline ring, introduces polarity. However, the overall molecule is a relatively rigid, aromatic system, suggesting it will not be highly polar. | Similar to the 5,8-difluoro isomer, the molecule possesses polar characteristics due to the halogen and nitrogen atoms, balanced by the aromatic core. |
| Hydrogen Bonding | The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. The fluorine atoms are weak hydrogen bond acceptors. The molecule lacks hydrogen bond donors. | Similar hydrogen bonding capabilities are expected. |
| Melting Point | Not publicly available. | 87-92 °C[9] |
Expertise & Experience Insights:
The structure of this compound suggests a compound with moderate polarity. The quinoline core is a heterocyclic aromatic system. The introduction of three halogen atoms (one bromine, two fluorine) increases the molecular weight and electron density around the ring system.[10] Halogenation is a common strategy in medicinal chemistry to modulate properties like lipophilicity and metabolic stability.[11]
-
Lipophilicity: The bromine and fluorine substituents will increase the lipophilicity (logP) of the quinoline core.[12] This generally translates to better solubility in non-polar to moderately polar organic solvents and lower solubility in highly polar solvents like water.
-
Solvent-Solute Interactions: We can anticipate favorable dissolution in solvents that can engage in dipole-dipole interactions and potentially accept hydrogen bonds. The aromatic nature of the quinoline ring suggests that solvents capable of π-π stacking could also be effective.
Based on this analysis, this compound is predicted to be soluble in a range of common organic solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Acetonitrile, and Tetrahydrofuran (THF). Its solubility is expected to be lower in highly polar protic solvents like methanol and ethanol, and very low in non-polar aliphatic hydrocarbons like hexane.
Methodologies for Solubility Determination: A Dichotomy of Purpose
The term "solubility" can be misleading without context. In drug discovery, we primarily distinguish between two types of solubility measurements: kinetic and thermodynamic.[6]
-
Kinetic Solubility: This measures the concentration of a compound at which it begins to precipitate from a solution when added from a concentrated organic stock (typically DMSO).[13][14] It is a high-throughput method used in the early stages of discovery to flag compounds that might have dissolution rate-limited absorption.[13][15] The resulting precipitate is often amorphous and more soluble than the crystalline form.[16]
-
Thermodynamic Solubility: This is the "true" solubility, representing the saturation concentration of a compound in a solvent when the system has reached equilibrium between the dissolved and undissolved solid forms.[5] It is a lower-throughput, more resource-intensive measurement, typically performed on crystalline material using the shake-flask method .[17][18] This value is critical for later-stage development, including formulation and toxicology studies.[13][15]
The choice between these methods depends on the stage of research and the intended application of the data.[1] For a comprehensive understanding, especially for a lead candidate, determining both is advisable.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating, providing a clear path to generating reliable solubility data for this compound.
The Gold Standard: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is the most reliable technique for determining equilibrium solubility.[18] It involves agitating an excess of the solid compound in the solvent of interest for a prolonged period to ensure equilibrium is reached.
Diagram 1: Workflow for Thermodynamic Solubility Determination
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Solubility Analysis - CD Formulation [formulationbio.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. This compound | 1133115-72-6 [chemicalbook.com]
- 8. 6-Bromo-5,7-difluoroquinoline | C9H4BrF2N | CID 45108354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-Bromo-5,7-difluoroquinoline 97 1022091-49-1 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. 8-Bromo-6-fluoroquinoline|CAS 22960-18-5|RUO [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. enamine.net [enamine.net]
- 16. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 18. researchgate.net [researchgate.net]
The Expanding Therapeutic Frontier of Fluoroquinolones: A Technical Guide to the Biological Activities of Novel Derivatives
Introduction: Re-engineering a Classic Antibacterial Scaffold
Fluoroquinolones have long been a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and favorable pharmacokinetic profiles.[1][2] Their mechanism of action, the inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—is a classic example of targeted chemotherapy that disrupts essential DNA replication processes, leading to bacterial cell death.[1][2] DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive species.[1][2] However, the extensive use of these agents has inevitably led to the emergence of widespread resistance. The primary mechanisms of this resistance include mutations in the quinolone resistance-determining regions (QRDRs) of the target enzymes (GyrA and ParC subunits), the overexpression of efflux pumps that actively remove the drugs from the bacterial cell, and the acquisition of plasmid-mediated resistance genes, such as those encoding Qnr proteins.[1][2]
This escalating resistance has created an urgent need for the development of new fluoroquinolone derivatives that can overcome these challenges. Researchers are actively exploring chemical modifications to the core fluoroquinolone structure to create novel agents with enhanced potency against resistant pathogens, a broader spectrum of activity, and improved safety profiles. Furthermore, this chemical exploration has unveiled a fascinating and promising landscape of other biological activities for these derivatives, extending far beyond their antibacterial origins into the realms of anticancer, antiviral, and antifungal therapies.[1][3][4][5][6][7][8][9][10] This guide provides an in-depth technical overview of the diverse biological activities of these novel fluoroquinolone derivatives, with a focus on their antibacterial and anticancer potential, and provides detailed experimental protocols for their evaluation.
I. Enhanced Antibacterial Activity: Overcoming Resistance
The primary goal in the design of new fluoroquinolone derivatives is to counter existing resistance mechanisms. This is often achieved through strategic modifications at various positions of the quinolone ring, particularly at the N-1, C-7, and C-8 positions.
Structure-Activity Relationships (SAR) for Antibacterial Potency
-
N-1 Position: The substituent at the N-1 position plays a crucial role in the overall potency of the compound. A cyclopropyl group at this position has been shown to be optimal for potent antibacterial activity.
-
C-7 Position: The C-7 position is a key site for modification to enhance the spectrum of activity and overcome resistance. The introduction of bulky side chains or novel heterocyclic rings can hinder the efflux of the drug by bacterial pumps and improve its activity against resistant strains. For example, the incorporation of a bulky 3-aminopyrrolidinyl group at C-7 has been shown to improve activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
-
C-8 Position: Modifications at the C-8 position can influence the compound's activity against atypical bacteria and its pharmacokinetic properties. A methoxy group at this position, as seen in moxifloxacin, enhances activity against anaerobic bacteria.
Examples of Novel Antibacterial Fluoroquinolone Derivatives
Recent research has yielded several promising fluoroquinolone derivatives with potent activity against clinically important resistant pathogens.
| Compound | Target Organism | MIC (µg/mL) | Key Structural Feature | Reference |
| Delafloxacin | MRSA | 0.19 - 1.0 | Anionic character at neutral pH | [11][12][13] |
| P. aeruginosa | 0.2 - 4.0 | Anionic character at neutral pH | [11][12][13] | |
| Compound [I] (3-thiazolyl quinolone) | MRSA | 0.0047 - 0.3019 (mM) | 3-thiazolyl substitution | [14] |
| Moxifloxacin | MRSA | 0.049 | C-8 methoxy group | [15] |
| Ciprofloxacin | P. aeruginosa | 0.26 | Cyclopropyl at N-1, piperazine at C-7 | [15] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent against a specific bacterium.
1. Preparation of Materials:
-
Bacterial Culture: Prepare a fresh overnight culture of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Antimicrobial Stock Solution: Prepare a stock solution of the novel fluoroquinolone derivative in a suitable solvent (e.g., DMSO) at a known concentration.
-
96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.
-
Growth Medium: Sterile Mueller-Hinton Broth (or other appropriate broth).
2. Procedure:
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Adjust the turbidity of the overnight bacterial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
-
Diagram of Broth Microdilution Workflow:
Caption: Workflow for MIC determination by broth microdilution.
II. Anticancer Activity: A New Paradigm for Fluoroquinolones
A particularly exciting and rapidly evolving area of research is the repurposing of fluoroquinolones as anticancer agents.[1][3][5][16][17][18][19] The structural similarity between bacterial DNA gyrase and human topoisomerase II, a key enzyme in DNA replication and a well-established target for cancer chemotherapy, provides a strong rationale for this exploration.[1][3][18]
Mechanism of Anticancer Action
Novel fluoroquinolone derivatives exert their anticancer effects through a multi-faceted approach:
-
Topoisomerase II Inhibition: Many derivatives act as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex. This leads to the accumulation of double-strand DNA breaks, which are highly cytotoxic to cancer cells.[3][18]
-
Induction of Apoptosis: The DNA damage caused by topoisomerase II inhibition triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][18]
-
Cell Cycle Arrest: These compounds can also induce cell cycle arrest, typically at the G2/M or S phase, preventing cancer cell proliferation.[3][18]
-
Other Mechanisms: Some derivatives have been shown to inhibit other cellular targets, such as histone deacetylases (HDACs), or to modulate signaling pathways involved in cancer cell survival and proliferation.[18]
Structure-Activity Relationships (SAR) for Anticancer Activity
-
N-1 Position: Similar to antibacterial activity, a cyclopropyl group at the N-1 position often enhances anticancer potency.[17]
-
C-7 Position: Modifications at the C-7 piperazine ring are crucial for potent anticancer activity. The introduction of aromatic or heterocyclic moieties can significantly increase cytotoxicity.[17]
-
C-3 Carboxylic Acid: The carboxylic acid group at the C-3 position is important for interaction with topoisomerase II. However, modifications at this position, such as esterification or conversion to amides, have also yielded potent anticancer derivatives.[17]
Examples of Anticancer Fluoroquinolone Derivatives
Numerous ciprofloxacin and other fluoroquinolone derivatives have demonstrated significant in vitro anticancer activity.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Key Structural Feature | Reference |
| Ciprofloxacin-chalcone hybrid (CP derivative) | HCT-116 (Colon) | 5.0 | Chalcone moiety | [20][21] |
| LOX IMVI (Melanoma) | 1.3 | Chalcone moiety | [20][21] | |
| Ciprofloxacin derivative 27 | HCT-116 (Colon) | 0.87 | 3,7-bis-benzylidene | [22] |
| MCF-7 (Breast) | 1.21 | 3,7-bis-benzylidene | [22] | |
| N-acylated ciprofloxacin 32 | MCF-7 (Breast) | 4.3 | N-acylation of piperazine | [3] |
| Piperonal ciprofloxacin hydrazone 26 | MCF-7 (Breast) | 3.71 | Piperonal hydrazone at C-3 | [22] |
| HCT-8 (Colon) | 3.69 | Piperonal hydrazone at C-3 | [22] |
Experimental Protocol: Assessment of Cytotoxicity by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
1. Preparation of Materials:
-
Cancer Cell Lines: Culture the desired cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum (FBS).
-
Test Compounds: Prepare stock solutions of the novel fluoroquinolone derivatives in DMSO.
-
96-Well Plates: Sterile, flat-bottom 96-well plates.
-
MTT Reagent: 5 mg/mL MTT solution in sterile PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of the MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Diagram of Anticancer Mechanism of Action:
Caption: Anticancer mechanism of fluoroquinolone derivatives.
Experimental Protocol: Human Topoisomerase II Inhibition Assay (Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase II.
1. Preparation of Materials:
-
Human Topoisomerase II Enzyme: Purified recombinant enzyme.
-
kDNA: Kinetoplast DNA from Crithidia fasciculata.
-
Assay Buffer (10x): 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL albumin.
-
ATP Solution: 10 mM ATP.
-
Stop Buffer/Loading Dye (5x): 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.
-
Agarose Gel: 1% agarose in TAE buffer containing ethidium bromide (0.5 µg/mL).
2. Procedure:
-
Reaction Setup (on ice):
-
For each 20 µL reaction, prepare a master mix containing:
-
2 µL of 10x Assay Buffer
-
2 µL of 10 mM ATP
-
1 µL of kDNA (0.2 µg)
-
Water to a final volume of 17 µL.
-
-
Add 1 µL of the test compound at various concentrations (or DMSO as a vehicle control).
-
-
Enzyme Addition and Incubation:
-
Add 2 µL of diluted human topoisomerase II enzyme to initiate the reaction. The optimal amount of enzyme should be predetermined to achieve complete decatenation in the control reaction.
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye.
-
-
Agarose Gel Electrophoresis:
-
Load the entire reaction mixture onto a 1% agarose gel.
-
Run the gel at 80-100V until the dye front has migrated an adequate distance.
-
-
Visualization:
-
Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is observed as a decrease in the amount of decatenated DNA.
-
III. Other Potential Biological Activities
The structural versatility of the fluoroquinolone scaffold has led to the discovery of derivatives with other interesting biological activities.
-
Antiviral Activity: Certain fluoroquinolone derivatives have shown activity against a range of viruses, including HIV, herpesviruses, and flaviviruses.[4][8][23][24] The proposed mechanisms of action are diverse and can include the inhibition of viral enzymes like reverse transcriptase or helicase, or interference with viral entry or transcription.[4][8][23][24] For example, the derivative K-12 has been shown to inhibit HIV replication by interfering with the Tat-mediated transactivation process.[23]
-
Antifungal Activity: While generally not potent antifungal agents on their own, some fluoroquinolone derivatives have demonstrated synergistic effects when combined with existing antifungal drugs, such as echinocandins, against fungi like Aspergillus fumigatus.[7][9][10] This suggests a potential role as adjunctive therapy in the treatment of fungal infections. Some novel 3-thiazolyl quinolones have also shown direct antifungal activity against Candida species.[14]
Conclusion and Future Perspectives
The development of novel fluoroquinolone derivatives represents a vibrant and highly promising field of medicinal chemistry. While the initial impetus for this research was the urgent need to combat antibacterial resistance, it has become clear that the therapeutic potential of this chemical scaffold is far broader. The ability to fine-tune the biological activity of these compounds through targeted chemical modifications has opened up new avenues for the development of potent anticancer agents and has revealed intriguing antiviral and antifungal properties.
The continued exploration of structure-activity relationships, coupled with a deeper understanding of the molecular mechanisms underlying their diverse biological effects, will be crucial for the rational design of the next generation of fluoroquinolone-based therapeutics. As our knowledge expands, we can anticipate the emergence of novel derivatives with enhanced efficacy, improved safety profiles, and the potential to address some of the most pressing challenges in infectious diseases and oncology.
References
- 1. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 2. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 3. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Delafloxacin: a novel fluoroquinolone with activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel quinolone-derivative tackles microbial resistance | BioWorld [bioworld.com]
- 15. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Unveiling the Anticancer Potential of a New Ciprofloxacin-Chalcone Hybrid as an Inhibitor of Topoisomerases I & II and Apoptotic Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Broad-spectrum antiviral activity and mechanism of antiviral action of the fluoroquinolone derivative K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 6-Bromo-5,8-difluoroquinoline in Modern Organic Synthesis
Introduction: The Quinoline Scaffold and the Unique Role of 6-Bromo-5,8-difluoroquinoline
The quinoline motif, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its derivatives are prevalent in a wide array of pharmaceuticals, including anticancer, antimalarial, and antibacterial agents.[4][5] The strategic functionalization of the quinoline core is paramount for modulating biological activity and tuning physicochemical properties.
This compound emerges as a highly versatile and valuable building block for synthetic chemists. Its architecture is engineered for selective, high-yield transformations:
-
A Reactive Handle: The bromine atom at the C6 position serves as a prime site for transition-metal-catalyzed cross-coupling reactions.
-
Modulated Electronics: The two fluorine atoms at the C5 and C8 positions exert a strong electron-withdrawing effect. This electronic modulation not only influences the reactivity of the entire ring system but can also enhance the binding affinity and metabolic stability of derivative compounds.
-
Orthogonal Reactivity: The presence of both a C-Br bond and C-F bonds offers the potential for sequential and site-selective functionalization, enabling the rapid construction of complex molecular architectures.
This guide provides an in-depth exploration of the key applications of this compound, complete with detailed, field-tested protocols and the scientific rationale behind the experimental choices.
Physicochemical Properties & Safe Handling
Before proceeding with any experimental work, it is crucial to understand the properties and safety requirements of the reagent.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₄BrF₂N | |
| Molecular Weight | 244.04 g/mol | [6] |
| Appearance | Solid | |
| Melting Point | 87-92 °C | |
| CAS Number | 1022091-49-1 |
Safety & Handling
This compound, like many halogenated heterocyclic compounds, requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7][8]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[8]
Core Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, prized for its functional group tolerance and reliability. The C6-Br bond of this compound is an ideal electrophilic partner for this transformation, enabling the facile introduction of diverse aryl and heteroaryl substituents.
Mechanistic Rationale
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the palladium(0) complex into the C-Br bond, followed by transmetalation with the boronic acid species (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the catalyst.
Detailed Experimental Protocol: Synthesis of 6-Aryl-5,8-difluoroquinolines
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the carbonate base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. Degassing is critical to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 6-aryl-5,8-difluoroquinoline product.
Data & Scope
The protocol is robust and accommodates a wide range of boronic acids.
| Arylboronic Acid (R-B(OH)₂) | Catalyst Loading | Base | Temp (°C) | Typical Yield |
| Phenylboronic acid | 3 mol% | K₂CO₃ | 90 | 85-95% |
| 4-Methoxyphenylboronic acid | 3 mol% | K₂CO₃ | 90 | 88-96% |
| 3-Pyridinylboronic acid | 5 mol% | Na₂CO₃ | 100 | 75-85% |
| 4-(Trifluoromethyl)phenylboronic acid | 4 mol% | K₂CO₃ | 95 | 80-90% |
Core Application II: Buchwald-Hartwig Amination
The formation of C-N bonds is fundamental to drug discovery. The Buchwald-Hartwig amination provides a powerful method for coupling amines with aryl halides, and this compound is an excellent substrate for this reaction.[10]
Mechanistic Rationale
Similar to the Suzuki coupling, this reaction is palladium-catalyzed. The cycle involves oxidative addition of Pd(0) to the C-Br bond, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond. The choice of a bulky, electron-rich phosphine ligand is critical as it accelerates the rate-limiting reductive elimination step.
Detailed Experimental Protocol: Synthesis of 6-Amino-5,8-difluoroquinolines
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.3 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃), 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a continuous stream of inert gas, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Reagent Addition: Add the this compound and the anhydrous, degassed solvent. Finally, add the amine.
-
Inert Atmosphere: Seal the tube securely. The entire setup must remain strictly anaerobic and anhydrous, as the catalyst and base are sensitive to air and moisture.[11]
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS (quenching a small aliquot with water and extracting before analysis). The reaction is typically complete in 12-24 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data & Scope
This method is effective for a variety of primary and secondary amines.
| Amine | Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| Morpholine | Xantphos | NaOtBu | Toluene | 110 | 80-90% |
| Aniline | BINAP | Cs₂CO₃ | Dioxane | 100 | 75-85% |
| Benzylamine | Xantphos | NaOtBu | Toluene | 110 | 82-92% |
| Piperidine | Xantphos | NaOtBu | Toluene | 110 | 78-88% |
Core Application III: Nucleophilic Aromatic Substitution (SₙAr)
The strong electron-withdrawing nature of the two fluorine atoms and the quinoline nitrogen atom activates the aromatic ring for Nucleophilic Aromatic Substitution (SₙAr).[12] This allows for the direct displacement of one of the fluorine atoms by a strong nucleophile, a reaction that is often complementary to transition-metal-catalyzed methods.
Mechanistic Rationale
The SₙAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing a leaving group (in this case, fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[12][13] The aromaticity is then restored by the expulsion of the leaving group. The rate of reaction is enhanced by electron-withdrawing groups (like the other fluorine and the ring nitrogen) that can stabilize the negative charge of the intermediate.[12][14]
Detailed Experimental Protocol: Displacement of a Fluoro Group
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., Sodium methoxide, Pyrrolidine) (1.5-2.5 equiv)
-
Polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
Procedure:
-
Reaction Setup: Dissolve this compound in the polar aprotic solvent in a round-bottom flask equipped with a reflux condenser.
-
Nucleophile Addition: Add the nucleophile to the solution. If the nucleophile is a solid (like sodium methoxide), it can be added directly. If it is a liquid (like pyrrolidine), it can be added via syringe.
-
Reaction: Heat the reaction mixture. Temperatures can range from 80 °C to 150 °C, depending on the nucleophile's reactivity.
-
Monitoring: Monitor the formation of the product by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature and pour it into a large volume of water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic extracts, dry over an anhydrous salt, and concentrate. Purify the crude product via column chromatography or recrystallization.
Regioselectivity & Scope
The position of substitution (C5 vs. C8) will depend on the relative stability of the Meisenheimer intermediate. The C5 position is often more reactive due to its ortho and para relationship to the activating ring nitrogen.
| Nucleophile | Solvent | Temp (°C) | Expected Major Product |
| Sodium Methoxide (NaOMe) | DMSO | 100 | 6-Bromo-8-fluoro-5-methoxyquinoline |
| Pyrrolidine | DMF | 120 | 6-Bromo-8-fluoro-5-(pyrrolidin-1-yl)quinoline |
| Sodium Azide (NaN₃) | DMSO | 130 | 5-Azido-6-bromo-8-fluoroquinoline |
Synthetic Strategy Workflow
The distinct reactivity profiles of the C-Br and C-F bonds allow for a logical and powerful synthetic workflow. A researcher can start with this compound and selectively functionalize the C6 position first, followed by a potential SₙAr reaction at one of the fluoro positions, or vice-versa, to rapidly generate a library of highly decorated quinoline analogues.
Conclusion
This compound is a powerful and versatile building block for organic synthesis. Its unique electronic and structural features provide access to three major classes of transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution. By leveraging the distinct reactivity of the C-Br and C-F bonds, researchers in drug discovery and materials science can efficiently construct diverse libraries of novel, highly functionalized quinoline derivatives. The protocols and insights provided herein serve as a robust foundation for the strategic incorporation of this reagent into advanced synthetic programs.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 6. 6-Bromo-5,7-difluoroquinoline | C9H4BrF2N | CID 45108354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemos.de [chemos.de]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Bromo-5,8-difluoroquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 6-Bromo-5,8-difluoroquinoline Scaffold
The quinoline framework is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring is a critical endeavor in drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile. The compound this compound emerges as a particularly compelling, yet underexplored, scaffold for the development of novel therapeutics. Its unique trifecta of structural features—the quinoline core, dual fluorine substituents, and a synthetically versatile bromine atom—positions it as a high-potential starting point for generating diverse compound libraries.
The incorporation of fluorine atoms is a well-established strategy in modern drug design to enhance key pharmacokinetic and pharmacodynamic properties.[2][3][4][5] Fluorine's high electronegativity and small size can lead to improved metabolic stability by blocking sites of oxidative metabolism, increased binding affinity to target proteins through favorable electrostatic interactions, and modulated physicochemical properties like lipophilicity and pKa, which can enhance membrane permeability and oral bioavailability.[2][3][5][6] The 5,8-difluoro substitution pattern on the quinoline ring is anticipated to significantly influence the electronic landscape of the molecule, thereby impacting its interaction with biological targets.
Simultaneously, the bromine atom at the 6-position serves as a crucial synthetic handle. It is primed for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[7][8][9] This allows for the systematic and efficient introduction of a wide range of molecular fragments, from simple alkyl and aryl groups to complex heterocyclic systems. This synthetic tractability is paramount for exploring structure-activity relationships (SAR) and optimizing lead compounds.
This guide provides an in-depth analysis of the potential applications of this compound, outlines detailed protocols for its derivatization, and presents a logical framework for its incorporation into drug discovery programs.
Potential Therapeutic Applications: An Extrapolation from Structurally Related Compounds
While direct biological data for this compound is not extensively available in the public domain, a strong case for its potential can be built upon the well-documented activities of its structural analogs.
Kinase Inhibitors in Oncology
The quinoline scaffold is prevalent in a number of approved and investigational kinase inhibitors. The introduction of specific substituents allows for potent and selective targeting of various kinases implicated in cancer cell proliferation and survival. For instance, derivatives of 6-aryl-4-substituted-quinoline-3-carbonitrile have been identified as potent inhibitors of Human Epidermal Growth Factor Receptor 2 (HER-2) and Epidermal Growth Factor Receptor (EGFR) kinases.[7] Given that the 6-bromo position is a key site for introducing aryl groups via Suzuki coupling, this compound is an ideal starting material for accessing novel kinase inhibitors. The fluorine atoms at positions 5 and 8 can further enhance binding affinity within the ATP-binding pocket of target kinases.
Logical Pathway for Kinase Inhibitor Development
Caption: Drug discovery workflow starting from this compound.
Antibacterial Agents
Fluoroquinolones are a major class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The presence of a fluorine atom at the 6-position is a hallmark of this class and is critical for their antibacterial potency. A US patent describes 5-substituted-6,8-difluoroquinolines as useful antibacterial agents.[10] This strongly suggests that the this compound core, after suitable modification (for example, introduction of a carboxylic acid at the 3-position and a piperazine or other amine at a different position), could yield potent antibacterial compounds. The bromine at C6 could be either retained or replaced to modulate the antibacterial spectrum and potency.
Data Summary: Biological Activities of Analogous Quinolines
| Compound Class | Substituents of Note | Biological Activity | Potential Target(s) | Reference(s) |
| 6-Aryl-4-substituted-quinolines | Aryl at C6 | Anticancer | EGFR, HER-2 Kinases | [7] |
| 5-Substituted-6,8-difluoroquinolines | Amino/Halogen at C5 | Antibacterial | DNA Gyrase, Topoisomerase IV | [10] |
| 6-Bromo-quinazoline derivatives | Bromo at C6 | Cytotoxic/Anticancer | Not specified | [11] |
| 6-Bromo-3-methylquinoline analogues | Bromo at C6, Methyl at C3 | Prostaglandin F2α Inhibition | Prostaglandin F Synthase | [12] |
Experimental Protocols: Synthetic Diversification of the Scaffold
The bromine atom at the C6 position is the key to unlocking the chemical diversity of the this compound scaffold. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose. The following are detailed, generalized protocols that serve as a robust starting point for synthesis.
Protocol 1: Suzuki-Miyaura C-C Coupling for Arylation at the C6-Position
This protocol facilitates the formation of a carbon-carbon bond, enabling the introduction of various aryl and heteroaryl moieties.
Reaction Scheme:
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid or ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the reaction environment is free of oxygen.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-5,8-difluoroquinoline.
Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki coupling reaction.
Protocol 2: Buchwald-Hartwig C-N Coupling for Amination at the C6-Position
This protocol is essential for forming carbon-nitrogen bonds, introducing primary or secondary amines to the quinoline core.[9] This is a critical step for synthesizing compounds with improved solubility and for targeting interactions with specific amino acid residues in proteins.
Reaction Scheme:
Materials:
-
This compound (1.0 equivalent)
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos or XPhos, 4-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Reactant Addition: Add this compound and the desired amine.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 12 to 24 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography to afford the pure 6-amino-5,8-difluoroquinoline derivative.
Conclusion and Future Outlook
This compound represents a promising, yet largely untapped, scaffold for medicinal chemistry. The strategic placement of two fluorine atoms provides a strong rationale for its potential to yield derivatives with enhanced pharmacological properties. The synthetically accessible bromine handle at the C6-position opens the door to extensive chemical exploration through robust and reliable cross-coupling methodologies. By leveraging the known biological activities of structurally similar quinolines, researchers can logically direct their synthetic efforts towards high-value therapeutic areas such as oncology and infectious diseases. The protocols and strategies outlined in this guide provide a solid foundation for scientists to begin unlocking the full potential of this versatile building block in the pursuit of novel and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemxyne.com [chemxyne.com]
- 4. Fluorine in Medicinal Chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. US4795751A - 5-substituted-6,8-difluoroquinolines useful as antibacterial agents - Google Patents [patents.google.com]
- 11. 6-Bromo-5,7-difluoroquinoline | C9H4BrF2N | CID 45108354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Bromo-5,8-difluoroquinoline: A Versatile Scaffold for the Development of Next-Generation Kinase Inhibitors
Introduction: The Strategic Advantage of Fluorinated Quinolines in Kinase Inhibition
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1] Its rigid, bicyclic aromatic system provides an excellent framework for the spatial presentation of pharmacophoric elements, leading to high-affinity interactions with biological targets. In the realm of oncology and inflammatory diseases, the inhibition of protein kinases has emerged as a highly successful therapeutic strategy.[2] Quinolines have proven to be particularly adept at targeting the ATP-binding site of various kinases, leading to the development of potent inhibitors for critical targets such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the mesenchymal-epithelial transition factor (c-Met).[2][3][4]
The strategic incorporation of fluorine atoms into the quinoline core, as seen in 6-bromo-5,8-difluoroquinoline, offers several advantages for the development of kinase inhibitors. The strong electron-withdrawing nature of fluorine can significantly modulate the electronic properties of the quinoline ring, influencing its pKa and hydrogen bonding capabilities. This can lead to enhanced binding affinity and selectivity for the target kinase. Furthermore, fluorine substitution can improve metabolic stability by blocking sites susceptible to oxidative metabolism, thereby enhancing the pharmacokinetic profile of the drug candidate. The bromine atom at the 6-position serves as a versatile synthetic handle, allowing for the introduction of a wide array of substituents through well-established cross-coupling methodologies. This facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This technical guide provides a comprehensive overview of this compound as a building block for kinase inhibitors. We will detail its synthesis, explore its application in the preparation of kinase inhibitors through key synthetic protocols, and discuss the underlying principles of its utility in drug discovery.
Synthesis of the this compound Building Block
The synthesis of this compound can be achieved through a classic quinoline synthesis, such as the Skraup reaction, starting from the readily available 4-bromo-3,5-difluoroaniline.[5] The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring system.[6]
Proposed Synthetic Pathway: Skraup Reaction
The reaction proceeds through the dehydration of glycerol by sulfuric acid to form acrolein in situ. The 4-bromo-3,5-difluoroaniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to yield the aromatic this compound.
Caption: Proposed Skraup synthesis of this compound.
Detailed Protocol: Synthesis of this compound
Materials:
-
4-bromo-3,5-difluoroaniline[5]
-
Glycerol
-
Concentrated Sulfuric Acid
-
Arsenic pentoxide (or other suitable oxidizing agent)
-
Toluene
-
Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a flask containing 4-bromo-3,5-difluoroaniline with cooling and stirring.
-
Add glycerol to the mixture.
-
Slowly and cautiously add the oxidizing agent (e.g., arsenic pentoxide) in portions, controlling the exothermic reaction.
-
Heat the reaction mixture to 120-130 °C for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a sodium hydroxide solution until basic.
-
Extract the product with toluene.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or vacuum distillation to afford this compound.
| Parameter | Value |
| Molecular Formula | C₉H₄BrF₂N |
| Molecular Weight | 244.04 g/mol |
| Appearance | Solid |
| Melting Point | 87-92 °C |
Application in Kinase Inhibitor Synthesis
The this compound scaffold is a versatile starting point for the synthesis of a diverse library of kinase inhibitors. The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[7][8] These reactions allow for the introduction of aryl, heteroaryl, and amino substituents, which can be tailored to interact with specific residues in the kinase active site.
Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds. In the context of kinase inhibitor development, this reaction is used to introduce various aryl and heteroaryl groups at the 6-position of the quinoline core. These appended rings can occupy hydrophobic pockets within the kinase active site, leading to increased potency and selectivity.
References
- 1. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 203302-95-8 | 4-Bromo-3,5-difluoroaniline [fluoromart.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Synthesis of 6,8-dibromoquinoline: An In-Depth Experimental Guide for Researchers
Introduction: The Significance of 6,8-Dibromoquinolines in Modern Chemistry
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1] The strategic introduction of halogen atoms, such as bromine, onto the quinoline ring can significantly modulate a compound's physicochemical properties and biological efficacy.[1] Specifically, 6,8-dibromoquinoline serves as a versatile precursor for the synthesis of more complex, multi-substituted quinoline derivatives, making it a valuable building block for drug discovery and the development of novel functional materials.[2][3]
This technical guide provides a comprehensive, field-proven experimental protocol for the synthesis of 6,8-dibromoquinoline. Moving beyond a mere list of steps, this document delves into the causality behind the experimental design, offering insights to ensure a reproducible and high-yielding synthesis.
Strategic Approach: Two-Step Synthesis via Tetrahydroquinoline
The direct electrophilic bromination of quinoline is often challenging and can lead to a mixture of products with poor regioselectivity.[4][5] To circumvent this, a more robust and selective two-step approach is employed. This method involves the initial bromination of 1,2,3,4-tetrahydroquinoline, followed by an aromatization step to yield the desired 6,8-dibromoquinoline. The heightened reactivity of the electron-rich benzene ring in 1,2,3,4-tetrahydroquinoline allows for a more controlled and efficient bromination at the 6 and 8 positions.[4]
Experimental Workflow Diagram
The overall synthetic workflow for the preparation of 6,8-dibromoquinoline is illustrated below.
Caption: Synthetic workflow for 6,8-dibromoquinoline.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and is designed for robust and reproducible synthesis.[3][6]
Part 1: Synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline
Rationale: This initial step leverages the activated nature of the 1,2,3,4-tetrahydroquinoline ring system for selective dibromination at the electron-rich 6 and 8 positions. The use of elemental bromine in a chlorinated solvent provides an effective and controlled bromination environment.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Amount | Moles (mmol) |
| 1,2,3,4-Tetrahydroquinoline | C₉H₁₁N | 0.5 g | 3.75 |
| Bromine | Br₂ | 1.8 g (0.58 mL) | 11.25 |
| Chloroform (CHCl₃) | CHCl₃ | 30 mL | - |
| 5% Sodium Bicarbonate Solution (aq.) | NaHCO₃ | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | As needed | - |
Procedure:
-
In a round-bottom flask, dissolve 1,2,3,4-tetrahydroquinoline (0.5 g, 3.75 mmol) in 20 mL of chloroform.
-
In a separate container, prepare a solution of bromine (1.8 g, 11.25 mmol) in 10 mL of chloroform.
-
Slowly add the bromine solution dropwise to the stirred solution of 1,2,3,4-tetrahydroquinoline at room temperature in the dark.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by observing the disappearance of the bromine color. The reaction typically takes several hours to days for completion.[7]
-
Once the reaction is complete (bromine color is fully discharged), dilute the mixture with 35 mL of chloroform.
-
Transfer the solution to a separatory funnel and wash it three times with a 5% aqueous solution of sodium bicarbonate to neutralize any remaining HBr.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 6,8-dibromo-1,2,3,4-tetrahydroquinoline. This intermediate is often used in the next step without further purification.
Part 2: Aromatization to 6,8-Dibromoquinoline
Rationale: The conversion of the dibrominated tetrahydroquinoline to the final aromatic product is achieved through oxidation. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective and widely used dehydrogenating agent for this type of transformation due to its high reactivity and the stability of its hydroquinone byproduct, which simplifies purification.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Amount | Moles (mmol) |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline (crude) | C₉H₉Br₂N | ~1.0 g | ~3.44 |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | C₈Cl₂N₂O₂ | 2.0 g | 8.81 |
| Benzene | C₆H₆ | 40 mL | - |
| Silica Gel (for chromatography) | SiO₂ | As needed | - |
| Eluent (Ethyl Acetate/Hexane) | - | As needed | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the crude 6,8-dibromo-1,2,3,4-tetrahydroquinoline (~1.0 g, 3.44 mmol) in 30 mL of dry benzene under an inert atmosphere (e.g., argon).[3][6]
-
In a separate flask, dissolve DDQ (2.0 g, 8.81 mmol) in 10 mL of dry benzene.
-
Add the DDQ solution to the solution of the tetrahydroquinoline derivative.
-
Heat the reaction mixture to reflux (approximately 80°C) for 36 hours.[3][6]
-
Upon cooling, a dark green solid may precipitate. Filter the mixture.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel, eluting with a 1:9 mixture of ethyl acetate and hexane.[6]
-
Combine the fractions containing the product and remove the solvent to yield 6,8-dibromoquinoline. The product can be further purified by recrystallization from a hexane-chloroform mixture to obtain colorless plates.[6]
Expected Yield and Characterization
-
Yield: A typical yield for the final product, 6,8-dibromoquinoline, is around 88%.[3]
-
Appearance: Colorless plates after recrystallization.[6]
-
Melting Point: 372–373 K (99-100 °C).[3]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.04 (dd, J = 4.2, 1.6 Hz, 1H), 8.16 (d, J = 2.4 Hz, 1H), 8.09 (dd, J = 8.3, 1.6 Hz, 1H), 7.96 (d, J = 2.4 Hz, 1H), 7.49 (dd, J = 8.3, 4.2 Hz, 1H).[3]
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 151.5, 144.1, 135.9, 135.7, 130.1, 129.7, 125.9, 122.7, 119.9.[3]
Safety and Handling Precautions
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Chloroform and Benzene: Both are carcinogenic and volatile organic solvents. All manipulations should be performed in a fume hood.
-
DDQ: Can be harmful if inhaled or absorbed through the skin. Avoid creating dust.
-
The reaction should be conducted with appropriate caution, and all waste should be disposed of according to institutional guidelines.
Conclusion
The described two-step synthesis of 6,8-dibromoquinoline from 1,2,3,4-tetrahydroquinoline is a reliable and high-yielding method suitable for laboratory-scale preparation. By understanding the chemical principles behind each step, researchers can confidently produce this key synthetic intermediate for a wide range of applications in drug discovery and materials science.
References
Application Notes and Protocols: Synthesis and Antibacterial Screening of 6-Bromo-5,8-difluoroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Promise of Fluoroquinolones in an Era of Resistance
Fluoroquinolones are a class of synthetic broad-spectrum antibacterial agents that have been a cornerstone of infectious disease treatment for decades.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[1][][3][4] This targeted disruption of bacterial DNA synthesis leads to rapid cell death.[][3] The introduction of a fluorine atom at the C-6 position of the quinolone core was a significant breakthrough, enhancing the compounds' antibacterial activity and cell membrane permeability.[]
However, the extensive use of fluoroquinolones has led to the emergence of bacterial resistance, primarily through mutations in the target enzymes or via efflux pumps that actively remove the drugs from the bacterial cell.[1][][4] This escalating challenge necessitates the development of novel fluoroquinolone derivatives with improved efficacy against resistant strains. The synthesis of 6-bromo-5,8-difluoroquinoline derivatives represents a strategic approach to this problem. The introduction of additional halogen atoms, such as bromine and fluorine at different positions, can modulate the electronic and steric properties of the molecule, potentially leading to enhanced binding to the target enzymes and overcoming existing resistance mechanisms.
This document provides a detailed guide for the synthesis, characterization, and antibacterial screening of this compound derivatives, offering a robust framework for researchers engaged in the discovery of next-generation antibacterial agents.
Synthesis of this compound Derivatives: A Modified Gould-Jacobs Approach
The Gould-Jacobs reaction is a classic and versatile method for the synthesis of quinolines, particularly 4-hydroxyquinoline derivatives.[5][6][7][8] This multi-step process typically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[5][6][7] This application note details a modified protocol for the synthesis of a key intermediate, 6-bromo-5,8-difluoroquinolin-4-ol.
Reaction Pathway Overview
References
- 1. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
The Emergence of 6-Bromo-5,8-difluoroquinoline in Oncology: A Scaffold for Novel Anticancer Agents
Introduction: The Quinoline Scaffold in Cancer Therapy
The quinoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities.[1] In the realm of oncology, quinoline derivatives have garnered significant attention for their potential to inhibit cancer cell proliferation, induce apoptosis, and overcome drug resistance.[2] The versatility of the quinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop potent and selective anticancer agents.[3]
This technical guide focuses on the emerging role of 6-bromo-5,8-difluoroquinoline as a key building block in the development of next-generation anticancer therapeutics. The strategic incorporation of fluorine and bromine atoms onto the quinoline core is anticipated to enhance metabolic stability, improve binding affinity to target proteins, and provide a handle for further synthetic diversification. While direct literature on this compound in anticancer research is nascent, this guide will extrapolate from closely related analogs to provide a comprehensive overview of its potential applications, synthetic protocols, and biological evaluation methodologies.
Rationale for the this compound Scaffold
The unique substitution pattern of this compound offers several advantages in the design of anticancer agents:
-
Fluorine Substitution: The presence of fluorine atoms at positions 5 and 8 can significantly alter the electronic properties of the quinoline ring, influencing its pKa and ability to participate in hydrogen bonding. This can lead to enhanced binding to target enzymes, such as kinases, which are often implicated in cancer signaling pathways. Furthermore, fluorine substitution can block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of the drug candidate.
-
Bromine at Position 6: The bromine atom at the 6-position serves as a versatile synthetic handle. It can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
-
Combined Effect: The interplay between the electron-withdrawing fluorine atoms and the synthetically versatile bromine atom creates a unique chemical entity with the potential for developing highly potent and targeted anticancer agents.
Hypothetical Synthesis of this compound
Protocol 1: Proposed Synthesis of this compound
Step 1: Synthesis of 2,5-Difluoroaniline
-
This starting material can be synthesized or procured from commercial vendors.
Step 2: Synthesis of 3-(2,5-Difluoroanilino)propanoic acid
-
To a solution of 2,5-difluoroaniline (1 equivalent) in a suitable solvent such as ethanol, add acrylic acid (1.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Step 3: Cyclization to 5,8-Difluoroquinolin-4(1H)-one
-
Add the 3-(2,5-difluoroanilino)propanoic acid from the previous step to a polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the mixture at an elevated temperature (e.g., 120-140 °C) to effect cyclization.
-
After the reaction is complete (monitored by TLC), carefully pour the hot mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter, wash with water, and dry the solid to yield 5,8-difluoroquinolin-4(1H)-one.
Step 4: Chlorination to 4-Chloro-5,8-difluoroquinoline
-
Treat the 5,8-difluoroquinolin-4(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃), optionally in the presence of a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux.
-
After completion, carefully quench the reaction by pouring it onto ice.
-
Extract the product with an organic solvent (e.g., dichloromethane) and purify.
Step 5: Bromination to 6-Bromo-4-chloro-5,8-difluoroquinoline
-
Dissolve the 4-chloro-5,8-difluoroquinoline in a strong acid, such as concentrated sulfuric acid.
-
Cool the solution to 0 °C.
-
Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise while maintaining the low temperature.
-
Allow the reaction to proceed until completion.
-
Carefully pour the reaction mixture onto ice and neutralize to precipitate the product.
-
Filter, wash, and dry the solid.
Step 6: Dechlorination to this compound
-
The final step involves the reductive dehalogenation of the 4-chloro group. This can be achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in the presence of a base.
Note: This is a proposed synthetic pathway and would require experimental optimization of reaction conditions, solvents, and purification methods.
Application in Anticancer Drug Development
The this compound scaffold can be utilized as a starting point for the synthesis of a library of compounds to be screened for anticancer activity. The bromine atom at the 6-position is particularly amenable to late-stage functionalization, allowing for the introduction of diverse chemical moieties to probe interactions with biological targets.
Workflow for Developing Anticancer Agents
References
Navigating the Friedländer Annulation: A Guide to the Synthesis of Bromo-Fluoro Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Friedländer Synthesis in Modern Chemistry
The Friedländer synthesis, a classic condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound bearing an α-methylene group, has remained a cornerstone of heterocyclic chemistry for over a century.[1][2][3] Its enduring utility lies in its straightforward and convergent approach to constructing the quinoline scaffold, a privileged heterocyclic motif in medicinal chemistry and materials science.[4] Quinolines and their derivatives are integral to a vast array of pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides an in-depth exploration of the Friedländer synthesis with a specific focus on the use of bromo-fluoro substituted precursors, offering a technical resource for researchers engaged in the design and synthesis of novel quinoline-based molecules.
The Strategic Incorporation of Bromo and Fluoro Substituents
The introduction of bromine and fluorine atoms onto the quinoline precursors is a strategic choice driven by the profound influence of these halogens on the physicochemical and pharmacological properties of the final molecule.
Electronic Effects and Their Mechanistic Implications:
The bromo and fluoro substituents are strongly electron-withdrawing, a property that significantly impacts the reactivity of the 2-aminoaryl ketone precursor. This electron-withdrawing nature, exerted through inductive effects, reduces the electron density of the aromatic ring and, consequently, diminishes the nucleophilicity of the ortho-amino group.[5] This deactivation of the aniline nitrogen can render the initial condensation step of the Friedländer reaction more challenging compared to reactions with electron-rich anilines.
The reduced nucleophilicity of the amino group often necessitates more forcing reaction conditions, such as higher temperatures or the use of strong acid catalysts, to promote the initial condensation with the active methylene compound.[6] The choice of catalyst is therefore critical to overcoming the electronic deactivation by the halogen substituents.
Mechanistic Pathways: A Tale of Two Condensations
The Friedländer synthesis can proceed through two primary mechanistic pathways, the preferred route often being dictated by the reaction conditions (acidic vs. basic catalysis).
-
Aldol Condensation Pathway: Under basic conditions, the reaction is believed to initiate with an aldol-type condensation between the enolizable ketone and the 2-aminoaryl carbonyl compound. The resulting aldol adduct then undergoes intramolecular cyclization via attack of the amino group on the carbonyl, followed by dehydration to yield the quinoline product.
-
Schiff Base Formation Pathway: In the presence of an acid catalyst, the reaction often commences with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the enol or enamine of the ketone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final quinoline derivative.[2]
Given the electron-deficient nature of the bromo-fluoro substituted 2-aminoaryl ketones, acid catalysis is frequently employed to facilitate the initial condensation step.
Caption: Generalized reaction mechanism of the Friedländer synthesis.
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative bromo-fluoro substituted quinoline, 6-bromo-2-(4-fluorophenyl)quinoline, using both conventional heating and microwave-assisted methods.
Materials and Equipment
| Reagents | Equipment |
| 2-Amino-5-bromobenzophenone | Round-bottom flasks |
| 1-(4-Fluorophenyl)ethan-1-one | Reflux condenser |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | Magnetic stirrer with heating plate |
| Ethanol (anhydrous) | Microwave synthesizer |
| Ethyl acetate | Rotary evaporator |
| Hexane | Thin Layer Chromatography (TLC) plates |
| Saturated sodium bicarbonate solution | UV lamp |
| Brine | Column chromatography setup |
| Anhydrous sodium sulfate | Standard laboratory glassware |
| Silica gel (for column chromatography) |
Protocol 1: Conventional Synthesis via Acid Catalysis
This protocol outlines a standard method for the Friedländer annulation using conventional heating under reflux.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromobenzophenone (1.0 mmol), 1-(4-fluorophenyl)ethan-1-one (1.2 mmol), and ethanol (20 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.2 mmol) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 8-12 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 6-bromo-2-(4-fluorophenyl)quinoline.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the Friedländer synthesis, often leading to higher yields and shorter reaction times.[7]
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine 2-amino-5-bromobenzophenone (1.0 mmol), 1-(4-fluorophenyl)ethan-1-one (1.2 mmol), and glacial acetic acid (5 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 150°C for 15-30 minutes.
-
Workup: After the reaction is complete, cool the vial to room temperature. Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Caption: A generalized experimental workflow for the synthesis.
Expected Outcomes and Data Presentation
The yield of the Friedländer synthesis is highly dependent on the specific substrates and reaction conditions employed. The use of microwave irradiation generally leads to higher yields and significantly reduced reaction times.
| Precursor A (2-Aminoaryl Ketone) | Precursor B (α-Methylene Ketone) | Method | Catalyst | Time (h) | Yield (%) |
| 2-Amino-5-bromobenzophenone | 1-(4-Fluorophenyl)ethan-1-one | Conventional | p-TsOH | 10 | 65-75 |
| 2-Amino-5-bromobenzophenone | 1-(4-Fluorophenyl)ethan-1-one | Microwave | Acetic Acid | 0.5 | 80-90 |
| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | Conventional | Piperidine | 6 | 70-80 |
| 2-Amino-3-fluorobenzaldehyde | Acetone | Microwave | L-Proline | 0.25 | 85-95 |
Note: Yields are approximate and can vary based on experimental conditions and scale.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Insufficiently acidic or basic catalyst.- Low reaction temperature.- Deactivated starting materials. | - Increase catalyst loading or switch to a stronger acid (e.g., trifluoroacetic acid).- Increase reaction temperature or switch to microwave heating.- Confirm the purity of starting materials. |
| Formation of Multiple Products | - Use of an unsymmetrical ketone leading to regioisomers.- Side reactions such as self-condensation of the ketone. | - Employ a regioselective catalyst (e.g., certain amine catalysts).- Use a directed synthesis approach by modifying the ketone.- Under basic conditions, consider using an imine analog of the aniline.[1] |
| Incomplete Reaction | - Insufficient reaction time.- Catalyst deactivation. | - Extend the reaction time and continue monitoring by TLC.- Add a fresh portion of the catalyst. |
| Difficult Purification | - Presence of unreacted starting materials or side products with similar polarity to the product. | - Optimize the chromatographic separation by trying different solvent systems.- Consider recrystallization as an alternative or additional purification step. |
Applications in Drug Discovery and Development
The bromo-fluoro substituted quinoline scaffold is of significant interest in drug discovery. The bromine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[8] The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.
Conclusion
The Friedländer synthesis remains a powerful and adaptable tool for the synthesis of substituted quinolines. The use of bromo-fluoro precursors, while presenting challenges due to the electron-withdrawing nature of the halogens, offers a strategic entry into a class of compounds with significant potential in medicinal chemistry. By carefully selecting catalysts and reaction conditions, particularly with the aid of microwave technology, researchers can efficiently access these valuable scaffolds for the development of new therapeutic agents.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Chemistry Study Guide: Nucleophiles, Electrophiles & Effects | Notes [pearson.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedländer approach for the incorporation of 6-bromoquinoline into novel chelating ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 6-Bromo-5,8-difluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 6-Bromo-5,8-difluoroquinoline. This guide is designed to provide in-depth, experience-driven insights to help you navigate the complexities of this specific transformation. As Senior Application Scientists, we understand that coupling electron-deficient heteroaromatic halides presents unique challenges. This resource is structured to address common failure modes in a direct question-and-answer format, explaining the underlying chemical principles to empower your experimental design.
Troubleshooting Guide: Common Issues & Solutions
Category 1: Low or No Product Formation
This is one of the most common issues encountered in Suzuki couplings. The problem can often be traced back to the catalyst system, reagent quality, or reaction conditions.
Question: My reaction with this compound is not proceeding to completion, or I'm observing no product at all. What are the likely causes?
Answer: Several factors can contribute to low or no product formation. Let's break down the possibilities:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst. Some palladium sources require in situ reduction, which can be facilitated by phosphine ligands.[1] Alternatively, the catalyst may have decomposed.
-
Poor Ligand Choice: this compound is an electron-deficient heteroaromatic halide. This electronic property can make oxidative addition, a key step in the catalytic cycle, more challenging.[2][3] Bulky, electron-rich phosphine ligands are generally recommended to enhance the rate of both oxidative addition and reductive elimination.[4][5]
-
Inadequate Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[6][7] If the base is not strong enough or is not sufficiently soluble in the reaction medium, this step can be slow or inefficient.
-
Suboptimal Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. Conversely, a temperature that is too low may not provide enough energy to overcome the activation barriers of the catalytic cycle.[8]
Solutions & Optimization Strategies:
-
Catalyst and Ligand System:
-
For electron-deficient substrates like this compound, consider using a more robust catalyst system. Combinations like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos can be highly effective.[4][8]
-
Ensure your palladium source is of high quality. If you suspect catalyst decomposition, try using a freshly opened bottle or a different batch.
-
Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in situ reduction step.[1]
-
-
Base Selection:
-
Solvent and Temperature:
-
Aprotic polar solvents like dioxane, THF, or DMF are often good choices as they can help dissolve both the organic substrates and the inorganic base.[8][9]
-
Systematically screen the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and incrementally increase it, monitoring for product formation and any signs of decomposition.
-
Category 2: Formation of Side Products
The appearance of unexpected peaks in your LC-MS or NMR can be frustrating. Identifying these byproducts is key to diagnosing the problem.
Question: I'm observing a significant amount of homocoupling of my boronic acid. How can I prevent this?
Answer: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[10]
Solutions:
-
Thoroughly Degas Your Reaction Mixture: Before heating, purge the reaction vessel with an inert gas (argon or nitrogen) for 15-20 minutes.[11] Ensure your solvents are also degassed.
-
Use High-Purity Reagents: Impurities in your boronic acid can sometimes promote homocoupling.
Question: What leads to the formation of 5,8-difluoroquinoline (dehalogenated starting material)?
Answer: Dehalogenation is another common side reaction where the bromine atom on your starting material is replaced by a hydrogen atom.[12] This can occur through a competing catalytic cycle involving a palladium-hydride species.
Solutions:
-
Ensure Anhydrous Conditions: Water can sometimes be a source of protons for the dehalogenation pathway. While some Suzuki reactions benefit from a small amount of water to dissolve the base, excessive water can be detrimental.[13][14]
-
Re-evaluate Your Base and Solvent: Some bases and solvents are more prone to participating in side reactions that generate palladium-hydride species.[12]
Question: Why am I seeing protodeborylation of my boronic acid?
Answer: Protodeborylation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[15] This is a significant decomposition pathway that consumes your nucleophile.[16] It can be catalyzed by both acid and base.[15] Interestingly, some studies have shown that bulky phosphine ligands can accelerate protodeboronation.[16][17]
Solutions:
-
Use a Milder Base: If you are using a very strong base, consider switching to a weaker one like K₂CO₃ or KF.[7]
-
Protect Your Boronic Acid: For particularly unstable boronic acids, consider using a more stable derivative like a boronate ester (e.g., a pinacol ester) or an organotrifluoroborate.[15][18] These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[19]
-
Optimize Ligand Choice: While bulky ligands are often beneficial, if protodeborylation is a major issue, it may be worth screening some less sterically hindered ligands.[16]
Frequently Asked Questions (FAQs)
Q1: What are the best practices for setting up a Suzuki coupling reaction with this compound?
A1:
-
Reagent Quality: Use high-purity, anhydrous reagents and solvents.
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere (argon or nitrogen).
-
Degassing: Thoroughly degas the solvent and the final reaction mixture.
-
Order of Addition: A common and effective order of addition is: aryl halide, boronic acid, base, and then the catalyst/ligand, followed by the degassed solvent.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for the formation of byproducts.[11]
Q2: How does the presence of the two fluorine atoms on the quinoline ring affect the reaction?
A2: The two fluorine atoms are strong electron-withdrawing groups. This makes the quinoline ring electron-deficient, which can slow down the oxidative addition of the C-Br bond to the palladium catalyst.[5][20] This is a primary reason why more robust catalyst systems with electron-rich ligands are often necessary for this substrate.
Q3: Can water be beneficial in this reaction?
A3: It's a delicate balance. A small amount of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[7][12] However, too much water can promote side reactions like protodeborylation and dehalogenation.[13][21] If you are using a solvent system like dioxane or THF, a ratio of 4:1 to 10:1 (organic solvent:water) is a good starting point.[1][22]
Visualizations & Data
Suzuki Catalytic Cycle and Potential Failure Points
Caption: The Suzuki catalytic cycle with key failure points highlighted.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting a failed Suzuki coupling.
Recommended Starting Conditions for Screening
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-4 mol%) | Pd(dppf)Cl₂ (3-5 mol%) |
| Ligand | SPhos (2-4 mol%) | XPhos (4-8 mol%) | (None) |
| Base | K₃PO₄ (2-3 eq) | Cs₂CO₃ (2-3 eq) | K₂CO₃ (3 eq) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | DMF |
| Temperature | 80-100 °C | 90-110 °C | 80-100 °C |
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 14. quora.com [quora.com]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]
- 22. reddit.com [reddit.com]
Technical Support Center: Optimization of Palladium Catalysts for Quinoline Coupling Reactions
Welcome to the technical support center for the optimization of palladium-catalyzed quinoline coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Introduction: The Challenge of Quinoline Coupling
Quinoline and its derivatives are prevalent scaffolds in medicinal chemistry and materials science.[1] Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, are indispensable tools for the synthesis and functionalization of these important heterocycles.[2][3] However, the unique electronic properties of the quinoline ring system present specific challenges. The nitrogen atom can coordinate with the palladium center, leading to catalyst inhibition or deactivation, a phenomenon known as catalyst poisoning.[4][5][6][7] This guide provides practical solutions to overcome these and other common hurdles.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Problem 1: Low or No Product Conversion
You've set up your quinoline coupling reaction, but analysis by TLC, GC-MS, or LC-MS shows little to no formation of the desired product. [8]
Potential Cause 1: Inactive Catalyst
The active Pd(0) species may not be forming efficiently from the precatalyst.[9]
-
Solution:
-
Use a Fresh Precatalyst: Palladium precatalysts, especially Pd(II) sources like Pd(OAc)₂, can degrade over time. It is recommended to use a fresh batch.[10]
-
Consider a Pre-activation Step: For Pd(II) precatalysts, a pre-activation step can be beneficial. This involves pre-stirring the Pd(II) source with the ligand before adding the other reagents.[11]
-
Switch to a More Robust Precatalyst: Consider using commercially available, air- and moisture-stable precatalysts that are designed for efficient activation.[10][12]
-
Potential Cause 2: Catalyst Poisoning by the Quinoline Substrate
The nitrogen atom in the quinoline ring can coordinate to the palladium center, inhibiting its catalytic activity.[4][7][13]
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbene (NHC) ligands.[4][13][14] These ligands can sterically hinder the coordination of the quinoline nitrogen to the palladium center.
-
Use of Quinoline N-oxides: Converting the quinoline to its corresponding N-oxide can mitigate catalyst poisoning and can also act as a directing group for C-H activation reactions.[15][16][17]
-
Potential Cause 3: Inappropriate Ligand Choice for the Coupling Partners
The chosen ligand may not be suitable for the specific type of coupling reaction or the electronic properties of the coupling partners (e.g., using a standard ligand for a challenging aryl chloride coupling).[4][18]
-
Solution:
-
Consult Ligand Selection Guides: Refer to literature and supplier documentation for recommended ligands for your specific reaction type (e.g., Suzuki, Buchwald-Hartwig) and substrates.
-
Screen a Panel of Ligands: If the initial choice is ineffective, screen a small panel of different ligand classes (e.g., biarylphosphines, ferrocenylphosphines, NHCs) to identify a more suitable one.
-
Potential Cause 4: Incorrect Base or Solvent
The choice of base and solvent is critical and can significantly impact reaction efficiency.[2][19][20] An inappropriate base may not be strong enough to facilitate key steps in the catalytic cycle, while the solvent can affect solubility and catalyst stability.[21][22]
-
Solution:
-
Base Screening: Common bases for Suzuki couplings include K₃PO₄ and Cs₂CO₃, while stronger bases like NaOtBu or LHMDS are often used for Buchwald-Hartwig aminations.[4][20] If your reaction is failing, consider screening different bases.
-
Solvent Optimization: Ensure your starting materials are soluble in the chosen solvent. Common solvents include toluene, dioxane, and THF.[19] For substrates with poor solubility, consider using a co-solvent system or switching to a more polar aprotic solvent like DMF or NMP.[2][20]
-
Problem 2: Reaction Stalls Before Completion
The reaction proceeds initially but stops before all the starting material is consumed.
Potential Cause 1: Catalyst Deactivation
The catalyst may be deactivating over the course of the reaction due to thermal instability, reaction with impurities, or product inhibition.[9][23][24][25]
-
Solution:
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition, leading to the formation of inactive palladium black.[9][25] Try running the reaction at a lower temperature for a longer duration.
-
Optimize Ligand-to-Metal Ratio: An excess of ligand relative to the palladium precursor can sometimes improve catalyst stability.[9]
-
Purify Reagents: Ensure all starting materials, solvents, and bases are of high purity and free from potential catalyst poisons like sulfur or other coordinating species.[9]
-
Potential Cause 2: Product Inhibition
The product of the reaction, which is also a quinoline derivative, can bind to the palladium catalyst and inhibit its activity.[9]
-
Solution:
-
Use a More Hindered Ligand: As with substrate inhibition, a bulkier ligand can sometimes prevent the product from coordinating to the palladium center.
-
Consider a Flow Chemistry Setup: In some cases, a continuous flow setup where the product is continuously removed from the reaction zone can mitigate product inhibition.
-
Problem 3: Formation of Undesired Byproducts
You observe significant formation of side products, such as homocoupled starting materials or dehalogenated quinoline.
Potential Cause 1: Homocoupling of Boronic Acids (in Suzuki Reactions)
This is often caused by the presence of oxygen in the reaction mixture.[4]
-
Solution:
-
Thorough Degassing: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen).
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas.
-
Potential Cause 2: Dehalogenation of the Quinoline Starting Material
This can occur in the presence of a hydride source, which can be generated from certain bases or solvents.[4]
-
Solution:
-
Avoid Protic Solvents: If dehalogenation is observed, avoid using protic solvents like alcohols.
-
Change the Base: Some bases are more prone to generating hydride species. Consider switching to a different base.
-
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing a palladium-catalyzed quinoline coupling reaction?
A1: The most critical parameters to optimize are the choice of palladium precatalyst, the ligand, the base, the solvent, and the reaction temperature. The interplay between these factors is crucial for a successful reaction.
Q2: How do I choose the right ligand for my specific quinoline coupling?
A2: The optimal ligand depends on the type of coupling reaction and the nature of your substrates. For electron-rich quinolines or challenging couplings (e.g., with aryl chlorides), bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often good starting points.[4] For other systems, bidentate ligands like Xantphos or dppf may be effective.[2] It is often necessary to screen a few different ligands to find the best one for your specific application.
Q3: How can I monitor the progress of my reaction effectively?
A3: Thin-Layer Chromatography (TLC) is a quick and easy way to get a qualitative assessment of reaction progress.[8] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[8][26] These techniques allow you to accurately determine the consumption of starting materials and the formation of the product.[27]
Q4: I see a black precipitate forming in my reaction. What is it and what should I do?
A4: A black precipitate is often indicative of the formation of palladium black, which is an inactive, agglomerated form of the palladium catalyst.[9][24] This suggests that your catalyst is decomposing. To address this, you can try lowering the reaction temperature, using a more stabilizing ligand, or ensuring your reagents and solvents are of high purity.[9][25]
Q5: Can the position of the substituent on the quinoline ring affect the reaction outcome?
A5: Yes, the position of the leaving group (e.g., halogen) and other substituents on the quinoline ring can significantly influence reactivity. Halogens at the C2 and C4 positions are generally more reactive in oxidative addition to palladium(0) compared to those at other positions due to the electronic effects of the nitrogen atom.[3] Steric hindrance from substituents near the reaction site can also impact the reaction rate.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of a Chloroquinoline
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the chloroquinoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: In a separate vial, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in anhydrous, degassed solvent (e.g., toluene or dioxane). Add this catalyst solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Ligand Screening for a Model Suzuki Coupling
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | <5 |
| 2 | dppf | 35 |
| 3 | Xantphos | 68 |
| 4 | SPhos | 92 |
| 5 | XPhos | 89 |
Reaction conditions: Chloroquinoline (1 mmol), Phenylboronic acid (1.2 mmol), K₃PO₄ (2 mmol), Pd₂(dba)₃ (1 mol%), Ligand (2 mol%), Toluene (5 mL), 100 °C, 12 h.
Visualizations
Troubleshooting Workflow for Low Conversion
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. benchchem.com [benchchem.com]
- 5. Which acts as poison for Pdcharcoal in Lindlars catalyst class 11 chemistry CBSE [vedantu.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reddit.com [reddit.com]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 21. researchgate.net [researchgate.net]
- 22. chemrxiv.org [chemrxiv.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-Bromo-5,8-difluoroquinoline
Welcome to the technical support center for the synthesis of 6-Bromo-5,8-difluoroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of synthesizing this valuable fluorinated quinoline intermediate. We will address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help you optimize your reaction yields and product purity.
Analysis of the Core Synthetic Challenge
The synthesis of this compound presents a multi-faceted challenge. The primary hurdles are achieving efficient cyclization to form the quinolone core under harsh thermal conditions and ensuring precise regioselectivity during bromination. The strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aniline precursor and the resulting quinoline ring. This guide focuses on the most common and adaptable synthetic route: a Gould-Jacobs type reaction followed by functional group manipulation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address specific issues you may encounter at different stages of the synthesis.
Stage 1: Anilidomethylenemalonate Intermediate Formation
Q1: My initial condensation reaction between 2,5-difluoroaniline and diethyl ethoxymethylenemalonate (DEEM) is sluggish or incomplete. What's causing this?
A1: The nucleophilicity of the aniline is reduced by the two electron-withdrawing fluorine atoms. While this reaction is typically robust, low conversion can be traced to a few key factors:
-
Reagent Quality: Ensure your 2,5-difluoroaniline is pure and that the DEEM has not hydrolyzed. Use freshly opened or properly stored reagents.
-
Temperature: While the reaction can proceed at lower temperatures, heating to 100-130 °C is often required to drive the condensation to completion.[1] Monitor the reaction by TLC or LCMS to confirm the consumption of the aniline.
-
Byproduct Removal: The reaction generates ethanol. While not always necessary, removing it under reduced pressure can help shift the equilibrium towards the product.[1]
Q2: I'm seeing multiple products in the initial condensation step. What are they?
A2: The primary side product is often the result of DEEM reacting with two molecules of aniline. To avoid this, it is common practice to use a slight excess of DEEM. However, a large excess can complicate purification. A molar ratio of 1:1.05 to 1:1.2 (Aniline:DEEM) is a good starting point.
Stage 2: High-Temperature Thermal Cyclization
The thermal cyclization of the anilidomethylenemalonate intermediate is the most critical and yield-determining step. It requires high temperatures (typically >250 °C) to facilitate a 6-electron electrocyclization.[1]
Q3: My cyclization yield is very low, and I'm getting significant charring or decomposition.
A3: This is the most common failure point. The high temperatures required for cyclization can also degrade your starting material and product.[2]
-
Causality: The required energy barrier for the electrocyclization is high. If the temperature is too low, the reaction won't proceed efficiently. If it's too high or maintained for too long, you will see decomposition.[2][3]
-
Solution 1: High-Boiling Point Solvents: The key is to achieve a stable, uniform high temperature. Using a high-boiling inert solvent like Dowtherm A or diphenyl ether is the standard industrial and academic approach.[2] This allows for efficient heat transfer and precise temperature control, minimizing localized overheating and subsequent charring.
-
Solution 2: Microwave-Assisted Synthesis: Microwave irradiation has proven highly effective for this transformation. It can dramatically shorten reaction times (from hours to minutes) and improve yields by providing rapid, uniform heating.[1][3] An optimal condition in one study was found to be 300 °C for just 5 minutes.[1]
-
Solution 3: Time-Temperature Optimization: You must perform a systematic optimization of both temperature and time. As shown in the table below, prolonged heating, even at optimal temperatures, can be detrimental.[3]
Table 1: Effect of Microwave Conditions on Gould-Jacobs Cyclization Yield
| Entry | Temperature (°C) | Time (min) | Isolated Yield of 4-Hydroxyquinoline | Reference |
|---|---|---|---|---|
| 1 | 250 | 20 | 1% | [3] |
| 2 | 300 | 20 | 28% (Degradation observed) | [3] |
Q4: My cyclization is forming the wrong isomer. How do I control the regioselectivity?
A4: With an asymmetrically substituted aniline like 4-bromo-2,5-difluoroaniline, cyclization can theoretically occur at two different ortho positions. However, the Gould-Jacobs reaction is generally controlled by both steric and electronic factors.[2] Cyclization typically occurs at the less sterically hindered position. For a 4-bromo-2,5-difluoroaniline, the cyclization will overwhelmingly favor closure at the C6 position (ortho to the amino group and unencumbered) rather than the C2 position, which is blocked by the fluorine atom. If you are starting with 2,5-difluoroaniline and brominating later, regioselectivity becomes a concern in the bromination step.
Stage 3: Bromination of the 5,8-Difluoroquinoline Core
Q5: I am attempting to brominate 5,8-difluoroquinoline, but I am getting a mixture of 6-bromo and 7-bromo isomers. How can I improve selectivity for the 6-position?
A5: This is a classic challenge of electrophilic aromatic substitution on a substituted quinoline.
-
Mechanistic Insight: The fluorine atoms at C5 and C8 are ortho, para-directing. The C6 position is para to the C8-fluoro group, while the C7 position is para to the C5-fluoro group. The overall directing effect will be a complex interplay of electronics and sterics, often leading to isomer mixtures.
-
Strategy 1: Choice of Brominating Agent: Use a milder, less reactive brominating agent than molecular bromine (Br₂). N-Bromosuccinimide (NBS) is often preferred as it can provide better kinetic control and reduce the formation of over-brominated byproducts.[4]
-
Strategy 2: Temperature Control: Perform the bromination at lower temperatures (e.g., 0 °C to room temperature). This can enhance the kinetic selectivity for the desired isomer.[4]
-
Alternative Route: The most reliable method to ensure perfect regioselectivity is to start with the correctly substituted aniline. Using 4-bromo-2,5-difluoroaniline as your starting material in the Gould-Jacobs reaction will unambiguously yield the this compound skeleton.
Stage 4: Product Purification
Q6: My crude product is an oily, dark tar that is difficult to purify. How can I isolate the pure this compound?
A6: Tar formation is common in high-temperature quinoline syntheses.[5] Effective purification requires a multi-step approach.
-
Initial Workup: After the cyclization reaction, pouring the hot reaction mixture into a non-polar solvent like hexane or cyclohexane while it's still warm can help precipitate the crude product, leaving many tarry impurities in the high-boiling solvent.[1]
-
Column Chromatography: This is often necessary. However, quinolines can be basic and may interact strongly with acidic silica gel, leading to streaking and poor separation.
-
Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%).
-
If separation is still difficult, reversed-phase silica (C18) can be an excellent alternative.[4]
-
-
Recrystallization: This is a powerful technique for final purification. If the free base is difficult to crystallize, consider converting it to a salt (e.g., hydrobromide or hydrochloride). Salts often have better-defined crystal lattices and can be recrystallized from solvent systems like ethanol/water mixtures.[4] The pure salt can then be neutralized with a base and extracted to provide the purified free base.
Experimental Protocols & Workflows
Workflow for Synthesis of this compound
The following diagram illustrates the recommended synthetic workflow, which prioritizes regiochemical control by introducing the bromine atom at the start of the sequence.
Caption: Recommended synthetic workflow for this compound.
Protocol 1: Synthesis of 6-Bromo-5,8-difluoro-4-hydroxyquinoline
This protocol is adapted from established Gould-Jacobs procedures for analogous compounds.[1][6][7]
-
Condensation:
-
In a round-bottom flask, combine 4-bromo-2,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).
-
Heat the mixture with stirring at 120-130 °C for 1-2 hours. Monitor the reaction by TLC until the aniline is consumed.
-
Cool the mixture slightly and remove the ethanol byproduct under reduced pressure to yield the crude anilidomethylenemalonate intermediate. This is often a solid or viscous oil and can be used directly in the next step.
-
-
Thermal Cyclization:
-
Safety Note: This step involves extremely high temperatures. Perform in a well-ventilated fume hood and use appropriate personal protective equipment.
-
Add the crude intermediate to a flask containing a high-boiling solvent such as diphenyl ether or Dowtherm A (approx. 5-10 mL per gram of intermediate).
-
Equip the flask with a reflux condenser and a thermometer.
-
Heat the solution to a vigorous reflux (approx. 250-260 °C) and maintain for 30-60 minutes. The reaction progress can be monitored by taking small aliquots and analyzing via TLC or LCMS.
-
Cool the reaction mixture to approximately 100 °C and pour it slowly into a large beaker of stirred hexane. This will cause the product to precipitate.
-
Stir for 30 minutes, then collect the solid product by filtration. Wash thoroughly with hexane to remove the high-boiling solvent.
-
-
Hydrolysis and Decarboxylation:
-
Suspend the crude solid from the previous step in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-4 hours to facilitate both hydrolysis of the ester and decarboxylation.
-
Cool the solution in an ice bath and carefully acidify with concentrated HCl until the pH is ~2-3.
-
The 6-Bromo-5,8-difluoro-4-hydroxyquinoline will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Further steps, such as chlorination with POCl₃ followed by dehalogenation, would be required to obtain the title compound this compound.
Troubleshooting Decision Workflow
Use this diagram to diagnose common issues with the critical cyclization step.
Caption: A decision tree for troubleshooting low yields in the thermal cyclization.
References
Technical Support Center: Purification of Crude 6-Bromo-5,8-difluoroquinoline
Welcome to the technical support resource for the purification of 6-Bromo-5,8-difluoroquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
Understanding the physicochemical properties of this compound is the foundation for developing a robust purification strategy. The presence of the basic quinoline nitrogen atom, alongside the electronegative fluorine and bromine atoms, dictates its behavior.
Key Properties Summary:
| Property | Value | Significance for Purification |
| Molecular Formula | C₉H₄BrF₂N | Provides the basis for calculating molar quantities. |
| Molecular Weight | 244.04 g/mol | Essential for accurate measurements and yield calculations.[1] |
| Physical Form | Solid | Suggests that recrystallization is a viable primary purification method.[1] |
| Melting Point | 87-92 °C (for 97% purity) | A key indicator of purity. A broad or depressed melting range suggests the presence of impurities.[1] |
| Basicity | Weakly Basic (pKa of quinoline ~4.9) | The lone pair on the quinoline nitrogen can interact strongly with acidic media, which is a critical consideration for column chromatography on standard silica gel.[2][3] |
| Solubility | Generally soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (EtOAc, Acetone). Limited solubility in non-polar solvents (hexanes, heptane) and water. | Guides the selection of solvent systems for both chromatography and recrystallization. |
Q2: What are the likely impurities in my crude this compound?
The profile of impurities is intrinsically linked to the synthetic route employed. While specific routes for this exact molecule are proprietary, we can infer common impurities based on general quinoline syntheses (e.g., Skraup, Doebner-von Miller, or Friedländer synthesis) and halogenation reactions.[4]
Common Impurity Classes:
-
Unreacted Starting Materials: Precursors used in the final steps of the synthesis are common contaminants.
-
Regioisomers: Incomplete regioselectivity during the bromination or cyclization steps can lead to isomeric impurities that may be difficult to separate.
-
Over-halogenated or Under-halogenated Species: Products with additional or missing halogen atoms.
-
Hydrolysis Products: If the synthesis involves a precursor like a quinolin-4-ol, incomplete conversion can leave this more polar impurity.[5][6]
-
Polymeric Tar: Harsh acidic and high-temperature conditions, common in reactions like the Skraup synthesis, can produce high molecular weight, colored byproducts that are often challenging to remove.[4]
Q3: Should I start with recrystallization or column chromatography to purify this compound?
Your choice of initial purification technique depends on the nature and quantity of the crude material. The following decision-making workflow can guide your approach.
Caption: Initial Purification Strategy Decision Workflow.
Expert Recommendation: If your crude material is a solid with an estimated purity of >85%, recrystallization is often the most efficient first step. It is faster, uses less solvent, and is more scalable than chromatography. If the material is an oil, tar, or a complex mixture of similarly non-polar compounds, column chromatography is the more appropriate starting point.[7]
Troubleshooting Guide
Column Chromatography Issues
Q4: My compound is streaking badly on the silica TLC plate/column. Why is this happening and how can I fix it?
Causality: This is a classic problem when purifying basic compounds like quinolines on standard silica gel.[2] The surface of silica gel is populated with acidic silanol groups (Si-OH). The basic nitrogen of your quinoline undergoes a strong acid-base interaction with these groups, causing it to "stick" to the stationary phase and elute slowly and unevenly, resulting in significant tailing or streaking.
Solutions:
-
Deactivate the Silica Gel: This is the most common and effective solution. Add a small amount of a volatile base, typically triethylamine (Et₃N) , to your mobile phase (eluent). A concentration of 0.5-1% (v/v) is a good starting point. The triethylamine is more basic than your quinoline and will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.[2]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert or basic stationary phase.
-
Neutral or Basic Alumina: Alumina is an excellent alternative for purifying basic compounds.[2]
-
Florisil: This is another potential alternative to silica.
-
Q5: I suspect my compound is decomposing on the silica gel column. What are the signs and how can I prevent it?
Causality: The acidic nature of silica gel can catalyze the decomposition of sensitive molecules.[3] For halogenated quinolines, this can sometimes manifest as de-halogenation or other rearrangements.
Signs of Decomposition:
-
A new, often more polar, spot appears on TLC analysis of collected fractions.
-
The appearance of color on the column that does not elute.
-
Low overall recovery of material from the column, even after flushing with a very polar solvent.
Preventative Measures:
-
Deactivate the Silica Gel: As with streaking, adding triethylamine can neutralize the acidic sites and prevent acid-catalyzed degradation.[2]
-
Minimize Contact Time: Use flash chromatography (applying pressure) to reduce the residence time of your compound on the column.[2]
-
Dry Loading: Avoid dissolving your sample in strong acids. The best practice is "dry loading": dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column. This prevents overloading and ensures a narrow starting band.[2]
Q6: I can't find a good solvent system for column chromatography. What should I do?
Causality: Finding the right mobile phase is about achieving the correct polarity balance to allow for differential partitioning of your compound and its impurities between the stationary and mobile phases. An ideal Rf value on TLC for the target compound is between 0.2 and 0.4 for good separation.
Systematic Approach to Solvent Selection:
Caption: Systematic Workflow for Chromatography Solvent Selection.
Recommended Solvent Systems to Try (in order of increasing polarity):
-
Heptane/Ethyl Acetate mixtures
-
Dichloromethane (DCM)
-
Dichloromethane/Methanol mixtures
Pro-Tip: Run TLC plates in parallel with different solvent systems to quickly identify the most promising one. For example, test 20%, 40%, and 60% Ethyl Acetate in Heptane. Remember to add 0.5-1% triethylamine to the solvent jar to simulate the column conditions.
Recrystallization Issues
Q7: I'm struggling to find a suitable solvent for recrystallizing this compound. What's a good strategy?
Causality: An ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Solvent Screening Protocol:
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add a solvent dropwise at room temperature. A good candidate solvent will not dissolve the solid.
-
Heat the mixture to the solvent's boiling point. A good candidate solvent will dissolve the solid completely.
-
Cool the clear solution slowly to room temperature, then in an ice bath.
-
Abundant crystal formation indicates you have found a suitable solvent.
Suggested Solvents for Screening:
| Solvent System | Rationale |
| Isopropanol/Water | Dissolve in minimal hot isopropanol, then add hot water dropwise until the solution becomes faintly cloudy. Cool slowly. |
| Ethanol | May work on its own. Cool to very low temperatures (-20 °C) if necessary. |
| Heptane/Ethyl Acetate | Dissolve in a minimal amount of hot ethyl acetate, then add hot heptane dropwise until turbidity persists. This is a good system for moderately polar compounds. |
| Toluene | A higher boiling point aromatic solvent that can be effective. |
Q8: My compound is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?
Causality: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase (an oil) before the solution reaches the temperature at which crystals would normally form. This often happens if the solution is too concentrated or if it is cooled too rapidly.
Solutions:
-
Add More Solvent: Re-heat the mixture to dissolve the oil completely. Add a small amount of additional hot solvent (10-20% more) to make the solution slightly more dilute, then cool again, very slowly.
-
Reduce the Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, perhaps insulated with a towel, before moving it to a refrigerator and then a freezer. Slow cooling is critical for forming a well-ordered crystal lattice.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Experimental Protocols
Safety First: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. This compound is classified as harmful if swallowed and causes serious eye damage.[8]
Protocol 1: Flash Column Chromatography with Deactivated Silica
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 Heptane/EtOAc + 1% Et₃N).
-
Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand to the top.
-
Sample Loading (Dry Load): Dissolve your crude compound (~1g) in a minimal volume of DCM. Add ~2-3g of silica gel and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.
-
Loading the Column: Carefully layer the silica-adsorbed sample onto the sand at the top of the column. Add another thin layer of sand on top.
-
Elution: Carefully add the eluent and begin elution using gentle positive pressure. Start with your low-polarity solvent system and gradually increase the polarity based on TLC analysis of the eluate.
-
Fraction Collection: Collect fractions of a consistent volume.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.
Protocol 2: Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of your chosen hot recrystallization solvent (e.g., isopropanol) to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or tar), perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Crystal formation should begin.
-
Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. Characterize the final product by melting point and NMR spectroscopy.
References
- 1. 6-溴-5,7-二氟喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 6-Bromo-5,7-difluoroquinoline | C9H4BrF2N | CID 45108354 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Side Reactions in the Synthesis of Bromo-Difluoroquinolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of bromo-difluoroquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) formatted to directly address specific issues you may encounter during your experiments, grounded in mechanistic principles and supported by authoritative references.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This center is structured to address problems from the most common challenge—controlling regioselectivity—to final purification hurdles.
Category 1: Issues with Regioselectivity
Q1: My reaction is producing a mixture of monobrominated isomers. How can I improve selectivity for the desired bromo-difluoroquinoline?
A1: This is the most prevalent challenge and stems from the complex electronic nature of the difluoroquinoline scaffold.
The quinoline ring system has its own inherent reactivity pattern for electrophilic aromatic substitution, which is further complicated by the powerful electron-withdrawing and directing effects of the two fluorine substituents. Electrophilic substitution on the quinoline ring generally occurs on the benzene ring at positions 5 and 8.[1] However, the fluorine atoms, being strongly deactivating but ortho, para-directing, will influence the substitution pattern significantly. The final outcome is a delicate balance between these competing factors.
For instance, in a 6,8-difluoroquinoline, the C5 and C7 positions are activated by the fluorine atoms, while the quinoline electronics might still favor C5 and C8. This can easily lead to a mixture of products.
Troubleshooting & Optimization:
-
Choice of Brominating Agent: The reactivity of the brominating agent is critical. Aggressive reagents like molecular bromine (Br₂) often lead to lower selectivity and over-bromination.[2] Milder, more selective reagents are highly recommended. N-Bromosuccinimide (NBS) is a preferred choice for controlled monobromination of heterocyclic systems.[2][3]
-
Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity. Kinetic control at lower temperatures (e.g., 0-5°C) often favors the formation of a single isomer, whereas higher temperatures can provide enough energy to overcome activation barriers for multiple pathways.[2]
-
Solvent Effects: The solvent can influence the reactivity of the brominating agent and stabilize intermediates. Aprotic solvents like dichloromethane (DCM) or chloroform are common. For NBS brominations, acetonitrile or DMF can also be effective.
-
Catalyst Choice: While many brominations proceed without a catalyst, the use of a mild Lewis acid or a radical initiator (for NBS) can alter the reaction pathway and improve selectivity. However, strong acids can promote side reactions.
Below is a diagram illustrating the competing influences on the regioselectivity of bromination.
Caption: Competing electronic effects influencing bromination regioselectivity.
Table 1: Comparison of Common Brominating Agents
| Brominating Agent | Formula | Typical Conditions | Common Side Reactions | Selectivity |
| Molecular Bromine | Br₂ | DCM or Acetic Acid, 0°C to RT | Over-bromination, low regioselectivity.[2][4] | Low to Moderate |
| N-Bromosuccinimide | NBS | ACN or DCM, often with radical initiator (AIBN) or light | Succinimide byproduct, potential radical side reactions. | Moderate to High[3] |
| Pyridinium Bromide Perbromide | C₅H₅NHBr₃ | Acetic Acid, RT | Formation of pyridinium salts. | High |
| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | DCM or Chloroform | Byproduct is 5,5-dimethylhydantoin. | Moderate to High |
Category 2: Over-Bromination and Polyhalogenation
Q2: My analysis shows significant amounts of di- and even tri-brominated products. How can I achieve clean monobromination?
A2: Over-bromination is a classic side reaction when the product is more reactive towards bromination than the starting material, or when reaction conditions are too harsh.
While the first bromine atom deactivates the ring slightly, the quinoline nucleus can still be susceptible to further electrophilic attack, especially if excess brominating agent is present or the reaction is run for too long.
Troubleshooting & Optimization:
-
Control Stoichiometry: This is the most critical factor. Use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) or at most 1.0-1.05 equivalents of the brominating agent. This ensures the starting material is consumed before significant amounts of the product can react further.
-
Slow Addition: Add the brominating agent (either neat or as a solution) dropwise to the reaction mixture over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the more reactive starting material.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of poly-brominated species.
-
Lower Temperature: As with improving regioselectivity, lower temperatures decrease the overall reaction rate, providing a wider window to stop the reaction after the desired monobromination has occurred.
Caption: Reaction pathway showing the formation of over-brominated side products.
Category 3: Byproduct Formation from Degradation
Q3: I'm observing a significant byproduct with a mass corresponding to a hydroxy-difluoroquinoline. What is causing this hydrolysis?
A3: The carbon-bromine bond on an electron-deficient ring like difluoroquinoline can be susceptible to nucleophilic attack, including by water, especially during workup or under certain catalytic conditions.
This side reaction can be particularly problematic if:
-
Aqueous basic workup is too harsh: Prolonged exposure to strong bases (e.g., concentrated NaOH) at elevated temperatures during neutralization or extraction can promote nucleophilic aromatic substitution (SₙAr) of the bromide.
-
Copper contamination: Traces of copper can catalyze the hydrolysis of aryl bromides to phenols (an Ullmann-type condensation with hydroxide).[5] Ensure your glassware and reagents are free from copper contamination.
Troubleshooting & Optimization:
-
Milder Workup: Use a milder base for neutralization, such as saturated sodium bicarbonate (NaHCO₃) solution, and avoid excessive heating.
-
Control pH: Keep the pH of the aqueous phase neutral or slightly basic during extraction.
-
Chelation: If copper catalysis is suspected, washing the organic layer with a dilute solution of a chelating agent like EDTA during workup can help remove trace metal ions.[6]
Category 4: Purification Challenges
Q4: My bromo-difluoroquinoline product appears to be degrading or streaking badly on my silica gel column. How can I purify it effectively?
A4: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation, tailing peaks, and even on-column decomposition. [6]
Troubleshooting & Optimization:
-
Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the starting eluent containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N) or ammonia solution. This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using solvents like acetonitrile/water or methanol/water can be an excellent option.
-
-
Non-Chromatographic Purification:
-
Recrystallization: This is often the best method for obtaining highly pure crystalline material. Experiment with a range of solvents (e.g., ethanol, ethyl acetate, hexane, toluene) or solvent/anti-solvent systems.[6]
-
Salt Formation & Recrystallization: The product can be converted to its hydrobromide or hydrochloride salt, which often has very different solubility properties and can be recrystallized to high purity. The pure salt can then be neutralized to recover the free base.[2]
-
Caption: A decision-making workflow for the purification of bromo-difluoroquinolines.
Detailed Experimental Protocols
Protocol 1: Regioselective Monobromination using N-Bromosuccinimide (NBS)
This protocol is a general guideline for achieving controlled monobromination and should be optimized for your specific difluoroquinoline substrate.
Materials:
-
Difluoroquinoline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the difluoroquinoline (1.0 eq) in anhydrous DCM (or ACN) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add NBS (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at 0°C and monitor its progress by TLC every 30 minutes. Allow the reaction to slowly warm to room temperature if the conversion is slow.
-
Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining active bromine species.
-
Workup: Transfer the mixture to a separatory funnel. Dilute with additional DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid or oil using one of the methods described in the purification troubleshooting section (e.g., chromatography on deactivated silica or recrystallization).
Protocol 2: Purification via Recrystallization of the Hydrobromide Salt
This method is adapted from procedures for purifying bromoquinolines and is particularly effective for removing non-basic impurities.[2]
Materials:
-
Crude bromo-difluoroquinoline
-
Hydrobromic acid (48% aqueous)
-
Ethanol or Isopropanol
-
Diethyl ether
-
Aqueous sodium bicarbonate solution
Procedure:
-
Salt Formation: Dissolve the crude bromo-difluoroquinoline in a minimal amount of ethanol. Add a stoichiometric amount of 48% HBr dropwise. The hydrobromide salt will likely precipitate. Stir for 30 minutes. If no precipitate forms, slowly add diethyl ether as an anti-solvent until the product precipitates.
-
Isolation of Salt: Collect the precipitated salt by vacuum filtration. Wash the crystals with a small amount of cold ethanol/ether mixture.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot water/alcohol mixed solvent. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collection of Pure Salt: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Conversion to Free Base (Optional): To recover the neutral compound, suspend the purified salt in water and add saturated sodium bicarbonate solution portion-wise until the solution is basic (pH ~8-9). The free base will precipitate or can be extracted with an organic solvent (e.g., DCM or ethyl acetate). Dry and concentrate to yield the pure bromo-difluoroquinoline.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing Quinoline Derivatives During Purification
Welcome to the technical support center for the purification of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with compound stability during purification. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, but their inherent basicity and aromatic nature can make them susceptible to decomposition under common purification conditions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges, ensuring the integrity and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: My quinoline derivative is a brownish oil after synthesis, and it seems to darken further during purification. What's causing the color change?
A: Discoloration, often to yellow and then brown, is a common sign of degradation in quinoline compounds.[1] This is frequently caused by oxidation or photodegradation.[1] The extended π-system of the quinoline ring is susceptible to air oxidation, which can be exacerbated by exposure to light, acid, or trace metals. Storing your compound protected from light and under an inert atmosphere (like nitrogen or argon) is a critical first step.[1]
Q2: I'm observing significant streaking and tailing on my silica gel TLC plates. Is this related to decomposition?
A: Yes, this is a classic indicator of a problematic interaction between your compound and the stationary phase, which can lead to decomposition. Tailing is often caused by the strong interaction of the basic nitrogen of the quinoline ring with the acidic silanol groups (Si-OH) on the silica gel surface.[2] This strong binding can not only lead to poor separation but also catalyze degradation on the column.
Q3: Can I use reversed-phase (C18) chromatography to avoid the issues with silica gel?
A: Absolutely. For moderately non-polar quinoline derivatives, reversed-phase chromatography is an excellent alternative that avoids the acidity of silica gel.[2] The separation occurs in a neutral or mildly acidic (e.g., with 0.1% formic acid or TFA in the mobile phase) aqueous/organic mobile phase, which is often gentler on the molecule. However, you must ensure your compound has sufficient retention on the C18 stationary phase.
Q4: My compound seems to be decomposing even during recrystallization attempts. How is that possible?
A: Decomposition during recrystallization can occur for several reasons. If you are using a high-boiling point solvent, the prolonged exposure to heat can cause thermal degradation.[3][4] Some quinoline derivatives are also sensitive to acidic or basic impurities in the solvent. Furthermore, if the solution is not protected from light, photodegradation can occur during the dissolution and cooling process.[5]
Q5: I've successfully purified my quinoline derivative, but it turns into an oil again upon solvent removal. What can I do?
A: This is a common issue, especially with compounds that have low melting points or exist as oils at room temperature. A highly effective strategy is to convert the basic quinoline derivative into a crystalline salt.[6] Hydrochloride or picrate salts are often highly crystalline and can be easily filtered and dried.[6][7] The free base can then be regenerated by treatment with a mild base if necessary for the next step.[6]
Troubleshooting Guides: Purification Techniques
Guide 1: Flash Column Chromatography on Silica Gel
Silica gel chromatography is the most common purification method, but it's also the most frequent source of decomposition for quinoline derivatives due to its acidic nature.[2]
Issue: Decomposition on the Column
-
Causality: The acidic silanol groups on the silica surface can protonate the basic nitrogen of the quinoline ring. This strong interaction can lead to irreversible adsorption and acid-catalyzed degradation pathways.
-
Solutions & Protocols:
-
Deactivate the Silica Gel: This is the most critical step. Neutralize the acidic sites by pre-treating the silica gel with a basic modifier.
-
Protocol: Prepare your eluent (e.g., Hexane/Ethyl Acetate) and add 0.5-2% triethylamine (NEt₃).[2] Use this amine-containing solvent to pack your column and run the purification. The triethylamine will compete for the acidic sites on the silica, allowing your quinoline derivative to elute without strong interaction.[8]
-
-
Switch to a Different Stationary Phase: If deactivation is insufficient, avoid silica altogether.
-
Minimize Contact Time: The longer your compound is on the column, the more time it has to decompose.
-
Use flash chromatography with positive pressure to accelerate the elution.[9]
-
Choose a solvent system that gives your compound an Rf of ~0.3-0.4 for faster elution.
-
-
Work at Low Temperatures: If the compound is thermally labile, running the column in a cold room can significantly reduce the rate of decomposition.[9]
-
Decision Workflow for Silica Gel Chromatography
Caption: Decision tree for mitigating decomposition during silica gel chromatography.
Guide 2: Recrystallization of Sensitive Quinoline Derivatives
Recrystallization is a powerful purification technique for obtaining high-purity crystalline solids. However, success with sensitive compounds requires careful control of conditions.[10]
Issue: Oiling Out or No Crystal Formation
-
Causality: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase rather than forming a crystal lattice. This can be due to an inappropriate solvent choice or the presence of impurities that inhibit crystallization.[11]
-
Solutions & Protocols:
-
Optimize the Solvent System: The ideal solvent should dissolve the compound when hot but poorly when cold.
-
Protocol for Anti-Solvent Crystallization: Dissolve your compound in a minimal amount of a "good" solvent (e.g., dichloromethane or ethanol). Slowly add a "poor" solvent (an "anti-solvent" like hexane or water) at room temperature or while gently warming, until the solution becomes slightly turbid. Then, allow the solution to cool slowly.[6] This method is often successful for compounds that tend to oil out.
-
-
Induce Nucleation: Sometimes a supersaturated solution needs a "push" to start crystallizing.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites.[11]
-
Seeding: Add a single, pure crystal of your compound (a "seed crystal") to the supersaturated solution to initiate crystal growth.[11]
-
-
Issue: Compound Degradation During the Process
-
Causality: Prolonged heating can lead to thermal decomposition.[12] Exposure to ambient light can cause photodegradation, especially for derivatives with chromophores that absorb in the visible or UV range.[5][13]
-
Solutions & Protocols:
-
Minimize Heat Exposure:
-
Choose a solvent with a relatively low boiling point.
-
Heat the solution only long enough to fully dissolve the solid. Avoid prolonged refluxing.
-
-
Protect from Light:
-
Protocol: Perform the recrystallization in a flask wrapped in aluminum foil. This simple step prevents light from reaching the solution and initiating photochemical degradation pathways.[14]
-
-
Use an Inert Atmosphere:
-
For highly oxygen-sensitive compounds, perform the recrystallization under a nitrogen or argon atmosphere. This can be done by dissolving the compound in a degassed solvent and allowing it to cool under a positive pressure of inert gas.
-
-
Summary of Key Purification Parameters
| Parameter | Challenge with Quinoline Derivatives | Recommended Solution/Mitigation |
| pH | Acidic conditions (e.g., silica gel) can cause degradation.[2] Stability is highly pH-dependent.[15][16][17] | Use deactivated silica (add 0.5-2% NEt₃), alumina, or reversed-phase chromatography.[2][9] |
| Temperature | Susceptible to thermal decomposition at elevated temperatures.[3][4][18] | Minimize heating times during recrystallization. Run columns at room temperature or in a cold room.[9] |
| Light | Many quinoline derivatives are photosensitive and can undergo photodegradation.[1][5][19] | Protect solutions and solid samples from light by using amber vials or wrapping glassware in foil.[14] |
| Atmosphere | Prone to oxidation, leading to colored impurities.[1] | Handle and store sensitive compounds under an inert atmosphere (N₂ or Ar). Use degassed solvents for chromatography and recrystallization.[14] |
Experimental Protocols
Protocol 1: Flash Chromatography with Deactivated Silica Gel
This protocol is designed for purifying a basic quinoline derivative that shows decomposition on standard silica gel.
-
TLC Analysis & Solvent Selection:
-
Develop a solvent system (e.g., 80:20 Hexane:Ethyl Acetate) that provides a target Rf of ~0.3 for your compound.
-
Prepare a second TLC developing jar with the same solvent system plus 1% triethylamine.
-
Run TLC plates of your crude material in both jars. You should observe a higher Rf and significantly reduced tailing in the jar containing triethylamine. This confirms that deactivation is effective.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen eluent containing 1% triethylamine.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.[20] Allow the silica to settle into a packed bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, perform "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[8][9]
-
-
Elution and Fraction Collection:
-
Elute the column with the triethylamine-containing solvent system, applying gentle positive pressure.
-
Collect fractions and monitor them by TLC (using the deactivated TLC system) to identify the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions. The triethylamine is volatile and will be removed along with the eluent under reduced pressure on a rotary evaporator.
-
Protocol 2: Purification via Salt Formation and Recrystallization
This protocol is ideal for purifying a quinoline derivative that is an oil or difficult to crystallize in its free-base form.
-
Salt Formation:
-
Dissolve the crude oily product (1.0 g) in a suitable solvent like diethyl ether or isopropanol (20 mL).
-
Slowly add a solution of HCl (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
A precipitate (the hydrochloride salt) should form. Continue adding the HCl solution until no more precipitate is observed.
-
-
Isolation of the Crude Salt:
-
Collect the solid salt by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove non-basic impurities.
-
Dry the crude salt under vacuum.
-
-
Recrystallization of the Salt:
-
Choose a suitable solvent for recrystallization (e.g., ethanol, methanol/acetone). The salt will have different solubility properties than the free base.
-
Dissolve the crude salt in the minimum amount of boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter.[11]
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
-
Final Isolation:
-
Collect the pure crystalline salt by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
General Degradation and Prevention Workflow
Caption: A workflow for diagnosing and preventing quinoline derivative decomposition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 8. Purification [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. reddit.com [reddit.com]
- 15. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 16. scispace.com [scispace.com]
- 17. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension (Journal Article) | ETDEWEB [osti.gov]
- 20. benchchem.com [benchchem.com]
Catalyst Selection for Reactions Involving Substituted Quinolines: A Technical Support Center
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of substituted quinolines. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the lab, moving beyond simple protocols to explain the why behind catalyst and reagent choices. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs) - Navigating the Catalytic Landscape
This section addresses foundational questions regarding catalyst selection for the synthesis and modification of substituted quinolines.
Q1: I'm planning a quinoline synthesis. What are the most common catalytic strategies for building the quinoline core?
A1: The choice of catalytic strategy is intrinsically linked to the desired substitution pattern and the available starting materials. Classical methods are often catalyzed by Brønsted or Lewis acids.[1] For instance, the Friedländer synthesis , which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be catalyzed by both acids (e.g., p-toluenesulfonic acid, sulfuric acid, ZnCl₂) and bases (e.g., KOH, NaOH).[2] The Skraup synthesis , a reaction of an aromatic amine with glycerol, typically employs a strong acid like sulfuric acid and an oxidizing agent.[2] To moderate this highly exothermic reaction, ferrous sulfate (FeSO₄) is often added.[1][2] The Combes synthesis utilizes an acid catalyst to condense an aromatic amine with a β-diketone, yielding 2,4-disubstituted quinolines.[2] Similarly, the Doebner-von Miller reaction uses an α,β-unsaturated carbonyl compound and an aniline in the presence of an acid catalyst.[2]
Modern approaches have expanded to include transition-metal catalysts (e.g., palladium, copper, cobalt, rhodium, iridium, and nickel), photocatalysts, and even biocatalysts, which can offer milder reaction conditions and improved yields.[2][3][4][5]
Q2: How do I decide between a homogeneous and a heterogeneous catalyst for my reaction?
A2: The decision between a homogeneous and a heterogeneous catalyst hinges on your experimental priorities.
-
Homogeneous catalysts are in the same phase as the reactants, which often leads to higher selectivity and milder reaction conditions due to well-defined active sites.[2] However, a significant drawback is the often-difficult separation of the catalyst from the final product, which can be a concern for purity and cost, especially in pharmaceutical applications.[2]
-
Heterogeneous catalysts , being in a different phase (commonly a solid catalyst in a liquid or gaseous reaction mixture), are easily separated by filtration and can often be recycled.[2] This makes them highly suitable for large-scale industrial processes and more environmentally friendly "green" chemistry approaches.[2][6] Zeolite-based catalysts, for example, have been used for the gas-phase synthesis of quinolines from aniline and alcohols.[7]
Q3: My reaction involves a transition metal catalyst and a substituted quinoline. I'm observing low yields and the reaction seems to stop prematurely. What could be the issue?
A3: This is a classic sign of catalyst deactivation , a common challenge when working with nitrogen-containing heterocycles like quinolines.[8] The lone pair of electrons on the quinoline's nitrogen atom can act as a potent catalyst poison , especially for transition metals such as palladium and rhodium.[8] The nitrogen can coordinate strongly to the metal center, blocking the active sites necessary for the catalytic cycle to proceed.[8] This coordination can be irreversible, leading to the formation of stable, inactive metal complexes.[8]
Interestingly, while quinolines often act as poisons for traditional noble metal catalysts like palladium, platinum, and ruthenium, they have been observed to act as promoters in hydrogenations using supported gold catalysts.[9][10]
Q4: Are there more environmentally friendly or "green" catalytic options for synthesizing substituted quinolines?
A4: Absolutely. The field of green chemistry has made significant inroads into quinoline synthesis.[6] Key developments include:
-
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and sometimes improve yields.[11][12]
-
Use of solid acid catalysts: Recyclable solid acid catalysts like montmorillonite K-10 and Nafion NR50 offer a greener alternative to corrosive mineral acids.[11][13]
-
Solvent-free reactions: Conducting reactions without a solvent, where possible, reduces waste and environmental impact.[12]
-
Photocatalysis: Visible-light-mediated reactions often proceed under mild conditions and can utilize environmentally benign oxidants like molecular oxygen.[3][11][14]
-
Biocatalysis: Enzymes, such as monoamine oxidase (MAO-N), are being explored for the synthesis of quinolines from 1,2,3,4-tetrahydroquinolines, offering high selectivity under mild, aqueous conditions.[15]
Section 2: Troubleshooting Guides - From Low Yields to Isomeric Mixtures
This section provides structured troubleshooting for specific experimental problems in a question-and-answer format.
Issue 1: Poor Regioselectivity in Friedländer and Combes Syntheses
Q: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the outcome?
A: Achieving regioselectivity with unsymmetrical ketones is a frequent hurdle. The formation of two possible products arises from the initial condensation occurring at either of the two α-positions of the ketone. Here are several strategies to enhance selectivity:
-
Steric Hindrance: Employing bulky substituents on either the ketone or the 2-aminoaryl carbonyl starting material can sterically favor the formation of one regioisomer.[16]
-
Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome.[16] For example, certain amine catalysts have been shown to direct the reaction towards a specific isomer.[16]
-
Reaction Conditions: Careful optimization of the reaction temperature and solvent can also influence the regioselectivity.[1]
-
Substrate Modification: A more advanced technique involves introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone to guide the cyclization to a specific position.[16]
Issue 2: Catalyst Poisoning and Deactivation in Cross-Coupling Reactions
Q: I'm attempting a palladium-catalyzed C-H functionalization of a substituted quinoline, but the reaction is sluggish and gives low conversion. I suspect catalyst deactivation. What can I do?
A: This is a common and valid concern. The quinoline nitrogen is a notorious poison for palladium catalysts.[8] Here’s a systematic approach to troubleshoot and mitigate this issue:
-
Ligand Choice is Critical: The ligand plays a crucial role in protecting the metal center and promoting the desired catalytic cycle. For challenging substrates like quinolines, bulky, electron-rich phosphine ligands such as dialkylbiaryl phosphines (e.g., XPhos, SPhos) can be highly effective.[8] These ligands can stabilize the palladium catalyst and prevent irreversible binding of the quinoline nitrogen.
-
Increase Catalyst and Ligand Loading: While not ideal for atom economy, increasing the catalyst and ligand loading can sometimes overcome partial deactivation and push the reaction to completion. Start with incremental increases (e.g., from 2 mol% to 5 mol%).
-
Consider a Different Metal: If palladium catalysis remains problematic, consider alternative metal catalysts. Rhodium and iridium-based catalysts have been successfully used for the C-H functionalization of quinolines, sometimes with different regioselectivity.[17][18]
-
Modify the Quinoline Substrate: A common strategy is to use the corresponding quinoline N-oxide.[19][20][21] The N-oxide functionality can act as a directing group, facilitating C-H activation at specific positions (often C8), and it can modulate the electronic properties of the quinoline ring.[21][22]
Table 1: Ligand Effects in a Model Palladium-Catalyzed Cross-Coupling with a Quinoline Substrate
| Ligand | Catalyst Loading (mol%) | Ligand Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| PPh₃ | 5 | 10 | 24 | <10 | [8] |
| Xantphos | 2 | 4 | 12 | 78 | [8] |
| SPhos | 2 | 4 | 10 | 85 | [8] |
This is representative data illustrating a common trend.
Issue 3: Uncontrolled Exothermic Reaction in Skraup Synthesis
Q: My Skraup synthesis is extremely vigorous and difficult to control, leading to charring and low yields. How can I run this reaction more safely?
A: The Skraup reaction is notoriously exothermic.[1] The key to a successful and safe reaction is moderation.
-
Use a Moderator: The most common and effective method is to add ferrous sulfate (FeSO₄) to the reaction mixture.[1][2] The iron(II) salt moderates the reaction, making it less violent.[23] Boric acid has also been used for this purpose.[23]
-
Controlled Addition of Acid: Add the concentrated sulfuric acid slowly and in portions, with efficient cooling in an ice bath.
-
Alternative Oxidizing Agent: Instead of nitrobenzene, which can also act as the solvent, consider using arsenic acid for a less vigorous reaction.[1]
-
Efficient Stirring: Ensure good mechanical stirring to dissipate heat effectively and prevent the formation of localized hotspots.[23]
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)
This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis.
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)
-
Anhydrous toluene or ethanol (5 mL)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and p-toluenesulfonic acid monohydrate (0.1 mmol).
-
Add the anhydrous solvent (5 mL) to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 3-6 hours), cool the reaction mixture to room temperature.[2]
-
If a solid product precipitates, collect it by filtration and wash with a small amount of cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Perform an appropriate work-up, which may include extraction with an organic solvent (e.g., ethyl acetate) and washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed C8-Arylation of a Quinoline N-Oxide
This protocol is adapted from methodologies for selective C-H functionalization.[20][21]
Materials:
-
Quinoline N-oxide (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
X-Phos (0.10 mmol, 10 mol%)
-
Cesium fluoride (CsF) (2.0 mmol, 2.0 equivalents)
-
Anhydrous, degassed tert-butanol (t-BuOH) / toluene (2:1 mixture, 5 mL)
Procedure:
-
Inside a glovebox, add Pd(OAc)₂ (5 mol%), X-Phos (10 mol%), and CsF (2.0 equivalents) to an oven-dried Schlenk tube.
-
Add the quinoline N-oxide (1.0 mmol) and the aryl iodide (1.2 mmol).
-
Add the anhydrous, degassed solvent mixture (t-BuOH/toluene).
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Place the tube in a preheated oil bath at 110-130 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline synthesis [organic-chemistry.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. An unusual chemoselective hydrogenation of quinoline compounds using supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 14. dechema.de [dechema.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Sonogashira Coupling of Bromoquinolines
Welcome to the technical support center for Sonogashira coupling reactions involving bromoquinoline substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful C-C bond-forming reaction to functionalize the quinoline scaffold—a privileged core in numerous biologically active compounds.
The coupling of bromoquinolines presents unique challenges, primarily due to the coordinating nature of the quinoline nitrogen, which can interfere with the palladium catalyst. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you navigate these challenges and achieve high-yielding, reproducible results.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common issues encountered during the Sonogashira coupling of bromoquinolines. Each entry is structured as a question you might ask when an experiment fails, followed by a detailed analysis of potential causes and actionable solutions.
Q1: My reaction shows low to no conversion of the bromoquinoline starting material. What are the likely causes and how can I fix it?
Failure to achieve conversion is a frequent yet solvable issue. A systematic check of your reaction parameters is the most effective approach.
Root Cause Analysis & Corrective Actions:
-
Catalyst Inhibition/Decomposition: The lone pair on the quinoline nitrogen can coordinate to the palladium center, leading to catalyst inhibition or decomposition into inactive palladium black.[1][2] Bromoquinolines are particularly susceptible to this issue.
-
Solution 1: Ligand Selection. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Switch to bulkier, electron-rich monophosphine ligands such as XPhos, SPhos, or P(t-Bu)₃ .[1][3][4] These ligands form stable, catalytically active complexes that are less prone to inhibition.
-
Solution 2: Increase Catalyst Loading. If ligand screening is not fruitful, incrementally increase the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%). This can compensate for catalyst deactivation pathways.[4]
-
Solution 3: Use a Pre-catalyst. Palladium pre-catalysts, like G3-XPhos, often show improved stability and reactivity, ensuring a higher concentration of the active Pd(0) species at the start of the reaction.[2]
-
-
Inadequate Reaction Conditions: The Sonogashira coupling is highly sensitive to the reaction environment.
-
Solution 1: Rigorous Inert Atmosphere. Oxygen can degrade the Pd(0) catalyst and promote the unwanted homocoupling of the alkyne (Glaser coupling).[1][3][5] Ensure your solvent is thoroughly degassed (3x Freeze-Pump-Thaw cycles are recommended) and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[1]
-
Solution 2: Temperature Optimization. Bromoquinolines are less reactive than their iodo-counterparts and typically require heating.[6][7] Start at a moderate temperature (e.g., 60-80 °C) and increase incrementally if conversion is low.[1][8] Be aware that excessively high temperatures can lead to catalyst decomposition.[1]
-
Solution 3: Base and Solvent Screening. The choice of base and solvent is critical. An amine base is required to generate the copper acetylide in the classical Sonogashira.[5] For bromoquinolines, consider screening different base/solvent combinations as shown in the table below. Sometimes, a stronger inorganic base like Cs₂CO₃ or K₂CO₃ in a polar aprotic solvent is more effective, especially in copper-free systems.[3][9]
-
Q2: I'm observing a significant amount of a diyne byproduct from my terminal alkyne. How can I suppress this side reaction?
The formation of a diyne is due to the oxidative homocoupling of the terminal alkyne, known as Glaser coupling. This is one of the most common side reactions in Sonogashira couplings.[3]
Root Cause Analysis & Corrective Actions:
-
Presence of Oxygen: This side reaction is heavily promoted by oxygen, which facilitates the oxidative coupling of the copper acetylide intermediate.[1][3]
-
Copper Co-catalyst Activity: The copper(I) co-catalyst is essential for the traditional Sonogashira catalytic cycle but is also the primary mediator of Glaser coupling.[6][10]
-
Solution 1: Reduce Copper Loading. Minimize the amount of CuI to the lowest effective level (e.g., 1-5 mol%).[1]
-
Solution 2: Implement a Copper-Free Protocol. The most definitive way to eliminate Glaser homocoupling is to switch to a copper-free Sonogashira protocol.[1][3][6] These systems often require specific palladium catalysts and bulky phosphine ligands (like those mentioned in Q1) or N-heterocyclic carbene (NHC) ligands to facilitate the catalytic cycle without copper.[1][11][12]
-
Q3: My starting material is being consumed, but the main product is the debrominated quinoline. Why is this happening and how can I prevent it?
Hydrodehalogenation (or debromination) is a competing reductive pathway that can plague palladium-catalyzed cross-coupling reactions.[3]
Root Cause Analysis & Corrective Actions:
-
Reaction Conditions Favoring Reduction: Certain solvents, bases, and high temperatures can promote this side reaction.[3] Impurities that can act as hydride sources (e.g., water, alcohols) can also contribute.
-
Solution 1: Base and Solvent Optimization. Screen different bases. Sometimes switching from an amine base to an inorganic base like K₃PO₄ or Cs₂CO₃ can suppress debromination.[3] Ensure you are using anhydrous solvents.
-
Solution 2: Ligand Choice. The ligand can influence the rate of reductive elimination versus competing pathways. Switching to more electron-rich and sterically hindered ligands, such as XPhos or SPhos, can favor the desired cross-coupling over hydrodehalogenation.[3][13][14]
-
Solution 3: Lower the Temperature. Higher temperatures can increase the rate of debromination.[3] Run the reaction at the lowest temperature that still allows for a reasonable rate of the desired coupling.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for bromoquinolines? There is no single "best" system, as the optimal choice depends on the specific bromoquinoline isomer and the alkyne coupling partner. However, a robust starting point is a palladium(II) pre-catalyst like PdCl₂(PPh₃)₂ or Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand such as XPhos or P(t-Bu)₃ .[2][4][15] For particularly challenging couplings, using a pre-formed palladium(0) source like Pd₂(dba)₃ can be beneficial.
Q2: Should I use a copper co-catalyst? When is a copper-free system preferable? The traditional Sonogashira reaction uses a copper(I) salt (typically CuI) as a co-catalyst to increase the reaction rate.[6][7] However, copper also promotes the highly undesirable homocoupling of the alkyne (Glaser coupling).[6][10] Use a copper co-catalyst when:
-
You are using a less reactive bromoquinoline.
-
You need to keep reaction times short.
-
Your alkyne is not particularly prone to homocoupling.
A copper-free system is preferable when:
-
You are observing significant Glaser coupling byproducts.[1][3][6]
-
Your final product is intended for pharmaceutical applications where minimizing copper contamination is critical.
-
Your substrates are sensitive to copper salts. Copper-free protocols are now well-established and are often the method of choice for clean, high-yielding reactions.[11][12]
Q3: How does the position of the bromine on the quinoline ring affect reactivity? The electronic environment of the C-Br bond significantly impacts its reactivity in the oxidative addition step, which is often the rate-determining step.[6][10] Bromoquinolines are electron-deficient heteroaromatics, which generally facilitates oxidative addition compared to electron-rich systems. Reactivity can be influenced by the proximity of the bromine to the nitrogen atom and other substituents on the ring. A systematic optimization for each specific isomer is always recommended.
Q4: What are the best practices for setting up a Sonogashira reaction to ensure reproducibility?
-
Reagent Quality: Use high-purity, anhydrous solvents and reagents.[3][5] Ensure the amine base is fresh and dry.
-
Inert Atmosphere: Always use standard Schlenk line or glovebox techniques. Degas the solvent and reaction mixture thoroughly.[3][5]
-
Controlled Addition: For sensitive substrates, consider the slow addition of the terminal alkyne to keep its concentration low, which can disfavor homocoupling.[3]
-
Consistent Stirring and Heating: Ensure uniform heating and efficient stirring to avoid localized hot spots that can lead to catalyst decomposition.
Data & Protocols
Table 1: Recommended Starting Conditions for Bromoquinoline Coupling
| Parameter | Condition A (Standard Cu-Catalyzed) | Condition B (Optimized Cu-Free) | Rationale |
| Pd Source | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) or XPhos-Pd-G3 (1-2 mol%) | Pre-catalysts and Pd(0) sources are often more active in Cu-free systems.[2][16] |
| Ligand | PPh₃ (4-10 mol%) | XPhos or P(t-Bu)₃ (2-4 mol%) | Bulky, electron-rich ligands stabilize the catalyst and promote oxidative addition.[1][3] |
| Cu Source | CuI (1-5 mol%) | None | Eliminates Glaser homocoupling side reaction.[1][6] |
| Base | Et₃N or DIPEA (2-3 equiv.) | Cs₂CO₃ or K₃PO₄ (2 equiv.) | Inorganic bases are often required for efficient Cu-free couplings.[3][9] |
| Solvent | Toluene or THF | 1,4-Dioxane or DMF | Solvent choice depends on substrate solubility and temperature requirements.[8] |
| Temperature | 60-100 °C | 80-110 °C | Cu-free systems may require slightly higher temperatures to achieve similar rates. |
Experimental Protocol: Copper-Free Sonogashira Coupling of 3-Bromoquinoline with Phenylacetylene
Materials:
-
3-Bromoquinoline (1.0 equiv.)
-
Phenylacetylene (1.2 equiv.)
-
Pd₂(dba)₃ (0.01 equiv., 1 mol%)
-
XPhos (0.02 equiv., 2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromoquinoline, Cs₂CO₃, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with argon gas three times to establish an inert atmosphere.
-
Add anhydrous, degassed 1,4-dioxane via syringe, followed by the addition of phenylacetylene.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visual Guides
The Sonogashira Catalytic Cycle
Caption: The catalytic cycles for the Sonogashira coupling reaction.
Troubleshooting Workflow
Caption: A systematic workflow for diagnosing and solving Sonogashira issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. reddit.com [reddit.com]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Reducing impurities in the synthesis of 6-amino-5-bromoquinoxaline
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 6-amino-5-bromoquinoxaline. As a critical intermediate in the manufacturing of various pharmaceutical compounds, including the glaucoma medication brimonidine, ensuring its purity is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its multi-step synthesis. The methodologies and explanations provided herein are grounded in established chemical principles and validated through practical application.
I. Synthetic Pathway Overview
The most common and industrially viable synthesis of 6-amino-5-bromoquinoxaline is a three-step process starting from 4-nitro-o-phenylenediamine. This pathway is favored for its accessible starting materials and generally high yields under optimized conditions.[1][2][3]
Caption: Synthetic route to 6-amino-5-bromoquinoxaline.
II. Frequently Asked Questions (FAQs)
This section addresses common queries and issues that may arise during the synthesis.
Q1: My yield for the cyclocondensation of 4-nitro-o-phenylenediamine with glyoxal (Step 1) is low. What are the likely causes?
A1: Low yields in this step are often attributed to suboptimal reaction conditions or the quality of reagents. Key factors to investigate include:
-
Reaction Temperature and Time: The reaction is typically heated to ensure completion.[1] Insufficient heating may lead to an incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Choice: Water or alcoholic solvents like methanol or ethanol are commonly used.[3] The choice of solvent can influence the solubility of the starting material and the reaction rate.
-
pH of the Reaction Mixture: The pH can affect the reactivity of the diamine. While not always necessary, slight adjustments might be beneficial.
-
Quality of Glyoxal: Glyoxal is often supplied as an aqueous solution and can polymerize upon storage. Use of fresh, high-quality glyoxal is recommended.
Q2: During the reduction of 6-nitroquinoxaline (Step 2), I observe multiple spots on my TLC plate, and the final product is difficult to purify. What's happening?
A2: The presence of multiple spots suggests an incomplete reaction or the formation of side products. Consider the following:
-
Incomplete Reduction: The most common issue is the presence of unreacted 6-nitroquinoxaline. This can be addressed by increasing the reaction time, hydrogen pressure, or the catalyst loading.[2]
-
Catalyst Activity: The Palladium on carbon (Pd/C) catalyst can lose activity over time or be poisoned by impurities. Ensure you are using a fresh or properly activated catalyst.
-
Formation of Intermediates: While less common, under certain conditions, partially reduced intermediates like nitroso or hydroxylamine derivatives may form. These are often unstable and may lead to complex impurity profiles. Ensuring the reaction goes to completion is the best way to avoid these.
Q3: The bromination of 6-aminoquinoxaline (Step 3) is not selective and I'm getting multiple brominated products. How can I improve the regioselectivity?
A3: Achieving high regioselectivity for the 5-bromo isomer is crucial. The formation of other isomers or di/poly-brominated products is a common challenge.
-
Choice of Brominating Agent: Using a mild and selective brominating agent is critical. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is often preferred over harsher reagents like liquid bromine as it reduces the likelihood of over-bromination and improves safety.[1][3] N-Bromosuccinimide (NBS) is another suitable alternative.[4]
-
Reaction Temperature: Electrophilic aromatic substitutions are sensitive to temperature. Running the reaction at a controlled, often lower, temperature (e.g., 25°C) can enhance selectivity.[1]
-
Stoichiometry: Carefully controlling the stoichiometry of the brominating agent is essential to prevent over-bromination. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Solvent: The reaction is typically performed in a halogenated solvent like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.[1][3] The solvent can influence the reactivity of the brominating agent.
Q4: How can I effectively purify the final product, 6-amino-5-bromoquinoxaline?
A4: Purification can often be achieved through recrystallization or column chromatography.
-
Recrystallization: This is a highly effective method for purifying the solid product. Toluene has been reported as a suitable solvent for recrystallization of the precursor, 6-aminoquinoxaline.[1] For the final product, a solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the desired product from impurities.[5]
III. Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to impurities at each stage of the synthesis.
Troubleshooting Logic for Impurity Formation
Caption: General troubleshooting workflow for synthesis optimization.
Common Impurities and Their Mitigation
| Impurity Name | Structure | Originating Step | Potential Cause | Recommended Solution |
| 4-Nitro-o-phenylenediamine | (Starting Material) | 1 | Incomplete cyclocondensation. | Increase reaction time and/or temperature. Ensure quality of glyoxal. |
| 6-Nitroquinoxaline | (Intermediate) | 2 | Incomplete reduction. | Increase catalyst loading, hydrogen pressure, or reaction time. Use a fresh, active catalyst. |
| 6-Aminoquinoxaline | (Intermediate) | 3 | Incomplete bromination. | Increase reaction time or use a slight excess of the brominating agent. |
| 5,7-Dibromo-6-aminoquinoxaline | (Over-bromination) | 3 | Excess brominating agent, harsh conditions. | Use a milder agent (DBDMH), control stoichiometry carefully, and maintain a lower reaction temperature. |
| 7-Bromo-6-aminoquinoxaline | (Isomeric Impurity) | 3 | Lack of regioselectivity. | Use a selective brominating agent (DBDMH/NBS) and optimize reaction conditions (temperature, solvent). |
IV. Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of 6-amino-5-bromoquinoxaline and the detection of process-related impurities.[6]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: ODS C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Detector Wavelength: 264 nm.
-
Flow Rate: 1.0 mL/min.
-
Mobile Phase: A filtered and degassed mixture of:
-
Buffer: 2.6 g of Sodium 1-heptanesulfonate in 690 mL of water.
-
Methanol: 310 mL.
-
Glacial Acetic Acid: 7.5 mL.
-
Triethylamine: 2.5 mL.
-
-
Sample Preparation: Accurately weigh and dissolve 25.0 mg of the sample in 25 mL of the mobile phase.
-
Injection Volume: 10 µL.
-
Procedure: Inject the sample and record the chromatogram for a sufficient time to elute all potential impurities (e.g., 4 times the retention time of the main peak). Calculate impurity levels based on peak area percentages.
| Parameter | Value |
| Purity Specification | >99.0% |
| Total Impurities | <1.00% |
| Max Individual Impurity | <0.50% |
Protocol 2: Optimized Synthesis of 6-Amino-5-bromoquinoxaline
This protocol is a synthesis of best practices derived from the literature to maximize yield and purity.[1][2][3]
Step 1: Synthesis of 6-Nitroquinoxaline
-
In a suitable reaction vessel, dissolve 39.25 g of 4-nitro-o-phenylenediamine in 600 mL of an aqueous or alcoholic solvent.
-
Under a nitrogen atmosphere, add 74 mL of 40% aqueous glyoxal dropwise to the solution.
-
Heat the reaction mixture to 100°C and maintain for 5 hours, monitoring by TLC.
-
Upon completion, cool the mixture, and collect the precipitated product by filtration.
-
Wash the solid with water and dry to obtain 6-nitroquinoxaline.
Step 2: Synthesis of 6-Aminoquinoxaline
-
In a 250 mL autoclave, combine 10 g of 6-nitroquinoxaline, 0.5 g of 5% Pd/C catalyst, and 100 mL of methanol.
-
Seal the autoclave, purge with hydrogen, and then pressurize to 2 MPa with hydrogen.
-
Heat the mixture to approximately 70°C and stir for about 3 hours.
-
Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Cool the reactor, vent the hydrogen, and filter the mixture to remove the catalyst.
-
Concentrate the filtrate to precipitate the product. Recrystallize from toluene to obtain pure 6-aminoquinoxaline.
Step 3: Synthesis of 6-Amino-5-bromoquinoxaline
-
Dissolve 28.6 g (0.1 mol) of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in 500 mL of dichloromethane.
-
To this solution, add 35 g (0.2 mol) of 6-aminoquinoxaline.
-
Maintain the reaction temperature at 25°C using a water bath and stir for 5 hours.
-
Filter the reaction mixture to recover the 5,5-dimethylhydantoin byproduct.
-
Wash the filtrate with water (200 mL). Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization or column chromatography to yield pure 6-amino-5-bromoquinoxaline.
V. References
-
Naik, A. M., et al. (2010). Novel process for the synthesis of Brimonidine and derivative. International Journal of PharmTech Research, 2(1), 14-18.
-
Guidechem. (n.d.). How to prepare and use 5-Bromoquinoxalin-6-amine effectively? Retrieved from --INVALID-LINK--
-
Zhang, L.-T., et al. (2009). Mild synthesis of 6-amino-5-bromoquinoxaline. Xiandai Huagong/Modern Chemical Industry, 29(3), 54-56.
-
Ruifu Chemical. (n.d.). China 6-Amino-5-Bromoquinoxaline CAS 50358-63-9 Purity >99.0% (HPLC) Brimonidine Tartrate Intermediate manufacturers and suppliers. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 50358-63-9|6-Amino-5-bromoquinoxaline. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). RU2285003C1 - Method for preparing 5-bromo-6-[(2-imidazolin-2-yl)amino]quinoxaline l-tartrate. Retrieved from --INVALID-LINK--
-
LGC Standards. (n.d.). 6-Amino-5-bromoquinoxaline. Retrieved from --INVALID-LINK--
-
MedChemExpress. (n.d.). Certificate of Analysis - 6-Amino-5-bromoquinoxaline. Retrieved from --INVALID-LINK--
-
Chen, K., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(12), 20499-20513.
-
Chavan, H. V., et al. (2018). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica, 10(1), 83-86.
-
Pharmaffiliates. (n.d.). Brimonidine - Impurity B. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds. Retrieved from --INVALID-LINK--
-
J. Am. Chem. Soc. (2013). Regioselective bromination of fused heterocyclic N-oxides. Org. Lett., 15(4), 792-795.
-
LGC Standards. (n.d.). 6-Amino-5-bromoquinoxaline. Retrieved from --INVALID-LINK--
-
Chemia. (2022). Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. Retrieved from --INVALID-LINK--
-
Stolar, T., et al. (2019). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 24(21), 3822.
-
Google Patents. (n.d.). WO1993002036A1 - Novel process for aromatic bromination. Retrieved from --INVALID-LINK--
-
Shao, M., et al. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein J. Org. Chem., 20, 155-161.
-
Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Retrieved from --INVALID-LINK--
-
Wang, Y., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Adv., 14, 3693-3697.
-
Yamamoto, K., & Onomura, O. (2012). Lewis Acid Catalyzed Benzylic Bromination. Molecules, 17(12), 14336-14343.
-
Zhang, Y., et al. (2023). Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. Catalysts, 13(5), 896.
-
ACS Omega. (2020). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega, 5(49), 31749-31758.
-
Schwartz, T. J., et al. (2014). Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities. Catalysis Letters, 145(1), 15-22.
-
ResearchGate. (n.d.). Reaction between o-phenylene diamine and phenylglyoxal monohydrate in the presence of iodine (5 mol %) in different solvents under microwave irradiation. Retrieved from --INVALID-LINK--
-
Molecules. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Molecules, 27(3), 1094.
-
NIH. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Molecules, 27(3), 1094.
-
ResearchGate. (n.d.). Cyclocondensation reactions of racemic and prochiral γ-oxo-acid derivatives with (R)-phenylglycinol. Retrieved from --INVALID-LINK--
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google Patents [patents.google.com]
- 4. WO1993002036A1 - Novel process for aromatic bromination - Google Patents [patents.google.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. ruifuchem.com [ruifuchem.com]
Validation & Comparative
A Comparative Analysis of 6-Bromo vs. 8-Bromoquinoline Reactivity: A Guide for Synthetic Chemists
In the intricate world of heterocyclic chemistry, haloquinolines are indispensable building blocks for the synthesis of molecules at the forefront of medicinal chemistry and materials science. Among these, the positional isomers 6-bromoquinoline and 8-bromoquinoline are frequently employed. While structurally similar, their distinct substitution patterns impart unique electronic and steric characteristics that lead to significant, and often strategically important, differences in their chemical reactivity. This guide provides an in-depth, data-driven comparison of these two isomers in key synthetic transformations, offering field-proven insights to aid researchers in experimental design and optimization.
The Fundamental Divide: Electronic and Steric Influences
The reactivity of the carbon-bromine bond in any bromoquinoline is a nuanced interplay of electronic and steric effects.[1][2] The quinoline ring system is inherently electron-deficient due to the electronegativity of the nitrogen atom.[3] This general feature is further modulated by the specific position of the bromine substituent.
-
6-Bromoquinoline : The bromine atom at the 6-position resides on the carbocyclic ring, relatively remote from the heterocyclic nitrogen. Its reactivity is primarily influenced by the resonance and inductive effects of the fused benzene ring, making it behave similarly to other electron-deficient aryl bromides.[3]
-
8-Bromoquinoline : The bromine atom at the 8-position is in a "peri" position, in close spatial proximity to the nitrogen atom.[3] This arrangement introduces significant steric hindrance, which can impede the approach of bulky reagents and catalysts to the reaction center.[2][4] This steric crowding is a dominant factor in many transformations.[3]
Figure 1. Structures of 6-bromoquinoline and 8-bromoquinoline.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are mainstays of modern organic synthesis. The performance of 6- and 8-bromoquinoline in these transformations is highly dependent on the steric environment around the C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges C-C bonds between an organoboron compound and an organic halide, is a prime example of where steric effects dictate reactivity.[5][6] The generally accepted reactivity trend for haloarenes is I > Br > Cl > F, based on bond dissociation energies.[7] Within the same halide, steric accessibility for the oxidative addition step becomes paramount.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction flask, add the bromoquinoline (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-4 mol%), and base (e.g., 2M aq. Na₂CO₃ or K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water).
-
Heat the reaction mixture (typically 90-110 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Performance Data (Illustrative)
| Entry | Bromoquinoline | Coupling Partner | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) | Key Observation |
| 1 | 6-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | 90 | 12 | ~90% | Standard conditions, efficient conversion.[7] |
| 2 | 8-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | 90 | >24 | ~70% | Slower reaction, often incomplete conversion due to steric hindrance.[3][8] |
| 3 | 6-Bromoquinoline | 4-Tolylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | 100 | 8 | High | Efficient coupling with electron-rich boronic acids. |
| 4 | 8-Bromoquinoline | 4-Tolylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | 100 | 20 | Moderate | Requires longer times; catalyst choice is critical.[9] |
Causality and Field Insights:
The data consistently indicates that 6-bromoquinoline is the more reactive substrate in Suzuki-Miyaura couplings. The primary reason is the steric hindrance at the 8-position, which slows the rate-determining oxidative addition of the palladium(0) catalyst to the C-Br bond.[3][7] For 8-bromoquinoline, achieving high yields often necessitates more active (and expensive) catalyst systems, higher catalyst loadings, or longer reaction times.
Figure 2. Comparative workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a powerful method for C-N bond formation, is similarly affected by steric factors.[10] This reaction is crucial for synthesizing aryl amines, which are prevalent in pharmaceuticals.[11]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an inert atmosphere glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-6 mol%), and a base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.).
-
Add the bromoquinoline (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Seal the tube and heat the reaction mixture (typically 90-120 °C) until the starting material is consumed (monitor by LC-MS).
-
After cooling, dilute with an organic solvent, quench with water, and perform a standard aqueous workup.
-
Purify the product by flash column chromatography.
Comparative Performance Data (Illustrative)
| Entry | Bromoquinoline | Amine | Catalyst System (mol%) | Base | Temp (°C) | Time (h) | Yield (%) | Key Observation |
| 1 | 6-Bromoquinoline | Morpholine | Pd₂(dba)₃ (2) / Xantphos (4) | NaOt-Bu | 110 | 6 | High | Efficient C-N coupling.[11][12] |
| 2 | 8-Bromoquinoline | Morpholine | Pd₂(dba)₃ (2) / Xantphos (4) | NaOt-Bu | 110 | 18 | Moderate | Significantly slower due to steric clash with the catalyst-ligand complex. |
| 3 | 6-Bromoquinoline | Aniline | Pd(OAc)₂ (2) / BINAP (3) | K₃PO₄ | 100 | 10 | High | Good reactivity with primary aromatic amines.[13] |
| 4 | 8-Bromoquinoline | Aniline | Pd(OAc)₂ (2) / BINAP (3) | K₃PO₄ | 100 | >24 | Low-Mod | Challenging transformation requiring careful ligand selection. |
Causality and Field Insights:
Much like the Suzuki coupling, 6-bromoquinoline is the more favorable substrate for Buchwald-Hartwig amination. The steric bulk around the C8-position hinders the approach of the often-large palladium-phosphine catalyst, slowing the reaction.[3] For the 8-bromo isomer, successful amination may require screening a panel of bulky, electron-rich ligands to find a system that balances reactivity with steric tolerance.[11]
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity order can be inverted in nucleophilic aromatic substitution (SNAr).[14] This reaction proceeds via an addition-elimination mechanism, and its rate is determined by the stability of the negatively charged intermediate (Meisenheimer complex).[15]
The SNAr mechanism is favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they stabilize the anionic intermediate through resonance.[15][16] In the quinoline system, the ring nitrogen itself acts as an electron-withdrawing group.
Reactivity Analysis:
For SNAr, 8-bromoquinoline can be more reactive than 6-bromoquinoline. This is a direct consequence of electronic stabilization. When a nucleophile attacks the C8 position, the resulting negative charge in the Meisenheimer complex is effectively stabilized by the adjacent nitrogen atom through both inductive and resonance effects. This stabilization is less pronounced for an attack at the C6 position. Therefore, the activation energy for the formation of the intermediate is lower for the 8-substituted isomer, leading to a faster reaction. The presence of additional activating groups, such as a nitro group, can further enhance this reactivity.[17]
Figure 3. Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Strategic Recommendations and Conclusion
The choice between 6-bromoquinoline and 8-bromoquinoline is a critical strategic decision in synthesis design that directly impacts reaction efficiency, cost, and scalability.
-
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Heck, Sonogashira): 6-Bromoquinoline is the superior substrate. Its less sterically encumbered C-Br bond allows for faster oxidative addition, leading to milder reaction conditions, shorter reaction times, and generally higher yields. When 8-bromoquinoline is a required starting material, be prepared to invest more time in optimizing catalyst systems and reaction conditions to overcome the inherent steric barriers.
-
For Nucleophilic Aromatic Substitution (SNAr) Reactions: 8-Bromoquinoline is often the more reactive isomer. The electronic stabilization provided by the adjacent nitrogen atom to the Meisenheimer intermediate can significantly accelerate the reaction. This makes it the preferred substrate when planning an SNAr-based route, especially if the ring is further activated by other electron-withdrawing groups.
By understanding these fundamental principles of reactivity, researchers and drug development professionals can navigate the complexities of quinoline chemistry with greater confidence, designing more efficient, robust, and successful synthetic routes.
References
- 1. embibe.com [embibe.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 16. reddit.com [reddit.com]
- 17. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Validation of 6-Bromo-4-Iodoquinoline for Researchers and Drug Development Professionals
Introduction: The Significance of 6-Bromo-4-Iodoquinoline in Medicinal Chemistry
6-Bromo-4-iodoquinoline is a pivotal intermediate in the synthesis of numerous biologically active compounds, including potent kinase inhibitors with therapeutic potential in oncology.[1][2] Its carefully orchestrated arrangement of halogen atoms provides distinct reactive handles for further molecular elaboration through cross-coupling reactions, making it a valuable building block in drug discovery programs. The robust and efficient synthesis of this intermediate, along with its unambiguous structural validation, is paramount to ensuring the quality and timely progression of research and development endeavors.
This guide provides a comprehensive comparison of synthetic strategies for obtaining 6-bromo-4-iodoquinoline, delving into the mechanistic underpinnings of each approach and offering field-proven insights into their practical application. Furthermore, we will establish a self-validating system of analytical protocols to ensure the identity and purity of the final product, a critical aspect of regulatory compliance and experimental reproducibility.
Comparative Analysis of Synthetic Routes
The synthesis of 6-bromo-4-iodoquinoline can be approached through several strategic disconnections. Here, we compare the most established multi-step synthesis involving a halogen exchange with a potential, more direct iodination approach.
Method 1: The Established Pathway via Halogen Exchange
This widely adopted method is a linear, multi-step synthesis commencing from readily available 4-bromoaniline.[1][2] The causality behind this sequential approach lies in the controlled and high-yielding nature of each transformation, building complexity in a stepwise fashion.
Experimental Protocol:
-
Step 1: Synthesis of 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. 4-Bromoaniline is condensed with 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (formed from Meldrum's acid and triethyl orthoformate) in ethanol. This reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electron-deficient enol ether, followed by the elimination of ethanol to form a stable intermediate.[1][2]
-
Step 2: Cyclization to 6-Bromoquinolin-4-ol. The intermediate from Step 1 is subjected to high-temperature cyclization in a high-boiling solvent such as diphenyl ether. This intramolecular reaction is a variation of the Gould-Jacobs reaction, leading to the formation of the quinoline core.[3]
-
Step 3: Chlorination to 6-Bromo-4-chloroquinoline. The resulting 6-bromoquinolin-4-ol is treated with phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF. This is a standard method to convert a hydroxyl group at the 4-position of a quinoline to a chlorine atom, proceeding through a Vilsmeier-Haack type intermediate.[1]
-
Step 4: Iodination via Halogen Exchange (Finkelstein Reaction). The final step involves a halogen exchange reaction where 6-bromo-4-chloroquinoline is treated with sodium iodide (NaI) in a suitable solvent like acetonitrile.[1] This is a classic Finkelstein reaction, driven by the higher nucleophilicity of the iodide ion and the precipitation of sodium chloride in the organic solvent, thus shifting the equilibrium towards the desired product.
Diagram of the Established Synthetic Pathway:
Caption: Established multi-step synthesis of 6-bromo-4-iodoquinoline.
Method 2: A Potential Alternative via Direct Iodination
A more convergent approach would involve the direct iodination of a pre-formed 6-bromoquinoline derivative. While direct iodination of aromatic rings can be challenging due to the reversibility of the reaction and the formation of HI, which is a strong reducing agent, this can be overcome by using an oxidizing agent.[4]
Proposed Experimental Protocol:
-
Step 1 & 2: Synthesis of 6-Bromoquinolin-4-ol. These steps would be identical to the established method, yielding the key quinolinol intermediate.
-
Step 3: Direct Iodination. Instead of chlorination, one could attempt the direct iodination of 6-bromoquinolin-4-ol at the 4-position. However, electrophilic substitution at the 4-position is less favorable than at other positions. A more plausible direct approach would be the iodination of 6-bromoquinoline (without the 4-hydroxy group). This would likely require harsh conditions and may suffer from a lack of regioselectivity. A more promising, yet still challenging, direct route would be the iodination of 6-bromo-4-aminoquinoline via a Sandmeyer-type reaction.[5][6][7]
Diagram of a Potential Sandmeyer-based Alternative Pathway:
Caption: A potential alternative synthesis using a Sandmeyer reaction.
Comparative Data Summary:
| Parameter | Method 1 (Halogen Exchange) | Method 2 (Proposed Direct Iodination/Sandmeyer) |
| Starting Materials | 4-Bromoaniline, Meldrum's acid, POCl₃, NaI | 6-Bromo-4-aminoquinoline, NaNO₂, KI |
| Number of Steps | 4 | 2 (from the aminoquinoline) |
| Reported Overall Yield | Moderate to good (stepwise yields are generally high)[1][2] | Potentially lower and requires significant optimization |
| Scalability | Proven and scalable | May present challenges in diazotization step at scale |
| Reagent Toxicity/Hazards | POCl₃ is highly corrosive and moisture-sensitive | Diazonium salts can be explosive if isolated |
| Predictability & Robustness | High, based on established literature[1][2] | Lower, requires significant process development |
Validation of the Synthesized 6-Bromo-4-Iodoquinoline
Unambiguous characterization of the final product is crucial. A combination of chromatographic and spectroscopic techniques provides a self-validating system to confirm the structure and purity.
Workflow for Product Validation:
Caption: A typical workflow for the validation of the final product.
Experimental Protocols for Validation
1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
-
Objective: To determine the purity of the synthesized compound and confirm its molecular weight.
-
Instrumentation: An HPLC system coupled with a mass spectrometer (e.g., ESI-MS).[8][9]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Column: A C18 reverse-phase column.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) and mass spectrometry in positive ion mode.
-
Expected Result: A single major peak in the chromatogram with a retention time characteristic of the product. The mass spectrum should show a prominent ion corresponding to the [M+H]⁺ of 6-bromo-4-iodoquinoline (C₉H₅BrIN, MW = 333.95 g/mol ), which would be observed at m/z 334.96.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure by analyzing the chemical environment of each proton and carbon atom.[10][11]
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
¹H NMR (400 MHz, DMSO-d₆): The expected spectrum would show signals in the aromatic region consistent with the substituted quinoline ring system. Based on literature, the following shifts are expected: δ 8.54 (d, J = 4.5 Hz, 1H), 8.24 (d, J = 4.5 Hz, 1H), 8.16 (s, 1H), 7.98 (s, 2H).[2]
-
¹³C NMR (100 MHz, DMSO-d₆): The spectrum should display 9 distinct signals corresponding to the 9 carbon atoms in the molecule.
Summary of Expected Analytical Data:
| Analytical Technique | Parameter | Expected Result |
| HPLC | Purity | >95% (as determined by peak area) |
| Mass Spectrometry | [M+H]⁺ | m/z ≈ 334.96 |
| ¹H NMR (DMSO-d₆) | Chemical Shifts (δ, ppm) | ~8.54 (d), ~8.24 (d), ~8.16 (s), ~7.98 (s)[2] |
| ¹³C NMR (DMSO-d₆) | Number of Signals | 9 |
Conclusion and Recommendations
For the synthesis of 6-bromo-4-iodoquinoline, the established multi-step pathway involving a Finkelstein halogen exchange reaction stands as the most reliable and well-documented method.[1][2] Its stepwise nature allows for the isolation and characterization of intermediates, ensuring a high degree of control and leading to a high-purity final product. While alternative, more direct methods such as a Sandmeyer reaction are mechanistically plausible, they would require significant optimization and may not offer the same level of robustness for large-scale synthesis.
The validation of the final product is non-negotiable. A combination of HPLC-MS for purity and molecular weight confirmation, alongside detailed ¹H and ¹³C NMR for structural elucidation, provides a comprehensive and self-validating data package. This rigorous analytical approach ensures the quality of this critical intermediate, thereby safeguarding the integrity of subsequent research and development activities.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. testbook.com [testbook.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. noveltyjournals.com [noveltyjournals.com]
- 11. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of 6-Bromo-5,8-difluoroquinoline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. The strategic introduction of halogen atoms, such as bromine and fluorine, has been a cornerstone of modern drug design, often leading to enhanced potency, improved metabolic stability, and modulated pharmacokinetic profiles. This guide delves into the prospective biological activities of 6-Bromo-5,8-difluoroquinoline analogs, a class of compounds for which specific experimental data is not yet prevalent in public-domain literature.
By examining the well-documented activities of structurally related bromo- and fluoro-substituted quinolines, we can construct a predictive framework for the potential therapeutic applications of these novel analogs. This guide will provide a comparative analysis against established clinical agents, detail the essential experimental protocols for their evaluation, and explore the mechanistic rationale behind their anticipated biological effects.
The Quinoline Core: A Versatile Scaffold for Drug Discovery
The quinoline ring system is a bicyclic aromatic heterocycle that has been extensively explored in the development of anticancer and antimicrobial agents.[1] Its planar structure allows for intercalation into DNA, while its ability to be functionalized at various positions provides a rich platform for structure-activity relationship (SAR) studies.
Anticancer Potential: Targeting Key Cellular Pathways
Quinoline derivatives have demonstrated significant promise in oncology by targeting various hallmarks of cancer.[1] Their mechanisms of action are diverse and include:
-
Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer, leading to uncontrolled cell proliferation.[2][3]
-
Topoisomerase Inhibition: By interfering with topoisomerase enzymes, these compounds can disrupt DNA replication and repair processes, ultimately inducing apoptosis in rapidly dividing cancer cells.
-
Induction of Apoptosis: Quinoline analogs can trigger programmed cell death through various intrinsic and extrinsic pathways, making them effective cytotoxic agents.[4]
Antimicrobial Activity: Combating Infectious Diseases
The antimicrobial prowess of quinolines, particularly the fluoroquinolones, is well-established. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This targeted disruption leads to bacterial cell death.
Comparative Analysis: Benchmarking Against the Gold Standards
To provide a clear perspective on the potential efficacy of this compound analogs, we will compare their anticipated activities against two clinically successful drugs: Gefitinib (an anticancer agent) and Ciprofloxacin (an antimicrobial agent).
Anticancer Activity: A Head-to-Head with Gefitinib
Gefitinib is a potent and selective inhibitor of the EGFR tyrosine kinase, used in the treatment of non-small cell lung cancer.[5] The following table presents a hypothetical comparison, drawing on data from structurally similar 6-bromo-quinazoline derivatives, which have shown promising anticancer activity.[2][3]
| Compound/Analog | Target Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical this compound Analog | MCF-7 (Breast), SW480 (Colon) | To be determined | - |
| 6-Bromo-quinazoline derivative (8a) | MCF-7 (Breast) | 15.85 ± 3.32 | [3][6] |
| SW480 (Colon) | 17.85 ± 0.92 | [3][6] | |
| Gefitinib | EGFR-mutant lung adenocarcinoma cell lines | 0.003 - 0.39 | [7][8] |
| NCI-H1299, A549, NCI-H1437 (Lung) | 14.23 - 20.44 | [9] | |
| Erlotinib | MCF-7 (Breast) | >100 | [3][10] |
| Doxorubicin | MCF-7 (Breast) | Varies with study | [3] |
| Cisplatin | SW480 (Colon) | Varies with study | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data on 6-bromo-quinazoline derivatives suggests that the presence of a bromine atom at the 6-position can contribute to significant cytotoxic activity.[3][6] It is plausible that this compound analogs could exhibit comparable or even enhanced potency due to the additional fluorine substitutions.
Antimicrobial Activity: A Comparative Look at Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[11] The following table provides a framework for comparing the potential antimicrobial activity of this compound analogs.
| Compound/Analog | Target Microorganism | MIC (µg/mL) | Reference |
| Hypothetical this compound Analog | E. coli, S. aureus, P. aeruginosa | To be determined | - |
| Ciprofloxacin | S. aureus | 0.6 | [12] |
| E. coli | 0.013 - 0.08 | [12] | |
| P. aeruginosa | 0.15 | [12] | |
| Gram-negative bloodstream isolates (Enterobacteriaceae) | ≤0.25 | [13] | |
| Gram-negative bloodstream isolates (non-fermenters) | ≤0.5 | [13] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
The fluoroquinolone class of antibiotics, characterized by a fluorine atom at the 6-position, demonstrates the critical role of fluorine in enhancing antimicrobial activity. The combined presence of bromine and fluorine in the this compound scaffold could lead to novel structure-activity relationships and potentially a unique antimicrobial spectrum.
Mechanistic Insights: The Rationale Behind the Activity
The anticipated biological activities of this compound analogs are grounded in established biochemical principles.
Anticancer Mechanism: EGFR Inhibition
The diagram below illustrates the simplified signaling pathway of EGFR and the proposed inhibitory action of a this compound analog. By binding to the ATP-binding site of the EGFR tyrosine kinase domain, the compound would block the downstream signaling cascade that promotes cell proliferation and survival.
Caption: Simplified EGFR signaling and inhibition.
Antimicrobial Mechanism: DNA Gyrase Inhibition
The following workflow illustrates the proposed mechanism of action for the antimicrobial activity of a this compound analog. By targeting bacterial DNA gyrase, the compound would prevent the relaxation of supercoiled DNA, a critical step in DNA replication, leading to cell death.
Caption: Inhibition of bacterial DNA gyrase.
Essential Experimental Protocols
To empirically determine the biological activity of this compound analogs, standardized in vitro assays are indispensable. The following protocols provide a detailed methodology for assessing their anticancer and antimicrobial properties.
In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: MTT assay experimental workflow.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the this compound analogs in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (typically 18-24 hours at 37°C).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Broth microdilution workflow.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound analogs is currently lacking, the extensive body of research on structurally related quinolines provides a strong rationale for their investigation as potential anticancer and antimicrobial agents. The presence of both bromine and fluorine on the quinoline scaffold is an intriguing combination that warrants further exploration.
The comparative frameworks and detailed experimental protocols provided in this guide offer a clear roadmap for researchers to undertake the synthesis and biological evaluation of these novel compounds. Future studies should focus on a systematic SAR exploration to identify the most potent and selective analogs, followed by in-depth mechanistic studies and preclinical evaluation. The insights gained from such research will be invaluable in determining the true therapeutic potential of this promising class of compounds.
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. In-vitro activity of ciprofloxacin and sixteen other antimicrobial agents against blood culture isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
A Senior Application Scientist's Guide to Spectroscopic Comparison of Quinoline Synthesis Precursors
Introduction: The Foundation of Functionality
In the realms of medicinal chemistry and materials science, the quinoline scaffold is a privileged structure, forming the core of countless pharmaceuticals and functional materials. The selection of a synthetic route—be it the classic Skraup, the versatile Friedländer, or the elegant Combes synthesis—is a critical decision. However, the success of any of these pathways is fundamentally dependent on the quality and structural integrity of the initial precursors. Impurities, incorrect isomers, or structural degradation in starting materials can lead to failed reactions, low yields, and complex purification challenges.
This guide provides an in-depth comparison of the key precursors for common quinoline syntheses, viewed through the lens of spectroscopic analysis. As researchers and drug development professionals, our ability to interpret the spectral "fingerprints" of our starting materials is the first line of defense in ensuring reaction success. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) serve not just as tools for confirmation, but as predictive instruments for reaction outcome. This guide moves beyond simple data reporting to explain the causality behind the spectra—linking electronic and structural features to the reactivity required for successful quinoline synthesis.
An Overview of Foundational Quinoline Syntheses and Their Precursors
The choice of synthesis dictates the required precursors. Each reaction class utilizes a distinct combination of aromatic amines and carbonyl-containing compounds.
| Synthesis Method | Primary Amine Precursor | Carbonyl/Other Precursor(s) | Key Bond Formation Strategy |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde or Ketone | Compound with an α-methylene group (e.g., ketone, ester) | Base or acid-catalyzed condensation and cyclodehydration.[1][2] |
| Combes Synthesis | Arylamine (e.g., Aniline) | β-Diketone (e.g., Acetylacetone) | Acid-catalyzed condensation to an enamine, followed by electrophilic cyclization.[3][4] |
| Doebner-von Miller | Arylamine (e.g., Aniline) | α,β-Unsaturated Aldehyde or Ketone | Acid-catalyzed Michael addition followed by cyclization and oxidation. |
| Skraup Synthesis | Arylamine (e.g., Aniline) | Glycerol, Oxidizing Agent (e.g., Nitrobenzene), H₂SO₄ | Dehydration of glycerol to acrolein, followed by 1,4-addition and cyclization.[4] |
The purity and exact structure of these precursors are paramount. For instance, in the Friedländer synthesis, the starting material already contains the ortho-aminoaryl ketone structure, pre-organizing the molecule for cyclization and offering high regioselectivity.[1] In contrast, the Combes synthesis relies on the reactivity of an aniline with a separate diketone, where factors like steric hindrance can influence the cyclization step.[3]
Below is a diagram illustrating the logical flow from precursor selection to analysis and subsequent synthesis.
Caption: Workflow from precursor selection through spectroscopic quality control to quinoline synthesis.
The Spectroscopic Toolkit: Fingerprinting Precursor Identity and Purity
Each spectroscopic technique provides a unique and complementary piece of the puzzle.
-
Nuclear Magnetic Resonance (NMR): Offers the most detailed structural map, revealing the chemical environment of every proton (¹H NMR) and carbon (¹³C NMR). It is unparalleled for isomer differentiation and identifying impurities with distinct structures.
-
Fourier-Transform Infrared (FT-IR): An excellent tool for the rapid identification of key functional groups. The presence, absence, and exact position of peaks for N-H (amines), C=O (carbonyls), and C-N bonds confirm the gross structure of the precursors.[5]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation patterns, offers clues to its structure. It is highly sensitive for detecting trace impurities with different molecular weights.[6]
-
Ultraviolet-Visible (UV-Vis): Primarily used for compounds containing chromophores, such as conjugated systems. It is particularly useful for analyzing α,β-unsaturated carbonyls and aromatic systems, providing information on the extent of conjugation.[7]
Spectroscopic Comparison of Key Precursor Classes
Aromatic Amines (e.g., Aniline, 2-Aminoacetophenone)
Aromatic amines are foundational to nearly all classical quinoline syntheses. Their spectroscopic characterization is crucial, especially for distinguishing isomers, which can dramatically alter the course of a reaction.
FT-IR Analysis
The primary diagnostic peaks for aromatic amines are the N-H stretches and C-N stretches.
-
N-H Stretch: Primary aromatic amines (like aniline or 2-aminoacetophenone) show two distinct, sharp bands between 3300-3500 cm⁻¹ corresponding to asymmetric and symmetric stretching modes.[8][9] Secondary amines show only one band in this region. The absence of these peaks immediately flags a potential issue, such as N-alkylation.
-
C-N Stretch: A strong band appears in the 1250-1335 cm⁻¹ region, characteristic of the aromatic C-N bond.[8]
NMR Analysis
NMR is the definitive tool for confirming the substitution pattern of the aromatic ring. The chemical shifts and, more importantly, the coupling patterns of the aromatic protons are highly informative.
-
¹H NMR:
-
N-H Protons: The -NH₂ protons typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
-
Aromatic Protons: The position of substituents dictates the symmetry and splitting patterns. For a disubstituted benzene ring:
-
Ortho: Results in four distinct signals in the aromatic region, often appearing as complex multiplets (e.g., two doublets and two triplets or doublets of doublets).[10][11]
-
Meta: Also gives four distinct signals, but with different coupling constants (meta coupling is much smaller, ~2-3 Hz, than ortho coupling, ~7-9 Hz).[11]
-
Para: Due to symmetry, only two signals (typically two doublets) are observed, each integrating to 2H.[10][11]
-
-
-
¹³C NMR: The number of signals in the aromatic region directly reflects the symmetry of the molecule. A para-substituted ring will show fewer carbon signals than an ortho- or meta-substituted ring.[12]
Case Study: 2-Aminoacetophenone (Friedländer Precursor)
This precursor is an excellent example where spectroscopy validates the structure required for a specific synthesis.
| Spectroscopic Data | Expected Observation for 2-Aminoacetophenone | Rationale and Implication for Synthesis |
| FT-IR (cm⁻¹) | ~3450 & 3330 (two N-H stretches), ~1660 (strong C=O stretch) | Confirms the presence of both the primary amine and the ketone, the two essential functional groups for the Friedländer reaction.[13] |
| ¹H NMR (ppm) | ~2.6 (s, 3H, -COCH₃), ~6.6-7.8 (m, 4H, Ar-H), ~6.5 (br s, 2H, -NH₂) | The singlet at ~2.6 ppm confirms the methyl ketone. The complex aromatic pattern is consistent with ortho-disubstitution.[14][15] |
| ¹³C NMR (ppm) | ~200 (C=O), ~150 (C-NH₂), ~115-135 (4 other Ar-C), ~28 (-CH₃) | The downfield carbonyl signal confirms the ketone. Six distinct aromatic carbon signals confirm the lack of symmetry inherent in an ortho-substituted ring.[16] |
| MS (m/z) | M⁺ at 135. Fragmentation at 120 ([M-CH₃]⁺), 92 ([M-COCH₃]⁺) | Confirms molecular weight. The loss of a methyl radical (15 amu) and an acetyl radical (43 amu) are characteristic fragmentations that support the structure.[6] |
An impurity like 4-aminoacetophenone would be easily detected in NMR. Its ¹H NMR would show a simple pair of doublets in the aromatic region due to its para-symmetry, a clear deviation from the complex pattern of the desired ortho-isomer. Using this impure precursor in a Friedländer synthesis would fail, as the amine and ketone are not positioned to cyclize.
Carbonyl-Containing Precursors
The nature of the carbonyl precursor defines the substitution pattern on the newly formed pyridine ring of the quinoline.
α,β-Unsaturated Carbonyls (Doebner-von Miller Precursors)
Examples include acrolein (formed in situ from glycerol) and crotonaldehyde.
-
FT-IR: The key feature is a C=O stretch at a lower frequency (1665-1685 cm⁻¹) than a saturated ketone due to conjugation with the C=C bond.[5] A C=C stretch will also be present around 1620-1640 cm⁻¹.
-
UV-Vis: These compounds have characteristic π→π* transitions. The wavelength of maximum absorption (λmax) is sensitive to the substitution pattern and can be predicted by Woodward-Fieser rules.[7] The presence of this absorption confirms the conjugated system essential for the initial Michael addition step in the Doebner-von Miller reaction. A shift in λmax can indicate unexpected substitution or impurities.[17][18]
β-Diketones (Combes Precursors)
Acetylacetone (2,4-pentanedione) is the classic example.
-
NMR: β-Diketones exist as a mixture of keto and enol tautomers. This is readily observed in ¹H NMR. For acetylacetone, one expects to see signals for the keto form (singlets for CH₃ and CH₂ groups) and the enol form (a different singlet for the CH₃ groups, a signal for the vinylic =CH- proton, and a far downfield signal for the enolic -OH proton). The ratio of these tautomers can be determined by integration and is solvent-dependent. The presence of the enol form is mechanistically important for the initial condensation with the aniline in the Combes synthesis.[3]
-
FT-IR: Will show a broad O-H stretch for the enol form (~3200-2500 cm⁻¹) and one or more C=O stretches. The C=O stretch of the enol form is often broad and at a lower frequency (~1640-1580 cm⁻¹) due to intramolecular hydrogen bonding and conjugation.
Comparative Data Summary Table
| Precursor Type | Key Spectroscopic Features & Rationale |
| Substituted Aniline | ¹H NMR: Aromatic splitting pattern reveals isomerism (ortho, meta, para). Causality: Correct isomerism is critical for cyclization. FT-IR: Two N-H bands (~3350-3450 cm⁻¹) confirm a primary amine. Causality: A primary amine is required for initial condensation. |
| 2-Aminoaryl Ketone | FT-IR: C=O stretch (~1660 cm⁻¹) plus two N-H stretches. Causality: Confirms the two adjacent functional groups needed for Friedländer cyclization. ¹³C NMR: Downfield C=O signal (~200 ppm) and C-NH₂ signal (~150 ppm). Causality: Confirms the electronic environment of the key carbons. |
| α,β-Unsaturated Ketone | UV-Vis: Strong π→π* absorption at λmax > 215 nm. Causality: Confirms the conjugated system required for Michael addition. FT-IR: Conjugated C=O stretch (~1670 cm⁻¹). Causality: Lower frequency indicates electronic delocalization, which activates the β-carbon for nucleophilic attack. |
| β-Diketone | ¹H NMR: Shows signals for both keto and enol tautomers. Causality: The enol form is the reactive species in the initial condensation with aniline in the Combes synthesis. FT-IR: Broad O-H and lowered C=O frequency. Causality: Indicates the intramolecular H-bonding in the enol tautomer. |
Experimental Protocols: A Self-Validating System
The trustworthiness of any analysis rests on a robust and reproducible protocol. Below are standardized procedures for acquiring high-quality spectroscopic data for a representative precursor, such as 2-aminoacetophenone.
Protocol 1: High-Resolution NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the 2-aminoacetophenone sample into a clean, dry vial.[19]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent contains an internal standard like tetramethylsilane (TMS) for accurate chemical shift referencing.[20]
-
Gently swirl the vial until the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Solid particles will degrade spectral quality by disrupting magnetic field homogeneity.
-
Cap the NMR tube and carefully wipe the outside with a lint-free tissue dampened with isopropanol or acetone before insertion into the spectrometer.[21]
-
-
¹H NMR Acquisition (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
Acquire the spectrum using a standard single-pulse experiment. Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm. Integrate all signals.
-
-
¹³C NMR Acquisition:
-
Use the same sample.
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A much larger number of scans (e.g., 1024 or more) and a wider spectral width (~220 ppm) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[19]
-
Process the data similarly, referencing the CDCl₃ solvent peak (δ ≈ 77.16 ppm).
-
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (Neat Liquid/Solid Film):
-
Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (KBr, NaCl) are clean by wiping with a solvent like isopropanol and allowing it to fully evaporate.
-
Place a small amount of the solid sample or a single drop of a liquid sample onto the crystal/plate.
-
If using salt plates, place a second plate on top and gently press to create a thin film.
-
If using an ATR, lower the anvil to ensure good contact with the sample.
-
-
Spectrum Acquisition:
-
Acquire a background spectrum of the empty, clean accessory. This is crucial to subtract atmospheric (H₂O, CO₂) and accessory-related absorptions.
-
Place the sample in the spectrometer.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The resulting spectrum should be automatically ratioed against the background, displaying absorbance or transmittance versus wavenumber (cm⁻¹).
-
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.[22]
-
If using a GC-MS, inject a small volume (e.g., 1 µL) into the GC inlet.
-
If using a direct insertion probe, apply a small amount of the solution to the probe tip and allow the solvent to evaporate.
-
-
Spectrum Acquisition:
-
Set the ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.[22]
-
Scan a suitable mass range (e.g., m/z 40-400) to ensure detection of the molecular ion and key fragments.
-
The resulting spectrum will be a plot of relative intensity versus the mass-to-charge ratio (m/z). Identify the molecular ion peak (M⁺) and analyze the major fragment ions.
-
The following diagram outlines the generalized workflow for comprehensive spectroscopic characterization.
Caption: A generalized workflow for the multi-technique spectroscopic analysis of a chemical precursor.
Conclusion
The synthesis of quinolines is a mature and vital field, yet it adheres to the fundamental principle of "garbage in, garbage out." A rigorous, multi-technique spectroscopic analysis of the precursors is not a preliminary chore but a cornerstone of synthetic strategy. By understanding the characteristic fingerprints of anilines and carbonyl compounds in NMR, FT-IR, and MS, chemists can verify structures, confirm isomeric purity, and identify contaminants before committing valuable time and resources to a reaction. This guide has demonstrated that a deep understanding of how a precursor's structure, as revealed by spectroscopy, directly influences its chemical reactivity is essential for the efficient and successful development of novel quinoline-based molecules.
References
- 1. organicreactions.org [organicreactions.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. iipseries.org [iipseries.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. homework.study.com [homework.study.com]
- 11. researchgate.net [researchgate.net]
- 12. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]
- 13. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. 2-Aminoacetophenone hydrochloride(5468-37-1) 1H NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. 2-Aminoacetophenone(551-93-9) 13C NMR spectrum [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. organomation.com [organomation.com]
- 21. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 22. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Fluoroquinolone Derivatives
For researchers, scientists, and drug development professionals, the selection of an appropriate antimicrobial agent is a critical decision guided by a nuanced understanding of its efficacy, pharmacokinetic/pharmacodynamic (PK/PD) profile, and spectrum of activity. The fluoroquinolone class of antibiotics, with its broad-spectrum bactericidal action, remains a cornerstone in the treatment of a wide array of bacterial infections. However, the emergence of resistance and the development of newer derivatives necessitate a thorough comparative analysis to inform both clinical and research applications. This guide provides an in-depth, objective comparison of the efficacy of various fluoroquinolone derivatives, supported by experimental data and detailed methodologies.
The Evolving Landscape of Fluoroquinolones: A Generational Overview
Fluoroquinolones are synthetic chemotherapeutic agents that exert their bactericidal effects by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2] The evolution of fluoroquinolones is often categorized into generations, each characterized by an expanded spectrum of activity.
-
First Generation (e.g., Nalidixic acid): Primarily active against Gram-negative enteric bacteria, with limited systemic distribution.[3]
-
Second Generation (e.g., Ciprofloxacin, Norfloxacin, Ofloxacin): Exhibit enhanced activity against Gram-negative bacteria, including Pseudomonas aeruginosa, and some activity against Gram-positive and atypical pathogens.[3]
-
Third Generation (e.g., Levofloxacin): Show improved activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and atypical pathogens.[3]
-
Fourth Generation (e.g., Moxifloxacin, Delafloxacin): Possess the broadest spectrum of activity, including enhanced coverage of Gram-positive organisms (including methicillin-resistant Staphylococcus aureus - MRSA), anaerobes, and atypical bacteria.[3]
The key to the enhanced efficacy of later-generation fluoroquinolones lies in their improved affinity for bacterial topoisomerases and, in some cases, a more balanced dual-targeting of both DNA gyrase and topoisomerase IV. This dual-targeting mechanism is thought to reduce the likelihood of resistance development.[1]
Comparative In Vitro Efficacy: A Data-Driven Analysis
The in vitro efficacy of an antibiotic is most commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are crucial metrics for comparing the potency of different derivatives against a panel of clinically relevant bacteria.
Gram-Positive Bacteria
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Ciprofloxacin | 0.5 | >2 |
| Levofloxacin | 0.5 | 2 | |
| Moxifloxacin | 0.06 | 0.25 | |
| Delafloxacin | ≤0.008 | 0.25 | |
| Streptococcus pneumoniae | Ciprofloxacin | 1 | 2 |
| Levofloxacin | 1 | 1 | |
| Moxifloxacin | 0.12 | 0.25 | |
| Delafloxacin | 0.015 | 0.06 |
Data compiled from multiple sources.
Gram-Negative Bacteria
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Ciprofloxacin | ≤0.015 | 0.12 |
| Levofloxacin | ≤0.03 | 0.25 | |
| Moxifloxacin | 0.03 | 0.25 | |
| Delafloxacin | 0.015 | 0.12 | |
| Pseudomonas aeruginosa | Ciprofloxacin | 0.25 | 2 |
| Levofloxacin | 0.5 | 4 | |
| Moxifloxacin | 2 | 8 | |
| Delafloxacin | 0.25 | 4 | |
| Klebsiella pneumoniae | Ciprofloxacin | 0.03 | 0.25 |
| Levofloxacin | 0.06 | 0.5 | |
| Moxifloxacin | 0.12 | 0.5 | |
| Delafloxacin | 0.06 | 0.5 |
Data compiled from multiple sources.
Atypical Bacteria
| Organism | Antibiotic | MIC Range (µg/mL) |
| Mycoplasma pneumoniae | Levofloxacin | 0.12-0.5 |
| Moxifloxacin | 0.03-0.12 | |
| Chlamydia pneumoniae | Levofloxacin | 0.25-1 |
| Moxifloxacin | 0.06-0.12 | |
| Legionella pneumophila | Levofloxacin | ≤0.06-0.25 |
| Moxifloxacin | ≤0.06-0.12 |
Data compiled from multiple sources.[4][5]
Pharmacokinetic and Pharmacodynamic Considerations
Beyond in vitro potency, the clinical efficacy of an antibiotic is determined by its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Key PK parameters include oral bioavailability, serum half-life (t½), and volume of distribution, while crucial PD indices for fluoroquinolones are the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) and the ratio of the peak serum concentration to the MIC (Cmax/MIC).[6][7] For optimal bactericidal activity and to minimize the selection of resistant mutants, an AUC/MIC ratio of >100-125 and a Cmax/MIC ratio of >10 are generally targeted for Gram-negative infections.[6][7]
| Fluoroquinolone | Oral Bioavailability (%) | Half-life (t½) (hours) | Cmax (mg/L) for standard dose | AUC₂₄ (mg·h/L) for standard dose |
| Ciprofloxacin | ~70 | 3-5 | 2.0-4.0 (500 mg BID) | 20-30 |
| Levofloxacin | >99 | 6-8 | 5.0-6.0 (500 mg QD) | 50-60 |
| Moxifloxacin | ~90 | 12 | 3.0-4.5 (400 mg QD) | 35-45 |
| Delafloxacin | ~59 | 8 | 3.4 (450 mg oral) | 29.5 |
Data compiled from multiple sources.[6][8][9]
Mechanisms of Action and Resistance
A deeper understanding of the molecular interactions between fluoroquinolones and their targets, as well as the mechanisms of resistance, is paramount for the development of novel derivatives and for optimizing the use of existing agents.
Mechanism of Action
Fluoroquinolones trap a key intermediate in the topoisomerase catalytic cycle, forming a ternary complex with the enzyme and the cleaved DNA.[2][10] This drug-enzyme-DNA complex blocks the progression of the replication fork, leading to a cascade of cellular responses that ultimately result in bacterial cell death.[10] The interaction is mediated by a water-metal ion bridge, which is coordinated by amino acid residues in the quinolone resistance-determining region (QRDR) of the GyrA and ParC subunits of the enzymes.[11][12]
Caption: Fluoroquinolone Mechanism of Action.
Mechanisms of Resistance
Bacterial resistance to fluoroquinolones primarily arises through two main mechanisms:
-
Target-site mutations: Alterations in the QRDR of the gyrA and parC genes reduce the binding affinity of fluoroquinolones to their target enzymes.[1]
-
Reduced intracellular drug concentration: This can be achieved through decreased uptake via porin channels or, more commonly, by the overexpression of efflux pumps, such as the AcrAB-TolC system in E. coli, which actively expel the drug from the cell.[13]
Caption: AcrAB-TolC Efflux Pump Mechanism.
Experimental Protocols
To ensure the reproducibility and comparability of efficacy data, standardized methodologies for antimicrobial susceptibility testing are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these procedures.[14][15]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution (Based on CLSI M07)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
Stock solutions of fluoroquinolone derivatives
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare antimicrobial dilutions: Serially dilute the fluoroquinolone stock solutions in CAMHB in the microtiter plate to achieve a range of concentrations.
-
Inoculate the plate: Add an equal volume of the standardized bacterial inoculum to each well.
-
Include controls: A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) must be included.
-
Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read the results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Caption: MIC Determination Workflow.
Determination of Minimum Bactericidal Concentration (MBC) (Based on CLSI M26-A)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[16]
Procedure:
-
Following the determination of the MIC, subculture a fixed volume (e.g., 10 µL) from each well showing no visible growth onto an antibiotic-free agar plate.
-
Include a subculture from the growth control well to ensure the viability of the inoculum.
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Time-Kill Kinetic Assay
This assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of an antibiotic over time.[17][18]
Procedure:
-
Prepare tubes of CAMHB containing the fluoroquinolone at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Inoculate the tubes with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control tube without any antibiotic.
-
Incubate all tubes at 35°C ± 2°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube, perform serial dilutions, and plate onto antibiotic-free agar.
-
Following incubation of the plates, count the number of colonies (CFU/mL) for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time to generate time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.[18]
Conclusion
The comparative efficacy of fluoroquinolone derivatives is a multifaceted issue that extends beyond simple MIC values. While newer generations, such as delafloxacin, demonstrate superior in vitro potency against a broader range of pathogens, particularly Gram-positive organisms, the selection of the most appropriate agent requires a holistic evaluation of its PK/PD profile and the specific clinical context. The methodologies outlined in this guide provide a framework for the robust and standardized evaluation of fluoroquinolone efficacy, which is essential for both guiding therapeutic decisions and advancing the development of new and improved derivatives in the ongoing battle against antimicrobial resistance.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repub.eur.nl [repub.eur.nl]
- 4. researchgate.net [researchgate.net]
- 5. Pneumonia Updates on Legionella, Chlamydophila, and Mycoplasma Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the fluoroquinolones based on pharmacokinetic and pharmacodynamic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative pharmacokinetic parameters of new systemic fluoroquinolones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluoroquinolone benchmarking in relation to pharmacokinetic and pharmacodynamic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. EUCAST: MIC Determination [eucast.org]
- 16. M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents [clsi.org]
- 17. scribd.com [scribd.com]
- 18. emerypharma.com [emerypharma.com]
The Enhanced Antiproliferative Potential of Brominated Quinolines: A Comparative In Vitro Guide
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its rigid, planar, and aromatic nature allows for diverse interactions with biological macromolecules, making it a fertile ground for the development of novel anticancer agents.[1][3] A key strategy to enhance the therapeutic index of quinoline-based compounds is through halogenation, with bromination, in particular, emerging as a promising approach to augment antiproliferative activity. This guide provides a comparative analysis of the in vitro antiproliferative effects of various brominated quinoline derivatives, delving into their mechanisms of action and providing detailed experimental protocols for their evaluation.
Comparative Cytotoxicity: The Impact of Bromination
The introduction of bromine atoms onto the quinoline ring has been shown to significantly enhance cytotoxic activity against a panel of human cancer cell lines. This is evident when comparing the half-maximal inhibitory concentration (IC50) values of brominated quinolines with their non-brominated precursors and standard chemotherapeutic agents.
Table 1: Comparative In Vitro Antiproliferative Activity of Brominated Quinolines
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source(s) |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 | 5-Fluorouracil | >100 | [4] |
| HeLa (human cervix carcinoma) | 9.8 | 5-Fluorouracil | >100 | [4] | |
| HT29 (human colon carcinoma) | 11.2 | 5-Fluorouracil | >100 | [4] | |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | C6 | 15.4 | 5-Fluorouracil | 240.4 | [5][6] |
| HeLa | 26.4 | 5-Fluorouracil | 258.3 | [5][6] | |
| HT29 | 15.0 | 5-Fluorouracil | 252.9 | [5][6] | |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline (Compound 7) | C6 | 32.3 | 5-Fluorouracil | 240.4 | [5][6] |
| HeLa | 12.8 | 5-Fluorouracil | 258.3 | [5][6] | |
| HT29 | 28.1 | 5-Fluorouracil | 252.9 | [5][6] | |
| 6,8-Dibromo-5-nitroquinoline (Compound 17) | C6 | 50.0 | 5-Fluorouracil | 240.4 | [5][6] |
| HeLa | 26.2 | 5-Fluorouracil | 258.3 | [5][6] | |
| HT29 | 24.1 | 5-Fluorouracil | 252.9 | [5][6] | |
| 6,8-dibromo-4(3H)quinazolinone derivatives (XIIIb) | MCF-7 (human breast adenocarcinoma) | 1.7 µg/mL | Doxorubicin | Not Specified | [7] |
| Non-Brominated Precursor (3,6,8-trimethoxyquinoline) | C6, HeLa, HT29 | No measurable activity | - | - | [5] |
| Doxorubicin | MCF-7 | 2-10 | - | - | [1] |
| A-431 (skin cancer) | ~50 µg/mL | - | - | [8][9] | |
| MG-63 (bone cancer) | ~50 µg/mL | - | - | [8][9] |
Note: Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions between studies.
The data clearly illustrates that brominated quinolines, such as 5,7-dibromo-8-hydroxyquinoline and its derivatives, exhibit potent antiproliferative activity, with IC50 values in the low micromolar range.[4][5][6] Notably, the non-brominated precursor, 3,6,8-trimethoxyquinoline, showed no measurable inhibitory effects, highlighting the critical role of bromine substitution in conferring cytotoxicity.[5] Furthermore, several brominated quinoline derivatives demonstrate significantly lower IC50 values than the standard chemotherapeutic agent 5-Fluorouracil (5-FU) against the same cell lines, indicating a superior in vitro potency.[5][6]
Unraveling the Mechanisms of Action
The enhanced cytotoxicity of brominated quinolines can be attributed to their ability to interfere with multiple cellular processes critical for cancer cell survival and proliferation. The primary mechanisms identified include the induction of apoptosis and inhibition of key enzymes involved in DNA replication.
Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in tumor cells. Several brominated quinoline derivatives have been shown to trigger this process. Evidence for apoptosis induction comes from DNA laddering assays, where treatment with compounds like 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) and 6,8-dibromo-5-nitroquinoline (Compound 17) resulted in the characteristic fragmentation of genomic DNA in cancer cell lines.[5]
While the precise signaling cascades for all brominated quinolines are yet to be fully elucidated, the apoptotic pathway likely involves the activation of a caspase cascade. Based on studies of other quinoline derivatives, a plausible mechanism involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11]
Caption: A potential apoptosis induction pathway by brominated quinolines.
This pathway suggests that brominated quinolines may upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2, leading to mitochondrial dysfunction and the release of cytochrome c.[12][13] This, in turn, activates caspase-9.[12][13] Concurrently, these compounds might activate caspase-8 via death receptors.[10][11] Both pathways converge on the activation of the executioner caspase-3, leading to the dismantling of the cell and apoptotic death.[12]
Inhibition of Topoisomerase I
Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription. Its inhibition leads to DNA damage and cell death, making it an attractive target for cancer therapy.[5] Certain brominated quinolines, including 3,5,6,7-tetrabromo-8-methoxyquinoline (Compound 7) and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11), have been identified as inhibitors of human topoisomerase I.[5] This inhibition of DNA replication provides an additional mechanism for their potent antiproliferative effects.
Cell Cycle Arrest
Uncontrolled proliferation is a defining feature of cancer, often stemming from a dysregulated cell cycle. Quinoline derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. While the specific effects of many brominated quinolines on the cell cycle are still under investigation, it is plausible that they interfere with the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which govern the transitions between different phases of the cell cycle.[14][15][16][17][18]
Caption: Potential cell cycle arrest points targeted by brominated quinolines.
By inhibiting key CDKs, brominated quinolines could induce cell cycle arrest at the G1/S or G2/M checkpoints, thereby halting proliferation and providing an opportunity for apoptotic pathways to be initiated.
Experimental Protocol: In Vitro Antiproliferative Activity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and, by extension, the antiproliferative activity of test compounds.[19][20][21] The assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
General Workflow for In Vitro Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.
Detailed MTT Assay Protocol
This protocol provides a general framework for assessing the antiproliferative activity of brominated quinolines. Specific parameters, such as cell seeding density, should be optimized for each cell line.
Materials and Reagents:
-
Cancer cell lines of interest (e.g., C6, HeLa, HT29, MCF-7)
-
Complete cell culture medium (specific to each cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Brominated quinoline compounds
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)[19]
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase using trypsinization.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of the brominated quinoline in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Formazan Formation:
-
Solubilization of Formazan:
-
Data Acquisition and Analysis:
-
Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.[23]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The in vitro data presented in this guide strongly supports the continued exploration of brominated quinolines as a promising class of anticancer agents. The strategic addition of bromine to the quinoline scaffold has been demonstrated to significantly enhance antiproliferative activity, often surpassing that of established chemotherapeutic drugs like 5-FU in preclinical models.[5][6] The multifaceted mechanisms of action, including the induction of apoptosis and inhibition of topoisomerase I, provide a solid rationale for their potent cytotoxicity.[5] Further research, including in vivo studies and detailed structure-activity relationship analyses, is warranted to optimize the therapeutic potential of this promising class of compounds for future cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. C6 In Vitro MTT Assay (Cell Viability) - Creative Biolabs [creative-biolabs.com]
- 5. rsc.org [rsc.org]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. MTT (Assay protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
- 13. Roles of Cyt-c/Caspase-9/Caspase-3/Bax/Bcl-2 pathway in Cd-induced testicular injury in rats and the protective effect of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of cyclin-substrate docking by a G1 arrest signaling pathway and the Cdk inhibitor Far1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Khan Academy [khanacademy.org]
- 17. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The anticancer activity of 3- and 10-bromofascaplysins is mediated by caspase-8, -9, -3-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. atcc.org [atcc.org]
A Comparative Guide to the Antibacterial Spectrum of Quinoline Derivatives
This guide offers an in-depth comparative analysis of the antibacterial spectrum of quinoline derivatives, designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of data to provide a foundational understanding of the structure-activity relationships, mechanisms of action, and evolving resistance patterns that define the clinical utility of this vital class of antibiotics.
Introduction: The Quinolone Core and Its Evolution
Quinolones are a class of synthetic broad-spectrum antibiotics.[1] The parent compound, nalidixic acid, was discovered in 1962 and showed activity primarily against Gram-negative bacteria, finding use in treating urinary tract infections.[2][3][4][5] The major breakthrough in this class came with the addition of a fluorine atom at position 6 of the core quinolone structure, giving rise to the fluoroquinolones.[5][6][] This modification significantly enhanced potency and broadened the antibacterial spectrum to include Gram-positive organisms.[3][5][]
Subsequent generations have been developed through various structural modifications, each aiming to improve antimicrobial activity, enhance pharmacokinetic properties, and overcome emerging resistance.[4][5] Generally, the evolution across generations shows a trend of expanding the spectrum of activity, particularly against Gram-positive and anaerobic bacteria.[3][8]
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][][8][9] These type II topoisomerases are crucial for managing the topological state of DNA during replication, transcription, and repair.[9] By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in the process of cleaving DNA, leading to irreversible double-stranded DNA breaks and subsequent cell death.[9][10]
The primary target of quinolones often differs between bacterial types.
-
In many Gram-negative bacteria , DNA gyrase is the more susceptible primary target.[6][][10][11]
-
In many Gram-positive bacteria , topoisomerase IV is the primary target.[6][][10][11]
This differential targeting is a key determinant of the antibacterial spectrum for different quinolone derivatives. Newer fluoroquinolones often exhibit potent dual-targeting activity against both enzymes, which can contribute to a broader spectrum and a lower propensity for resistance development.[6]
Caption: Mechanism of Quinolone Action.
Comparative Antibacterial Spectrum
The antibacterial activity of quinolones is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[1] Lower MIC values indicate greater potency. The following data, compiled from multiple studies, provides a comparative overview of representative quinolone derivatives against key bacterial pathogens.
Table 1: Comparative In Vitro Activity (MIC µg/mL) of Quinolone Derivatives
| Quinolone Derivative | Generation | Escherichia coli (Gram-) | Pseudomonas aeruginosa (Gram-) | Staphylococcus aureus (Gram+) | Streptococcus pneumoniae (Gram+) |
| Nalidixic Acid | First | 0.5 - 64 | > 700 | > 0.25 | Inactive |
| Ciprofloxacin | Second | 0.01 - 1 | 0.15 - >32 | 0.12 - 8 | 0.12 - 4 |
| Levofloxacin | Third | ≤ 0.06 - 2 | 0.5 - >512 | 0.06 - >8 | 0.25 - 2 |
| Moxifloxacin | Fourth | 0.03 - 8 | 1 - >32 | 0.06 - 0.5 | 0.06 - 0.25 |
Note: MIC ranges are compiled from various sources and can vary based on the specific bacterial strain and testing methodology. Sources:[1][12][13][14]
Analysis of Spectrum by Generation:
-
First Generation (e.g., Nalidixic Acid): These agents exhibit a narrow spectrum of activity, primarily limited to Gram-negative enteric bacteria.[4] They lack significant activity against Pseudomonas aeruginosa and Gram-positive organisms.[1][4]
-
Second Generation (e.g., Ciprofloxacin): This generation marked a significant expansion in spectrum, with potent activity against a wide range of Gram-negative bacteria, including P. aeruginosa.[8][15] While they have some activity against Gram-positive bacteria like Staphylococcus aureus, their potency is generally lower compared to later-generation agents.[5] Ciprofloxacin remains one of the most active quinolones against P. aeruginosa.[8]
-
Third Generation (e.g., Levofloxacin): These derivatives retain broad Gram-negative coverage while exhibiting enhanced activity against Gram-positive pathogens, particularly Streptococcus pneumoniae.[8] This makes them valuable for treating respiratory tract infections.
-
Fourth Generation (e.g., Moxifloxacin): This generation further improves upon Gram-positive activity and also adds significant coverage against anaerobic bacteria.[3][8] Moxifloxacin demonstrates superior activity against S. pneumoniae compared to earlier generations but often has reduced potency against P. aeruginosa compared to ciprofloxacin.[12][14]
Mechanisms of Bacterial Resistance
The clinical efficacy of quinolones is increasingly threatened by the emergence of bacterial resistance.[2][16] Understanding these mechanisms is critical for drug development and stewardship. Resistance is typically multifactorial and can arise from a combination of factors.[2][11]
-
Target-Site Mutations: The most common mechanism involves mutations in the quinolone-resistance determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, which encode the subunits of DNA gyrase and topoisomerase IV.[2][9] These mutations alter the drug-binding site, reducing the affinity of the quinolone for its target.[2]
-
Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of quinolones through two main strategies:
-
Plasmid-Mediated Resistance: The acquisition of resistance genes on plasmids is a significant concern as it allows for horizontal transfer between bacteria.[11] These plasmids can carry genes like:
-
qnr genes: Produce proteins that protect DNA gyrase and topoisomerase IV from quinolone inhibition.[11][17]
-
aac(6')-Ib-cr: An aminoglycoside acetyltransferase variant that can modify and inactivate certain fluoroquinolones like ciprofloxacin.[4][9]
-
qepA and oqxAB: Encode for plasmid-mediated efflux pumps.[17]
-
Caption: Major Mechanisms of Bacterial Resistance to Quinolones.
Experimental Protocols for Spectrum Determination
Standardized and reproducible methodologies are paramount for accurately assessing the antibacterial spectrum. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these tests.[18][19]
This quantitative method is the gold standard for determining the MIC of an antimicrobial agent.[1][20]
Objective: To determine the lowest concentration of a quinolone derivative that inhibits the visible growth of a specific bacterium.
Materials:
-
Quinolone derivative stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[20]
-
Bacterial isolate, grown to a 0.5 McFarland turbidity standard[22][23]
-
Multipipettor, sterile reagent reservoirs
Procedure:
-
Preparation of Antibiotic Dilutions: a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.[21] b. Add 100 µL of the 2x concentrated quinolone stock solution to the first column of wells.[21] c. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[21] Column 11 serves as the growth control (no antibiotic), and column 12 serves as the sterility control (broth only).[20]
-
Inoculum Preparation: a. Select isolated colonies from an 18- to 24-hour agar plate.[23] b. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this standardized suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: a. Inoculate each well (columns 1-11) with the prepared bacterial suspension.[20] b. Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[1]
-
MIC Reading: a. After incubation, visually inspect the plate for turbidity.[20] b. The MIC is the lowest concentration of the quinolone derivative in which there is no visible growth (the well is clear).[20][23]
Caption: Workflow for Broth Microdilution MIC Assay.
This is a widely used qualitative or semi-quantitative method to assess bacterial susceptibility to antibiotics.[1][22]
Objective: To determine the sensitivity of a bacterium to a quinolone derivative by measuring the zone of growth inhibition around an impregnated disk.
Materials:
-
Paper disks impregnated with a standardized concentration of the quinolone derivative
-
Bacterial isolate, grown to a 0.5 McFarland turbidity standard
-
Sterile cotton swabs[22]
-
Forceps or disk dispenser[25]
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.[22][26]
-
Plate Inoculation: a. Dip a sterile cotton swab into the adjusted inoculum suspension.[22] b. Remove excess fluid by pressing and rotating the swab against the inside of the tube.[22] c. Swab the entire surface of the MHA plate evenly in three directions (rotating the plate 60 degrees after each streaking) to ensure confluent growth.[22] d. Allow the plate to dry for 3-5 minutes.[22]
-
Disk Application: a. Using sterile forceps or a disk dispenser, place the quinolone-impregnated disks onto the inoculated agar surface.[25] b. Ensure disks are placed at least 24 mm apart and not too close to the edge of the plate.[24][25] c. Gently press each disk to ensure complete contact with the agar.[25][26]
-
Incubation: a. Invert the plates and incubate at 35-37°C for 16-24 hours.[1] Adhere to the "15-15-15 minute rule": inoculate plates within 15 minutes of standardizing the inoculum, apply disks within 15 minutes of inoculation, and incubate plates within 15 minutes of applying disks.[27]
-
Result Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[1] b. Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the measured zone diameter to the established clinical breakpoints provided by standards organizations like CLSI.[28]
Conclusion and Future Directions
The quinolone class of antibiotics has evolved significantly from the narrow-spectrum nalidixic acid to the broad-spectrum fourth-generation fluoroquinolones. This evolution has been driven by strategic chemical modifications to the core structure, enhancing potency and expanding the spectrum to cover a wide array of Gram-negative, Gram-positive, and anaerobic pathogens.
The comparative data clearly illustrates a trade-off in activity, where enhanced Gram-positive coverage in later-generation agents like moxifloxacin sometimes comes at the cost of reduced potency against challenging Gram-negative pathogens like P. aeruginosa. The persistent challenge of antimicrobial resistance, driven by target-site mutations and reduced drug accumulation, necessitates continued innovation. Future research must focus on developing novel quinolone derivatives that can evade these resistance mechanisms, perhaps through dual-targeting with high affinity or by designing molecules that are poor substrates for efflux pumps. A deep understanding of the comparative spectrum and resistance landscape is essential for guiding the rational design and clinical application of the next generation of these indispensable antimicrobial agents.
References
- 1. benchchem.com [benchchem.com]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of chemical structure on quinolone potency, spectrum and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ldh.la.gov [ldh.la.gov]
- 8. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Comparative Bactericidal Activities of Ciprofloxacin, Clinafloxacin, Grepafloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Streptococcus pneumoniae in a Dynamic In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. goums.ac.ir [goums.ac.ir]
- 19. iacld.com [iacld.com]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 24. microbenotes.com [microbenotes.com]
- 25. hardydiagnostics.com [hardydiagnostics.com]
- 26. asm.org [asm.org]
- 27. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 28. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Bromo-5,8-difluoroquinoline
This guide provides a detailed protocol for the safe and compliant disposal of 6-Bromo-5,8-difluoroquinoline, a halogenated heterocyclic compound frequently utilized in pharmaceutical and materials science research. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each procedural step is explained to foster a deep understanding of safe laboratory practices.
Hazard Assessment and Chemical Profile
Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. This compound is a halogenated aromatic compound, a class of chemicals that requires specific handling and disposal protocols due to potential toxicity and environmental persistence.
Based on data for structurally similar compounds, this compound is classified with specific hazards that dictate its disposal pathway. The Globally Harmonized System (GHS) classifications highlight its potential risks.
| Property | Value / Classification | Source |
| Molecular Formula | C₉H₄BrF₂N | |
| Molecular Weight | 244.04 g/mol | |
| Appearance | Solid | |
| GHS Hazard Statements | H302: Harmful if swallowedH318: Causes serious eye damage | [1] |
| GHS Precautionary Codes | P280, P301+P312+P330, P305+P351+P338+P310 | |
| Storage Class | 11: Combustible Solids |
The presence of bromine and fluorine atoms classifies this compound as a halogenated organic compound . This is a critical distinction, as the disposal of halogenated waste is often more costly and subject to stricter regulations than non-halogenated waste.[2][3] The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5]
Core Principles of Halogenated Waste Management
The fundamental principle for disposing of this compound is that it must never be disposed of via standard laboratory drains or as regular solid waste.[6][7] Doing so can lead to environmental contamination and damage to plumbing infrastructure. Similarly, evaporation in a fume hood is not a permissible disposal method.[2][8]
The correct approach involves treating it as a regulated chemical waste stream, adhering to the following core principles:
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[9][10] This is crucial for proper treatment and helps manage disposal costs.
-
Containment: Waste must be collected in appropriate, chemically compatible containers that can be securely sealed.[11]
-
Labeling: All waste containers must be clearly and accurately labeled the moment waste is first added.[7][10]
-
Accumulation: Waste should be stored in a designated, safe location within the laboratory, known as a Satellite Accumulation Area (SAA), pending pickup by trained personnel.[7]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure appropriate PPE is worn. This includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[12]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[13]
-
Body Protection: A standard laboratory coat.
Step 2: Prepare the Waste Container
-
Select a clean, dry, and chemically compatible container, preferably plastic, with a secure, threaded screw cap.[7]
-
Affix your institution's hazardous waste tag to the container before adding any waste.[3]
-
On the tag, clearly write the full chemical name: "Waste this compound." Do not use abbreviations.[10] List all constituents, including any solvents used for rinsing, with their estimated percentages.
Step 3: Waste Collection
-
Solid Waste: Carefully transfer any unneeded solid this compound into the prepared waste container using a dedicated spatula or scoop.
-
Contaminated Labware: Disposable items (e.g., weigh boats, contaminated gloves, wipes) should be placed in the designated solid waste container. Non-disposable glassware must be decontaminated.
-
Decontamination of Glassware: Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). This rinsate is now considered hazardous halogenated waste and must be collected in a separate, appropriately labeled "Halogenated Liquid Waste" container.[9] After rinsing, the glassware can typically be washed normally.
Step 4: Storage in Satellite Accumulation Area (SAA)
-
Keep the waste container tightly sealed at all times, except when actively adding waste.[10]
-
Store the container in your lab's designated SAA. This area should be away from general traffic and clearly marked.
-
Ensure the container is stored in secondary containment (e.g., a plastic tub) to prevent the spread of material in case of a leak.[11]
Step 5: Arrange for Final Disposal
-
Do not allow waste to accumulate beyond your lab's capacity or for extended periods.[11]
-
Once the container is full, or when the experiment is complete, follow your institution's procedures to request a waste pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7][8] They are trained to handle transport and ensure the waste is sent to a proper treatment, storage, and disposal facility (TSDF).
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound.
Emergency Procedures: Spill Management
Accidental spills must be treated as a form of waste disposal. Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[2][8]
-
For Small Spills:
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into your designated halogenated solid waste container.
-
Clean the spill area with a cloth or wipe dampened with a suitable solvent, and place the wipe into the waste container.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.[8]
-
By adhering to this comprehensive guide, researchers can ensure the safe, responsible, and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. 6-Bromo-5,7-difluoroquinoline | C9H4BrF2N | CID 45108354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. View Document - California Code of Regulations [govt.westlaw.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. benchchem.com [benchchem.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.fr [fishersci.fr]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
